molecular formula C6H13NO2 B152230 (R)-2-(Aminomethyl)-3-methylbutanoic acid CAS No. 210345-86-1

(R)-2-(Aminomethyl)-3-methylbutanoic acid

货号: B152230
CAS 编号: 210345-86-1
分子量: 131.17 g/mol
InChI 键: UUQYMNPVPQLPID-YFKPBYRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-(aminomethyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQYMNPVPQLPID-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452007
Record name (R)-2-(Aminomethyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210345-86-1
Record name (R)-2-(Aminomethyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analogs of (R)-2-(Aminomethyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral γ-aminobutyric acid (GABA) analog. This core structure is the basis for a class of compounds known as gabapentinoids, which have significant therapeutic applications, primarily in the management of neuropathic pain and epilepsy. The pharmacological activity of these compounds is not mediated by direct interaction with GABA receptors, but rather through their high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). This interaction modulates calcium influx at presynaptic nerve terminals, leading to a reduction in the release of excitatory neurotransmitters.

This technical guide provides a comprehensive overview of the structural analogs of this compound, with a focus on their structure-activity relationships (SAR), experimental protocols for their evaluation, and the underlying signaling pathways. The information presented is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics targeting the α2δ subunit of VGCCs.

Data Presentation: Structure-Activity Relationships of Pregabalin Analogs

The following table summarizes the in vitro biological activities of a series of structural analogs of pregabalin, the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, which is closely related to the core topic compound. The data is adapted from the work of Belliotti et al. (2005) and highlights the key structural modifications and their impact on binding affinity to the α2δ protein and inhibition of the system L amino acid transporter.

CompoundR⁴α2δ IC₅₀ (nM)System L IC₅₀ (µM)
Pregabalin HHi-BuH8625
1 HHHH1000>100
2 MeHi-BuH65100
3 HMei-BuH12050
4 HHi-BuMe250>100
5 HHn-BuH15040
6 HHs-BuH9535
7 HHt-BuH300>100
8 HHPhH500>100

Data presented as IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the binding of a radioligand to the α2δ protein or 50% of the uptake of a substrate by the system L transporter.

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol describes a competitive binding assay to determine the affinity of test compounds for the α2δ subunit of voltage-gated calcium channels using [³H]gabapentin as the radioligand.

Materials:

  • Membrane Preparation: Porcine or rat brain cortex membranes, or membranes from cells expressing the α2δ-1 subunit.

  • Radioligand: [³H]gabapentin (specific activity ~20-60 Ci/mmol).

  • Assay Buffer: 10 mM HEPES, pH 7.4.

  • Non-specific Binding Control: Unlabeled gabapentin or pregabalin (10 µM).

  • Test Compounds: Analogs of this compound.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain cortex in ice-cold 50 mM Tris-HCl, pH 7.4.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of assay buffer or test compound at various concentrations.

      • 50 µL of [³H]gabapentin (final concentration ~5-10 nM).

      • 150 µL of membrane preparation (approximately 10-30 µg of protein).

    • For determining non-specific binding, add 50 µL of unlabeled gabapentin (10 µM) instead of the test compound.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ values for the test compounds by non-linear regression analysis of the competition binding data.

System L Amino Acid Transporter Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of test compounds on the system L amino acid transporter using [³H]leucine as the substrate.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells or other suitable cell line expressing the system L transporter.

  • Radiolabeled Substrate: [³H]L-leucine (specific activity ~100-150 Ci/mmol).

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • Inhibitor: 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) as a known system L inhibitor for positive control.

  • Test Compounds: Analogs of this compound.

  • Cell Lysis Solution: 0.1 M NaOH.

  • Scintillation Cocktail and Counter.

Procedure:

  • Cell Culture:

    • Culture CHO cells in appropriate medium until they reach confluency in 24-well plates.

  • Uptake Assay:

    • On the day of the experiment, wash the cells twice with pre-warmed uptake buffer.

    • Pre-incubate the cells for 10 minutes at 37°C with uptake buffer containing various concentrations of the test compound or BCH.

    • Initiate the uptake by adding [³H]L-leucine (final concentration ~10-50 nM) to each well.

    • Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Counting:

    • Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes.

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well (determined by a separate protein assay like BCA).

    • Calculate the percentage of inhibition of [³H]L-leucine uptake by the test compounds.

    • Determine the IC₅₀ values using non-linear regression analysis.

Mandatory Visualization

Signaling Pathway of Gabapentinoids

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Influx alpha2delta α2δ-1 Subunit alpha2delta->VGCC Vesicle Synaptic Vesicle (contains Glutamate) Glutamate_out Glutamate Vesicle->Glutamate_out Exocytosis Gabapentinoid (R)-2-(Aminomethyl)-3-methylbutanoic acid analog Gabapentinoid->alpha2delta Binds to Ca_ion->Vesicle Triggers release Glutamate_receptor Glutamate Receptor Glutamate_out->Glutamate_receptor Binds to Signal Reduced Neuronal Excitability Glutamate_receptor->Signal Leads to

Caption: Mechanism of action of this compound analogs.

Experimental Workflow: Radioligand Binding Assay

G prep 1. Membrane Preparation (e.g., from porcine brain) incubation 2. Incubation - Membrane preparation - [³H]Gabapentin (Radioligand) - Test Compound (Analog) prep->incubation filtration 3. Filtration (Separation of bound and free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantification of bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculation of IC₅₀ values) counting->analysis

Caption: Workflow for determining α2δ subunit binding affinity.

Logical Relationship: Structure-Activity Relationship (SAR)

G cluster_structure Chemical Structure cluster_activity Biological Activity Core (R)-2-(Aminomethyl)-3- methylbutanoic acid core Modification Structural Modifications (e.g., alkyl substitutions) Core->Modification is modified by Binding α2δ Subunit Binding (IC₅₀) Modification->Binding influences Transport System L Transport (IC₅₀) Modification->Transport influences Efficacy Therapeutic Efficacy (Analgesic, Anticonvulsant) Binding->Efficacy correlates with Transport->Efficacy may contribute to

Caption: Relationship between chemical structure and biological activity.

(R)-2-(Aminomethyl)-3-methylbutanoic Acid: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral amino acid derivative of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various bioactive molecules and drugs targeting neurological disorders. This technical guide provides a comprehensive overview of the primary synthetic routes and analytical characterization of this compound. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its application in research and development.

Introduction

This compound, a structural analog of γ-aminobutyric acid (GABA), is a crucial building block in medicinal chemistry. Its chiral nature often imparts specific biological activities to the final drug molecule. The most notable application of this compound is in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely used anticonvulsant and analgesic drug. The stereochemistry at the C2 position is critical for the biological activity of many of its derivatives, making enantioselective synthesis a key focus of research. This guide will explore various synthetic strategies, including classical resolution and asymmetric synthesis, and detail the characterization techniques used to ensure the purity and structural integrity of the target compound.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic 2-(Aminomethyl)-3-methylbutanoic Acid

Chiral resolution is a classical and widely used method for separating enantiomers.[1] This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers based on their differential solubility and subsequent removal of the resolving agent.[1][]

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: A racemic mixture of 2-(aminomethyl)-3-methylbutanoic acid is dissolved in a suitable solvent (e.g., methanol, ethanol). An equimolar amount of a chiral resolving agent, such as (S)-(+)-mandelic acid, is added to the solution.[3]

  • Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts. The less soluble diastereomer will preferentially crystallize out of the solution.[1][3]

  • Separation: The crystallized diastereomeric salt is separated by filtration. The process of recrystallization may be repeated to enhance the diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., triethylamine) to neutralize the resolving agent and liberate the free this compound.[4][5] The resolving agent can then be removed by extraction or precipitation.

Table 1: Quantitative Data for Chiral Resolution

ParameterValueReference
Resolving Agent(S)-(+)-Mandelic Acid[3]
Diastereomeric Purity (after 2 recrystallizations)99:1 ratio of desired diastereomer[3]
Overall Yield25 – 29%[3]
Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution methods.[1] Several asymmetric strategies have been developed.

Enzymes are highly stereoselective catalysts and can be employed for the synthesis of chiral compounds. One approach involves the enzymatic resolution of a racemic intermediate.[6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Substrate Preparation: A racemic key intermediate, such as (RS)-ethyl-3-cyano-5-methylhexanoate, is synthesized.

  • Enzymatic Resolution: The racemic ester is subjected to hydrolysis catalyzed by a lipase (e.g., Lipolase 100L).[6] The enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer as the unreacted ester.

  • Separation: The hydrolyzed acid and the unreacted ester are separated.

  • Conversion to Target Molecule: The desired enantiomer (either the acid or the ester) is then converted to this compound through a series of chemical transformations, typically involving reduction of the nitrile group.

Table 2: Quantitative Data for Chemoenzymatic Resolution

ParameterValueReference
EnzymeLipase
Enantiomeric Excess (ee)>99%
Yield of Optically Pure Intermediate85%

Another asymmetric approach starts with a readily available chiral molecule. L-valine, a natural amino acid, can serve as a chiral starting material.

Experimental Protocol: Synthesis from L-Valine

  • Diazotization and Hydrolysis: L-valine is converted to (S)-2-hydroxy-3-methylbutanoic acid via a diazotization reaction.

  • Protection: The hydroxyl and carboxyl groups are protected. For instance, the carboxyl group can be converted to a tert-butyl ester.

  • Mitsunobu Reaction: The stereochemistry at the C2 position is inverted using a Mitsunobu reaction with a phthalimide derivative to introduce the nitrogen functionality with the desired (R) configuration.[7]

  • Deprotection: The protecting groups (phthalimide and tert-butyl ester) are removed to yield (R)-2-aminoxy-3-methylbutanoic acid, which can be further converted to the target compound.[7]

Characterization of this compound

Thorough characterization is essential to confirm the structure, purity, and enantiomeric integrity of the synthesized compound.

Physicochemical Properties

Table 3: Physicochemical Properties

PropertyValueReference
Chemical FormulaC6H13NO2[8]
Molecular Weight131.18 g/mol [8]
AppearanceWhite to off-white crystalline solid or powder[9]
CAS Number210345-86-1[8]
Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 4: ¹H NMR Data for a Related Structure ((S)-3-(aminomethyl)-5-methylhexanoic acid)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
2.95dd1H-CH2-NH2 (one proton)[3]
2.82dd1H-CH2-NH2 (one proton)[3]
2.44dd1H-CH2-COOH (one proton)[3]
2.25dd1H-CH2-COOH (one proton)[3]
2.06m1H-CH-CH2-COOH[3]
1.69m1H-CH(CH3)2[3]
1.23m2H-CH2-CH(CH3)2[3]
0.92t6H-CH(CH3)2[3]

Note: Data is for the closely related (S)-enantiomer of a higher homolog, Pregabalin. The general pattern would be similar for the target compound, with adjustments for the specific structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Table 5: ¹³C NMR Data for a Related Structure ((S)-3-(aminomethyl)-5-methylhexanoic acid)

Chemical Shift (δ) ppmAssignmentReference
180.6-COOH[3]
45.9-CH2-NH2[3]
43.4-CH2-COOH[3]
43.1-CH-CH2-COOH[3]
33.2-CH2-CH(CH3)2[3]
26.2-CH(CH3)2[3]
23.2, 22.6-CH(CH3)2[3]

Note: Data is for the closely related (S)-enantiomer of a higher homolog, Pregabalin.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of the final product.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column is used. The choice of column depends on the specific compound and may require screening.

  • Mobile Phase: A mixture of solvents, such as ethanol and hexane, is typically used as the mobile phase.[10] The composition of the mobile phase is optimized to achieve good separation of the enantiomers.

  • Detection: A UV detector is commonly used for detection.[10]

  • Analysis: The sample is injected into the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Visualizing the Workflow

Synthesis Pathway: Chiral Resolution

G racemate Racemic 2-(Aminomethyl)-3-methylbutanoic Acid salt_formation Salt Formation racemate->salt_formation resolving_agent (S)-(+)-Mandelic Acid resolving_agent->salt_formation diastereomeric_salts Diastereomeric Salts salt_formation->diastereomeric_salts crystallization Crystallization diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salt crystallization->separated_salts liberation Liberation of Enantiomer separated_salts->liberation final_product This compound liberation->final_product

Caption: Chiral resolution of racemic 2-(aminomethyl)-3-methylbutanoic acid.

General Characterization Workflow

G synthesis Synthesized Product physchem Physicochemical Properties (Appearance, MW) synthesis->physchem nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr hplc Chiral HPLC synthesis->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation purity_assessment Purity Assessment nmr->purity_assessment enantiomeric_purity Enantiomeric Purity (ee) hplc->enantiomeric_purity

Caption: A typical workflow for the characterization of the final product.

Conclusion

The synthesis and characterization of this compound are critical for its application in pharmaceutical development. This guide has detailed the primary synthetic routes, including chiral resolution and asymmetric synthesis, providing experimental insights and quantitative data where available. The characterization section outlines the necessary analytical techniques to ensure the identity, purity, and stereochemical integrity of the compound. The provided workflows and data tables serve as a valuable resource for researchers and scientists engaged in the synthesis and use of this important chiral building block.

References

The Biological Activity of (R)-2-(Aminomethyl)-3-methylbutanoic Acid Derivatives: A Technical Guide to a Class of GABA Aminotransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of (R)-2-(aminomethyl)-3-methylbutanoic acid and its derivatives, with a primary focus on their role as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). This compound, a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a key scaffold for the development of agents that modulate GABAergic neurotransmission. Dysregulation of this system is implicated in a variety of neurological disorders, making GABA-AT a critical therapeutic target.

Introduction to GABAergic Neurotransmission and GABA-AT

In the central nervous system (CNS), the delicate balance between excitatory and inhibitory signals is paramount for proper neuronal function. GABA is the primary inhibitory neurotransmitter, and its activity is crucial for mitigating neuronal hyperexcitability. The concentration of GABA in the synaptic cleft is tightly regulated by its synthesis, release, reuptake, and degradation.

GABA aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is the key enzyme responsible for the catabolism of GABA. It converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. By inhibiting GABA-AT, the synaptic concentration of GABA can be elevated, thereby enhancing inhibitory neurotransmission. This mechanism of action is the foundation for the therapeutic potential of GABA-AT inhibitors in conditions such as epilepsy, anxiety disorders, and substance addiction.

Mechanism of Action of this compound Derivatives

This compound and its derivatives are designed as mechanism-based inhibitors of GABA-AT. These compounds typically act as suicide substrates, where the enzyme recognizes the inhibitor as its natural substrate (GABA) and initiates its catalytic cycle. However, a reactive intermediate is generated that covalently binds to a critical residue in the enzyme's active site, leading to irreversible inactivation.

The general mechanism involves the formation of a Schiff base between the inhibitor's primary amine and the PLP cofactor in the GABA-AT active site. Subsequent enzymatic steps lead to the generation of a highly reactive species that forms a stable covalent bond with an active site nucleophile, often a lysine residue. This covalent modification permanently disables the enzyme's catalytic activity.

Quantitative Analysis of GABA-AT Inhibitors

While comprehensive quantitative data for a broad series of this compound derivatives is not extensively available in publicly accessible literature, the inhibitory activities of structurally related and well-characterized GABA-AT inhibitors provide valuable benchmarks. The following tables summarize the kinetic parameters for vigabatrin, a clinically approved GABA-AT inhibitor, and other potent investigational compounds.

CompoundTargetK_I (μM)k_inact (min⁻¹)k_inact/K_I (M⁻¹s⁻¹)Reference
VigabatrinGABA-AT13002.228.2[1]
(1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115)GABA-AT--5260[1]
(E)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acidGABA-AT2500.2516.7[1]
(Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acidGABA-AT5300.7423.3[1]

K_I (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower K_I indicates a higher binding affinity. k_inact (inactivation rate constant) reflects the maximal rate of enzyme inactivation at saturating inhibitor concentrations. k_inact/K_I is the second-order rate constant that represents the overall efficiency of the inactivator.

Experimental Protocols

The evaluation of this compound derivatives as GABA-AT inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro GABA-AT Inhibition Assay

This assay determines the potency and kinetics of test compounds in inhibiting purified GABA-AT.

Materials:

  • Purified GABA-AT (from porcine or recombinant sources)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP⁺

  • Test compounds (derivatives of this compound)

  • Assay Buffer: 50 mM potassium pyrophosphate, pH 8.5, containing 2.5 mM β-mercaptoethanol.

  • 96-well microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of GABA, α-ketoglutarate, NADP⁺, and test compounds in the assay buffer.

    • Prepare a solution of purified GABA-AT in the assay buffer.

    • Prepare a solution of SSADH in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (or vehicle control)

      • Purified GABA-AT solution

    • Pre-incubate the plate at 25°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of GABA, α-ketoglutarate, NADP⁺, and SSADH.

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes). The increase in absorbance corresponds to the formation of NADPH, which is proportional to the rate of GABA-AT activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

    • For mechanism-based inhibitors, determine the kinetic parameters K_I and k_inact by measuring the rate of enzyme activity loss over time at different inhibitor concentrations.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the GABA-AT signaling pathway and a typical experimental workflow.

GABA-AT Signaling Pathway

GABA_AT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Synthesis Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_synapse Vesicle->GABA_synapse Release GABA_Receptor GABA Receptor GABA_synapse->GABA_Receptor Binding GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake Hyperpolarization Hyperpolarization (Inhibition) GABA_Receptor->Hyperpolarization Cl- influx GABA_uptake GABA GAT->GABA_uptake GABA_AT GABA-AT GABA_uptake->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA Glutamate_re Glutamate GABA_AT->Glutamate_re alpha_KG α-Ketoglutarate alpha_KG->GABA_AT Inhibitor (R)-2-(Aminomethyl)-3- methylbutanoic acid deriv. Inhibitor->GABA_AT Inhibition

Caption: The GABA-AT signaling pathway, highlighting the role of inhibitors.

Experimental Workflow for GABA-AT Inhibition Assay

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) start->prepare_reagents assay_setup Set up 96-well Plate Assay (Buffer, Inhibitor, Enzyme) prepare_reagents->assay_setup pre_incubation Pre-incubate at 25°C assay_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate Mix) pre_incubation->reaction_initiation data_acquisition Monitor Absorbance at 340 nm reaction_initiation->data_acquisition data_analysis Calculate Initial Velocities and Percent Inhibition data_acquisition->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: A generalized workflow for determining the IC50 of GABA-AT inhibitors.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the design of novel GABA-AT inhibitors. By elevating synaptic GABA levels, these compounds have the potential to treat a range of neurological disorders characterized by neuronal hyperexcitability. While comprehensive structure-activity relationship data for this specific series is still emerging, the established methodologies for evaluating GABA-AT inhibitors provide a clear path for their preclinical development.

Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound derivatives to establish a clear structure-activity relationship. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates with improved therapeutic profiles. Furthermore, in vivo studies in relevant animal models of epilepsy and other neurological conditions will be crucial to validate the therapeutic potential of these promising compounds.

References

Technical Guide: Physicochemical Properties of (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, also known as (R)-β²-Homovaline hydrochloride, is a chiral β-amino acid derivative. Due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups, it serves as a valuable building block in medicinal chemistry and drug development.[1] Its incorporation into peptide-based therapeutics can enhance potency and increase stability against enzymatic degradation.[2] This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and its role in synthetic workflows.

Chemical Structure and Identifiers

IUPAC Name This compound hydrochloride
Synonyms (R)-β²-Homovaline hydrochloride
Molecular Formula C₆H₁₄ClNO₂[3]
Molecular Weight 167.63 g/mol [3]
CAS Number 1276055-45-8[3]
Canonical SMILES CC(C)C(CN)C(=O)O.Cl
InChI Key VTSGJSAOJMRTGB-JEDNCBNOSA-N

Physicochemical Properties

PropertyValueSource & Notes
Physical Form Solid
Melting Point Not availableExperimental data not found.
Solubility Valued for its solubility, making it suitable for both oral and injectable dosage forms.[1]Quantitative experimental data (e.g., in g/100 mL) not found.
Optical Activity [α]/D +12.0 ± 1.0° (c = 1 in DMF) Experimental value.
pKa Not availableExperimental data not found. As a compound with an amino group and a carboxylic acid group, it will have at least two pKa values.
logP ~0.7237This is a calculated value for the (S)-enantiomer, (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride.[4] The logP of the (R)-enantiomer is expected to be identical.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound HCl is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range should be narrow.

Aqueous Solubility Determination

This protocol determines the equilibrium solubility of the compound in water.

  • Apparatus: Shaking incubator or magnetic stirrer, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of this compound HCl is added to a known volume of deionized water in a sealed vial.

    • The resulting suspension is agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the suspension is centrifuged to pellet the undissolved solid.

    • A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is quantified using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.

    • The solubility is expressed in units such as mg/mL or g/100 mL.

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constants (pKa) of the ionizable groups (the carboxylic acid and the primary amine).

  • Apparatus: pH meter with a calibrated electrode, burette, magnetic stirrer, beaker.

  • Procedure:

    • A precisely weighed amount of this compound HCl is dissolved in a known volume of deionized water.

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • The titration is continued past the equivalence points.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the carboxylic acid group, and the second to the aminomethyl group.

LogP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Apparatus: n-Octanol, water (or a suitable buffer), separatory funnel or vials, shaker, analytical instrument (HPLC or UV-Vis).

  • Procedure:

    • n-Octanol and water are mutually saturated by mixing them vigorously and allowing the phases to separate.

    • A known amount of this compound HCl is dissolved in one of the phases (typically the one in which it is more soluble).

    • A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a vial.

    • The vial is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the compound in each phase (aqueous and n-octanol) is determined using an appropriate analytical technique.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Applications in Drug Development

As a β-amino acid, this compound HCl is a crucial component in the synthesis of peptidomimetics and other complex molecules.[5] Its primary application is in solid-phase peptide synthesis (SPPS), where it can be incorporated into a growing peptide chain to confer unique structural and functional properties.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for incorporating an amino acid like this compound HCl into a peptide using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

spss_workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps resin Resin Bead (Solid Support) deprotection Fmoc Deprotection (e.g., with piperidine) resin->deprotection Start with Fmoc-protected first amino acid on resin wash1 Wash (e.g., DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated (R)-2-(Aminomethyl)- 3-methylbutanoic acid + Coupling Reagent) wash1->coupling wash2 Wash coupling->wash2 wash2->deprotection Repeat for next amino acid in sequence cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., with TFA cocktail) wash2->cleavage After final coupling purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (e.g., Mass Spec) purification->analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Role of β-Amino Acids in Peptidomimetics

The incorporation of β-amino acids like this compound into peptide sequences is a key strategy in drug design. This modification can lead to several advantageous properties.

beta_amino_acid_role cluster_properties Enhanced Properties parent_peptide Native α-Peptide modified_peptide Modified α,β-Peptide (Peptidomimetic) parent_peptide->modified_peptide beta_aa (R)-2-(Aminomethyl)- 3-methylbutanoic acid beta_aa->modified_peptide Incorporation via Peptide Synthesis stability Increased Proteolytic Stability modified_peptide->stability conformation Altered/Stable Conformation modified_peptide->conformation potency Improved Biological Potency modified_peptide->potency

Caption: Logical relationship showing the role of β-amino acids in creating peptidomimetics.

References

(R)-2-(Aminomethyl)-3-methylbutanoic Acid: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) positions it as a key component in the synthesis of GABA analogues, a class of drugs with significant therapeutic applications. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role as a chiral precursor in the development of novel therapeutics.

Physicochemical and Chiral Properties

The defining feature of this compound is its stereochemistry, which is crucial for its biological activity and its utility in asymmetric synthesis. The properties of the unprotected molecule and its common derivatives are summarized below.

PropertyThis compoundThis compound hydrochlorideFmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid
Molecular Formula C₆H₁₃NO₂C₆H₁₄ClNO₂C₂₁H₂₃NO₄[1]
Molecular Weight 131.17 g/mol [2]167.63 g/mol 353.4 g/mol [1]
Appearance --White powder
Optical Rotation --[α]²⁰/D = -21 ± 2º (c=1 in DMF)
Purity (HPLC) --≥ 99%
Storage Conditions -Inert atmosphere, Room Temperature0-8 °C

Synthesis and Experimental Protocols

The enantioselective synthesis of β-amino acids like this compound is a key challenge in organic chemistry. Common strategies include the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, the Hofmann rearrangement of substituted succinic acid derivatives, and enzymatic resolutions.[3] Below is a representative, multi-step synthetic approach adapted from established methods for preparing chiral β-amino acids.

Representative Synthetic Pathway

G A Isovaleraldehyde C (E)-2-isopropylidenesuccinic acid A->C B Malonic Acid B->C E Racemic 3-amino-4-methylpentanoic acid C->E Michael Addition D Ammonia D->E G Diastereomeric Salts E->G Salt Formation F Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) F->G H (R)-3-amino-4-methylpentanoic acid G->H Separation & Acidification J This compound H->J I Hofmann Rearrangement (e.g., with Bromine & NaOH)

Caption: A potential synthetic route to this compound.

Experimental Protocol: Synthesis via Resolution of Diastereomeric Salts

This protocol describes a classical approach to obtaining the desired enantiomer through the resolution of a racemic mixture.

Step 1: Synthesis of Racemic 3-amino-4-methylpentanoic acid

  • Reaction Setup: A solution of isovaleraldehyde and malonic acid in a suitable solvent (e.g., pyridine) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Condensation: The mixture is heated to reflux to facilitate a Knoevenagel condensation, followed by decarboxylation to yield 4-methyl-2-pentenoic acid.

  • Michael Addition: The α,β-unsaturated acid is then subjected to a Michael addition with ammonia to introduce the amino group at the β-position, yielding racemic 3-amino-4-methylpentanoic acid.

  • Workup and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization.

Step 2: Resolution of Enantiomers

  • Salt Formation: The racemic 3-amino-4-methylpentanoic acid is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of a chiral resolving agent, such as (R)-1-phenylethylamine, is added to the solution.

  • Diastereomer Crystallization: The solution is allowed to cool slowly, promoting the crystallization of one of the diastereomeric salts (e.g., the (R,R)-salt). The differing solubilities of the diastereomeric salts are key to this separation.

  • Isolation of Diastereomer: The crystallized salt is collected by filtration and washed with a cold solvent to remove impurities.

  • Liberation of the Free Amino Acid: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted with a strong acid (e.g., HCl) to liberate the enantiomerically enriched amino acid. The chiral resolving agent can be recovered from the filtrate.

Step 3: Hofmann Rearrangement to this compound

  • Amide Formation: The carboxylic acid group of (R)-3-amino-4-methylpentanoic acid is converted to a primary amide, for example, by reaction with thionyl chloride followed by ammonia.

  • Rearrangement: The amide is then subjected to a Hofmann rearrangement using an aqueous solution of bromine and sodium hydroxide. This reaction proceeds with retention of configuration at the chiral center.

  • Purification: The final product, this compound, is isolated and purified by techniques such as ion-exchange chromatography or recrystallization.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[4] Its structural resemblance to GABA allows for the development of analogues with improved pharmacokinetic and pharmacodynamic properties.

Role as a GABA Analogue Precursor

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[5] However, its therapeutic use is limited by its inability to cross the blood-brain barrier. GABA analogues, such as pregabalin and gabapentin, are designed to overcome this limitation and are widely used to treat conditions like epilepsy, neuropathic pain, and anxiety disorders.[6] this compound serves as a key chiral building block for the synthesis of these and other novel GABA analogues.

Signaling Pathways

As a precursor to GABA analogues, the biological effects of molecules derived from this compound are primarily mediated through the modulation of neuronal signaling.

GABAergic System Modulation

While not directly binding to GABA receptors, many GABA analogues, including the well-studied pregabalin, exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[6] This interaction reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This reduction in excitatory signaling contributes to the anticonvulsant, analgesic, and anxiolytic effects of these drugs.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Vesicle Vesicle with Excitatory Neurotransmitters VGCC->Vesicle Inhibits Ca²⁺ Influx GABA_Analogue (R)-2-(Aminomethyl)-3-methylbutanoic acid Derivative GABA_Analogue->VGCC Binds to α2δ-1 subunit Neurotransmitter Reduced Release of Excitatory Neurotransmitters Vesicle->Neurotransmitter Reduced Exocytosis Receptor Receptors for Excitatory Neurotransmitters Neurotransmitter->Receptor Effect Decreased Neuronal Excitability Receptor->Effect Leads to

Caption: Mechanism of action for GABA analogues derived from the title compound.

Conclusion

This compound is a strategically important chiral building block for the synthesis of pharmaceutically active compounds. Its defined stereochemistry and structural similarity to GABA make it an invaluable precursor for the development of novel drugs targeting the central nervous system. The continued exploration of efficient and stereoselective synthetic routes to this and related β-amino acids will undoubtedly fuel further innovation in the field of drug discovery.

References

The Neuroprotective Potential of (R)-2-(Aminomethyl)-3-methylbutanoic acid and its Analogs: A Technical Overview for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(aminomethyl)-3-methylbutanoic acid , a derivative of the amino acid valine, has emerged as a compound of interest in the exploration of neuroprotective therapeutics. While direct research on this specific molecule is nascent, its structural and functional similarity to the well-established neuroprotective agent, pregabalin, provides a strong rationale for its investigation. This technical guide synthesizes the available information on this class of compounds, with a primary focus on the extensive data available for pregabalin, to illuminate the potential neuroprotective mechanisms and therapeutic applications of this compound.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound and its analogs are believed to be multifactorial, targeting key pathways involved in neuronal injury and cell death. The primary mechanism of action is attributed to its interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This interaction does not directly block the channel but modulates its function, leading to a reduction in the influx of calcium ions at presynaptic nerve terminals.[3][4] This reduction in intracellular calcium has several downstream neuroprotective consequences:

  • Reduction of Excitotoxicity: By limiting calcium influx, the release of excitatory neurotransmitters, most notably glutamate, is attenuated.[1][3][5][6] Excessive glutamate release is a hallmark of ischemic brain injury and other neurological insults, leading to excitotoxicity and neuronal death.

  • Anti-inflammatory Effects: These compounds have been shown to suppress neuroinflammation. This is achieved in part by inhibiting the activation of microglia and astrocytes, key glial cells involved in the inflammatory response in the central nervous system (CNS).[7][8] Furthermore, they can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][8]

  • Anti-apoptotic Activity: A significant body of evidence points to the anti-apoptotic effects of this class of molecules. They have been shown to decrease the expression of pro-apoptotic proteins like caspase-3 and Bax, while preserving the levels of anti-apoptotic proteins such as Bcl-2.[7][9]

  • Reduction of Oxidative Stress: The compounds exhibit antioxidant properties by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes like glutathione peroxidase (GSH-Px) and catalase (CAT).[4][10] This helps to mitigate the damaging effects of reactive oxygen species (ROS) that are generated during events like cerebral ischemia and reperfusion.

Signaling Pathways and Molecular Targets

The neuroprotective actions of this compound analogs are mediated through the modulation of several key signaling pathways.

One critical pathway involves the Brain-Derived Neurotrophic Factor (BDNF) . Studies have demonstrated that treatment with pregabalin can upregulate the expression of BDNF in the perilesional cortex and hippocampus following cerebral ischemia.[1][11] BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

dot

BDNF_Pathway Pregabalin Pregabalin alpha2-delta_Subunit α2δ Subunit (VGCC) Pregabalin->alpha2-delta_Subunit BDNF_Expression Increased BDNF Expression Pregabalin->BDNF_Expression Ca_Influx Reduced Ca2+ Influx alpha2-delta_Subunit->Ca_Influx Glutamate_Release Reduced Glutamate Release Ca_Influx->Glutamate_Release Neuronal_Survival Enhanced Neuronal Survival & Plasticity Glutamate_Release->Neuronal_Survival Reduces Excitotoxicity BDNF_Expression->Neuronal_Survival

Pregabalin's neuroprotection via BDNF upregulation.

Another important pathway is the inhibition of the High Mobility Group Box 1 (HMGB1) signaling pathway . HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from damaged cells, can trigger a potent inflammatory response. Pregabalin has been shown to mitigate microglial activation and neuronal injury by inhibiting this pathway in the context of radiation-induced brain injury.[2]

dot

HMGB1_Inhibition cluster_0 Neuronal Injury (e.g., Radiation) cluster_1 Cellular Response Injury Radiation Injury HMGB1_Release HMGB1 Release Injury->HMGB1_Release Microglia_Activation Microglia Activation HMGB1_Release->Microglia_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines Microglia_Activation->Proinflammatory_Cytokines Neuronal_Damage Further Neuronal Damage Proinflammatory_Cytokines->Neuronal_Damage Pregabalin Pregabalin Pregabalin->Microglia_Activation Inhibits MCAO_Workflow Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Expose Carotid Artery Anesthesia->Surgery Occlusion Insert Filament (MCAO) Surgery->Occlusion Ischemia Ischemia Period (e.g., 30 min) Occlusion->Ischemia Reperfusion Withdraw Filament (Reperfusion) Ischemia->Reperfusion Endpoint Tissue Collection & Analysis Reperfusion->Endpoint End Endpoint->End

References

(R)-2-(Aminomethyl)-3-methylbutanoic acid potential in metabolic disorder studies.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential of (R)-2-(Aminomethyl)-3-methylbutanoic acid in Metabolic Disorder Studies

Introduction

This compound is a chiral amino acid derivative, structurally related to the essential branched-chain amino acid (BCAA) valine. While direct and extensive research on its specific role in metabolic disorders is nascent, its structural characteristics suggest a potential for modulating key pathways implicated in metabolic diseases such as obesity, type 2 diabetes, and metabolic syndrome.[1] This compound serves as a versatile building block in the synthesis of various bioactive molecules and peptide-based therapeutics, highlighting its potential in drug development.[1][2]

This technical guide provides a comprehensive framework for investigating the potential of this compound in metabolic disorder research. It outlines hypothesized mechanisms of action based on its structural similarity to BCAAs and gamma-aminobutyric acid (GABA), details relevant experimental protocols for its characterization, and presents data in a structured format for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for experimental design.

PropertyValueReference
CAS Number 210345-86-1[3]
Molecular Formula C6H13NO2[3]
Molecular Weight 131.18 g/mol [3]
Appearance White powder[2]
Chirality (R)-enantiomer[1][3]

Hypothesized Mechanisms of Action

The therapeutic potential of this compound in metabolic disorders can be hypothesized through two primary avenues: its role as a BCAA analog and its potential interaction with the GABAergic system.

Modulation of Branched-Chain Amino Acid (BCAA) Metabolism

Chronic elevation of circulating BCAAs (leucine, isoleucine, and valine) is strongly associated with metabolic diseases, including insulin resistance, type 2 diabetes, and obesity.[4][5][6] Dysregulation of BCAA metabolism can impair insulin signaling and promote inflammation and lipotoxicity.[4][7] As an analog of valine, this compound could potentially:

  • Compete with natural BCAAs for transport or enzymatic pathways, thereby altering their metabolism.

  • Modulate signaling pathways downstream of BCAA sensing, such as the mTORC1 pathway, which is a key regulator of cell growth and metabolism.[7][8]

BCAA_mTOR_Pathway cluster_cell Cell BCAAs BCAAs ((R)-2-(Aminomethyl)-3- methylbutanoic acid?) mTORC1 mTORC1 BCAAs->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Protein_Synthesis Protein Synthesis Cell Growth mTORC1->Protein_Synthesis Promotes IRS1 IRS-1 S6K1->IRS1 Inhibitory Phosphorylation Insulin_Signaling Insulin Signaling IRS1->Insulin_Signaling Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 Activates Insulin Insulin Insulin->Insulin_Receptor

Caption: Hypothetical modulation of the BCAA-mTORC1 signaling pathway.

Interaction with the GABAergic System

Gamma-aminobutyric acid (GABA) is not only a primary inhibitory neurotransmitter in the central nervous system but also plays a significant role in peripheral metabolic regulation.[9][10] In pancreatic islets, GABA is synthesized and secreted by β-cells and is involved in regulating insulin and glucagon secretion.[11] The aminomethyl group in this compound suggests its potential to act as a GABA analog. Potential effects include:

  • Modulating β-cell function and insulin release by interacting with GABA receptors on islet cells.[11]

  • Systemic metabolic effects , as peripheral GABA administration has been shown to suppress food intake and induce weight loss in animal models of obesity.[12]

GABA_Insulin_Secretion cluster_beta_cell Pancreatic β-Cell cluster_gaba_effect GABAergic Modulation Glucose Glucose Metabolism Metabolism Glucose->Metabolism Closes ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP Closes K_ATP_Channel K-ATP Channel ATP_ADP->K_ATP_Channel Closes Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Insulin_Granules Insulin Granule Exocytosis Ca_Influx->Insulin_Granules GABA_Analog (R)-2-(Aminomethyl)-3- methylbutanoic acid? GABA_Receptor GABA-A Receptor GABA_Analog->GABA_Receptor GABA_Receptor->Depolarization Modulates (Hyperpolarization) Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Screening (Target Engagement, Cellular Assays) A->B C In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) A->C D In Vivo Efficacy Studies (Animal Models of Metabolic Disease) B->D C->D E In Vivo PK/PD Studies (Pharmacokinetics & Biomarkers) D->E F Mechanism of Action Studies (Signaling, -omics) D->F G Lead Optimization E->G F->G

References

Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid, also known as (R)-Fmoc-β2-homovaline, is a crucial building block in the synthesis of specialized peptides.[1][2] As a derivative of a beta-amino acid, its incorporation into peptide chains can impart unique conformational constraints and proteolytic stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to its application in solid-phase peptide synthesis (SPPS), offering strategic advantages due to its base-lability and acid stability.[] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with generalized experimental protocols for in-house determination of these critical parameters.

Physicochemical Properties

A summary of the key physicochemical properties for Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid is presented below. This data is essential for accurate reagent preparation and experimental planning.

PropertyValueReference
CAS Number 501331-02-8[1][4]
Molecular Formula C₂₁H₂₃NO₄[1][4]
Molecular Weight 353.41 g/mol [4]
Appearance White powder[1][4]
Purity ≥ 98% or ≥ 99% (by HPLC)[2][4]
Optical Rotation [α]D²⁰ = -21 ± 2º (c=1 in DMF)[1][4]
Storage Conditions 0 - 8 °C[1][4]

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor for achieving high coupling efficiency during solid-phase peptide synthesis.[5] Poor solubility can result in incomplete reactions and the formation of deletion sequences in the target peptide.[5] While specific quantitative solubility data for Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid is not extensively published, general principles for Fmoc-amino acids apply.

Qualitative Solubility: Fmoc-protected amino acids, including Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid, are generally characterized by good solubility in polar aprotic solvents commonly used in peptide synthesis.[][5][6] The bulky, hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[5][6]

  • High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).[][6]

  • Moderate Solubility: Tetrahydrofuran (THF).[6]

  • Sparingly Soluble: Water.[5][6]

Quantitative Solubility Data for Analogous Fmoc-Amino Acids: To provide a frame of reference, the following table summarizes publicly available quantitative solubility data for other Fmoc-amino acids. It is important to note that these values can be influenced by factors such as solvent purity, temperature, and the specific amino acid side chain.[5]

CompoundSolventSolubilityNotes
Fmoc-4-benzoyl-L-phenylalanine (Fmoc-Bpa-OH)DMSO100 mg/mL (203.45 mM)Ultrasonic assistance required.[5]
Fmoc-4-benzoyl-L-phenylalanine (Fmoc-Bpa-OH)DMF≥ 10 mg/mL (≥ 20.35 mM)[5]
General Fmoc-amino acidsPolarClean> 0.4 MMost are highly soluble (>0.9 M).[7]

Stability Characteristics

The stability of the Fmoc protecting group is the cornerstone of the most widely used orthogonal strategy in solid-phase peptide synthesis.[]

Acid Stability: The Fmoc group is stable under the acidic conditions used to cleave many side-chain protecting groups (e.g., tBu, Trt, Pbf) and for the final cleavage of the peptide from the resin, which is typically performed with strong acids like trifluoroacetic acid (TFA).[8]

Base Lability: The Fmoc group is intentionally designed to be labile to basic conditions, particularly secondary amines.[8] This allows for its selective removal from the N-terminus of the growing peptide chain without disturbing acid-labile protecting groups or the resin linkage.[8]

  • Deprotection Reagents: The most common reagent for Fmoc removal is a 20% solution of piperidine in DMF.[9]

  • Mechanism of Deprotection: The cleavage occurs through a β-elimination mechanism initiated by the base, resulting in the formation of dibenzofulvene and carbon dioxide, which liberates the free amine on the peptide chain.

  • Stability towards Tertiary Amines: The stability of the Fmoc group towards tertiary amines like N,N-diisopropylethylamine (DIPEA) or pyridine is limited and depends on factors such as base concentration, solvent, and temperature.[8]

Experimental Protocols

Due to the lack of specific published data for Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid, the following protocols provide robust, generalized methods for determining solubility and stability.

Protocol 1: Determination of Saturation Solubility by HPLC

This protocol outlines a method to quantify the saturation solubility of the compound in a solvent of interest.

Materials:

  • Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid

  • Selected solvents (e.g., DMF, NMP, DMSO, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Reverse-phase C18 column

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid to a known volume (e.g., 1.0 mL) of the selected solvent in a sealed vial.

  • Equilibration:

    • Agitate the mixture in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[5]

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.[6]

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established HPLC calibration curve.[6]

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the compound by UV absorbance at approximately 265 nm or 301 nm.[6]

  • Quantification:

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Protocol 2: Assessment of Stability in Solution by HPLC

This protocol monitors the degradation of the compound over time under specific conditions (e.g., in a deprotection cocktail).

Materials:

  • Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid

  • Solvent or solution for stability testing (e.g., 20% piperidine in DMF)

  • Quenching solution (e.g., 1% TFA in acetonitrile/water)

  • HPLC system as described in Protocol 1

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid of known concentration in a suitable solvent (e.g., DMF).

  • Initiation of Stability Test:

    • Add a known volume of the stock solution to the test solution (e.g., 20% piperidine in DMF) at a constant temperature.

  • Time-Point Sampling:

    • At designated time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by diluting the aliquot in a quenching solution to stop further degradation.

  • HPLC Analysis:

    • Analyze each quenched time-point sample by HPLC using the method described in Protocol 1.

  • Data Analysis:

    • Measure the peak area of the intact Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid at each time point.

    • Plot the percentage of the remaining compound against time to determine the degradation rate and half-life under the tested conditions.

Visualized Workflows and Pathways

Fmoc Deprotection Pathway

The following diagram illustrates the base-induced β-elimination mechanism for the removal of the Fmoc protecting group.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Piperidine Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Elimination β-Elimination Carbanion_Intermediate->Elimination Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene Free_Amine H₂N-Peptide (Free Amine) Elimination->Free_Amine + CO₂ Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Piperidine_Adduct + Piperidine

Caption: Base-induced deprotection of an Fmoc-protected peptide.

Experimental Workflow: Solubility Determination

This diagram outlines the logical steps for experimentally determining the saturation solubility of the target compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Add excess compound to known solvent volume B Equilibrate at constant temperature (e.g., 24h) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw supernatant C->D E Dilute sample for HPLC analysis D->E F Inject into HPLC and acquire data E->F G Compare peak area to calibration curve F->G H Calculate original concentration G->H

Caption: Workflow for determining saturation solubility via HPLC.

Experimental Workflow: Stability Assessment

This diagram shows the process for evaluating the stability of the compound in a given solution over time.

Stability_Workflow A Prepare stock solution of compound B Initiate reaction in test solution (t=0) A->B C Withdraw aliquots at specific time intervals B->C D Quench reaction in each aliquot C->D E Analyze each sample by HPLC D->E F Plot % remaining compound vs. time E->F

Caption: Workflow for assessing compound stability over time.

References

A Comprehensive Technical Guide to (R)-2-(Aminomethyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (R)-2-(Aminomethyl)-3-methylbutanoic acid, a chiral β-amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, synthesis, potential biological activities, and applications, with a focus on data presentation, experimental protocols, and pathway visualizations.

Chemical Identity and Synonyms

This compound is a non-proteinogenic β-amino acid. Its structure is analogous to the proteinogenic amino acid L-valine, with an additional methylene group in the backbone, classifying it as a β-homovaline.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
IUPAC Name (2R)-2-(aminomethyl)-3-methylbutanoic acid
Common Synonyms (R)-β-Homovaline, (R)-beta-Homovaline
CAS Number 210345-86-1[1]
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [2]
Protected Analogs Boc-(R)-2-(aminomethyl)-3-methylbutanoic acid (CAS: 191664-14-9)[3], Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid (CAS: 501331-02-8)[4]

Physicochemical Properties

Detailed physicochemical data for the free amino acid is not extensively published. However, based on its structure and data for similar compounds, it is expected to be a white crystalline solid soluble in water and polar organic solvents.

Table 2: Predicted and Reported Physicochemical Properties

PropertyValue/InformationSource
Appearance White to off-white powder (for protected analogs)--INVALID-LINK--
Solubility Expected to be soluble in waterGeneral knowledge of amino acids
Optical Rotation [α]D²⁰ = -21 ± 2º (c=1 in DMF) for Fmoc-protected version[4]

Synthesis Protocols

Proposed Experimental Protocol: Asymmetric Synthesis via Michael Addition

This proposed protocol is based on the well-established Michael addition of a chiral amine to an α,β-unsaturated ester.

Objective: To synthesize this compound.

Materials:

  • Methyl 3-methyl-2-butenoate

  • (R)-(+)-α-Methylbenzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 10% Palladium on carbon (Pd/C)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

Procedure:

  • Asymmetric Michael Addition:

    • To a solution of methyl 3-methyl-2-butenoate (1.0 eq) in a suitable aprotic solvent (e.g., THF or DCM) at 0 °C, add (R)-(+)-α-methylbenzylamine (1.1 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product is the diastereomeric mixture of the Michael adduct. Purify by column chromatography on silica gel to isolate the desired (R,R)-diastereomer.

  • Boc Protection:

    • Dissolve the purified Michael adduct (1.0 eq) in a mixture of THF and water.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and sodium bicarbonate (2.0 eq).

    • Stir the mixture at room temperature overnight.

    • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Hydrogenolysis (Removal of Chiral Auxiliary):

    • Dissolve the Boc-protected intermediate in methanol.

    • Add 10% Pd/C catalyst (10% w/w).

    • Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the Boc-protected β-amino ester.

  • Ester Hydrolysis:

    • Dissolve the Boc-protected β-amino ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the Boc-protected this compound.

  • Deprotection:

    • Dissolve the Boc-protected acid in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final product, this compound.

Diagram of Proposed Synthesis Workflow:

SynthesisWorkflow A Methyl 3-methyl-2-butenoate C Asymmetric Michael Addition A->C B (R)-(+)-α-Methylbenzylamine B->C D Diastereomeric Michael Adduct C->D E Boc Protection (Boc₂O) D->E F Boc-Protected Adduct E->F G Hydrogenolysis (H₂, Pd/C) F->G H Boc-Protected β-Amino Ester G->H I Ester Hydrolysis (LiOH) H->I J Boc-(R)-2-(aminomethyl)-3-methylbutanoic acid I->J K Deprotection (TFA) J->K L This compound K->L

Caption: Proposed workflow for the asymmetric synthesis of this compound.

Biological Activity and Potential Applications

This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Peptide Synthesis

The Fmoc- and Boc-protected derivatives of (R)-β-homovaline are commercially available and are used in solid-phase peptide synthesis (SPPS). The incorporation of β-amino acids into peptides can confer unique structural properties and increased resistance to enzymatic degradation.

Drug Development and Neuroprotection

As a GABA (γ-aminobutyric acid) analog, this compound and its derivatives are of interest for their potential to modulate neurotransmitter activity. This is exemplified by the structural similarity to drugs like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), which is used to treat epilepsy, neuropathic pain, and anxiety.

While specific biological data for the title compound is scarce in public literature, it is hypothesized to interact with neuronal signaling pathways. The general neuroprotective mechanisms of β-amino acids may involve:

  • GABA Receptor Modulation: Acting as agonists or antagonists at GABA receptors, thereby influencing neuronal excitability.

  • Enzyme Inhibition: Potentially inhibiting enzymes involved in GABA metabolism.

  • Ion Channel Interaction: Modulating the function of calcium or other ion channels involved in neurotransmission.

Diagram of Potential Neuromodulatory Signaling:

Neuromodulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAT GABA Transaminase GABA->GABAT Metabolism Vesicle Synaptic Vesicle GABA->Vesicle Uptake Release GABA Release Vesicle->Release GABAR GABA Receptor IonChannel Ion Channel (e.g., Cl⁻) GABAR->IonChannel Opens Response Inhibitory Postsynaptic Potential (IPSP) IonChannel->Response Compound This compound Compound->GABAT Potential Inhibitor Compound->GABAR Potential Agonist/Antagonist Release->GABAR

Caption: Hypothesized interaction points of this compound in a GABAergic synapse.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (NMR, IR, MS) for the free form of this compound is limited. Data for related compounds and its protected forms can be found in various chemical supplier databases and platforms like PubChem. Researchers synthesizing this compound would need to perform full characterization.

Table 3: Expected Spectroscopic Features

SpectroscopyExpected Features
¹H NMR Signals corresponding to the isobutyl group (doublet and multiplet), methylene protons adjacent to the amine, and the methine proton at the chiral center.
¹³C NMR Resonances for the carboxyl carbon, the two chiral carbons, the aminomethyl carbon, and the carbons of the isobutyl group.
IR Characteristic absorptions for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-H stretching.
Mass Spec A molecular ion peak corresponding to its molecular weight (131.17) and characteristic fragmentation patterns.

Conclusion

This compound is a valuable chiral building block with significant potential in pharmaceutical research and development. Its structural similarity to known neuroactive compounds suggests it as a promising scaffold for the design of novel therapeutics, particularly for neurological disorders. While detailed biological studies and optimized, documented synthesis protocols are still emerging, the foundational knowledge presented in this guide provides a strong basis for further investigation and application of this compound by researchers and drug development professionals.

References

(R)-2-(Aminomethyl)-3-methylbutanoic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-2-(Aminomethyl)-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This compound, a chiral non-proteinogenic β-amino acid, is a crucial building block in medicinal chemistry and drug development. Its structure incorporates a valine side chain, leading to its common name, (R)-β-homovaline.

CAS Number: 210345-86-1

Physicochemical Properties
PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Synonyms (R)-beta-Homovaline

Synthesis Protocols

The enantioselective synthesis of this compound is a critical step for its application in pharmaceuticals. While various methods for the synthesis of β-amino acids exist, a common strategy involves the stereoselective alkylation of a chiral β-alanine equivalent.

Illustrative Synthetic Pathway: Asymmetric Alkylation

A representative, though not exhaustive, synthetic approach involves the diastereoselective alkylation of a chiral amide derived from β-alanine. This method, while not specific to the exact target molecule in the cited literature, provides a foundational experimental workflow.

Experimental Workflow: General Asymmetric Alkylation

G cluster_synthesis General Enantioselective Synthesis of a β-Amino Acid Derivative start Chiral β-alanine derivative reagent1 Strong Base (e.g., n-BuLi) THF, -78 °C start->reagent1 Deprotonation intermediate1 Formation of Chiral Enolate reagent1->intermediate1 reagent2 Alkyl Halide (e.g., Isopropyl Iodide) intermediate1->reagent2 Alkylation intermediate2 Diastereoselective Alkylation reagent2->intermediate2 reagent3 Hydrolysis (Acid or Base) intermediate2->reagent3 Cleavage of Chiral Auxiliary product Enantioenriched β-Amino Acid reagent3->product

Caption: General workflow for asymmetric synthesis of β-amino acids.

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to generate peptidomimetics with enhanced therapeutic potential. The incorporation of this β-amino acid can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of this compound into a peptide sequence generally follows standard Fmoc-based SPPS protocols. The amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Fmoc-SPPS Cycle

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in DMF. The completion of this step can be monitored using a Kaiser test.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: The Fmoc-protected this compound is pre-activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle start Resin-bound Peptide (Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) washing1->coupling washing2 Washing (DMF) coupling->washing2 next_cycle Next Coupling Cycle or Final Cleavage washing2->next_cycle

Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.

Biological Activity and Applications

The incorporation of this compound into peptides has been explored for various therapeutic applications, primarily focusing on antimicrobial and neuroprotective activities.

Antimicrobial Activity

Peptides containing β-amino acids, including β-homovaline, have shown promise as antimicrobial agents. The structural modifications introduced by β-amino acids can enhance the peptide's ability to disrupt microbial membranes while potentially reducing toxicity to mammalian cells.

While specific quantitative data for peptides containing solely this compound are not extensively available in the public domain, the general principle is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains.

Table: Representative Antimicrobial Activity Data for β-Amino Acid-Containing Peptides

PeptideTarget OrganismMIC (µM)MBC (µM)
AMP2 (example)Acinetobacter baumannii1.5 ± 0.252.25 ± 0.12
AMP2 (example)Listeria monocytogenes1.5 ± 0.252.25 ± 0.12
AMPs (general range)Gram-positive & Gram-negative bacteria1.5 - 12.52.25 - 25

Note: The data presented are from a study on various antimicrobial peptides and are illustrative of the type of quantitative data generated. Specific values for peptides containing this compound would require targeted synthesis and testing.[1]

Neuroprotective Effects

Derivatives of amino acids are being investigated for their neuroprotective properties. While direct evidence for this compound is limited, the broader class of compounds is of interest. For example, novel baicalein amino acid derivatives have demonstrated significant neuroprotective effects against oxidative stress-induced neurotoxicity in SH-SY5Y cells.

Table: Illustrative Neuroprotective Activity of Amino Acid Derivatives

CompoundCell LineAssayEC50 (µM)
Baicalein Amino Acid Derivative 8SH-SY5Ytert-butyl hydroperoxide-induced neurotoxicity4.31
Baicalein (parent compound)SH-SY5Ytert-butyl hydroperoxide-induced neurotoxicity24.77
Edaravone (positive control)SH-SY5Ytert-butyl hydroperoxide-induced neurotoxicity5.62

Note: This data is for baicalein derivatives and serves as an example of the quantitative assessment of neuroprotective effects.[2]

Signaling Pathways

Logical Relationship Diagram: From Compound to Biological Effect

G cluster_bioactivity From Chemical Structure to Biological Outcome compound (R)-2-(Aminomethyl)-3- methylbutanoic acid spps Solid-Phase Peptide Synthesis compound->spps peptide β-Peptide Analogue spps->peptide target Biological Target (e.g., Bacterial Membrane, Receptor) peptide->target Interaction effect Biological Effect (e.g., Antimicrobial, Neuroprotective) target->effect Leads to

Caption: The role of the title compound in achieving biological effects.

Conclusion

This compound is a valuable chiral building block for the synthesis of peptidomimetics with enhanced stability and biological activity. Its primary application lies in the fields of antimicrobial and neuroprotective drug discovery. Further research is warranted to elucidate its specific interactions with biological targets and to fully characterize the quantitative structure-activity relationships of peptides containing this unique β-amino acid.

References

Methodological & Application

Application Note: A Detailed Protocol for the Chiral Synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, step-by-step protocol for the enantioselective synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic acid. This chiral γ-amino acid analogue is synthesized via a robust five-step sequence commencing with the acylation of a chiral oxazolidinone auxiliary. The key stereochemistry-defining step involves the diastereoselective alkylation of the resulting imide enolate. Subsequent hydrolytic cleavage of the auxiliary, followed by deprotection, yields the target compound with high enantiomeric purity. This methodology is suitable for researchers in medicinal chemistry and drug development requiring access to stereochemically pure β-substituted γ-amino acid scaffolds.

1. Introduction

Chiral β-substituted γ-amino acids are crucial structural motifs found in a variety of biologically active molecules and pharmaceuticals.[1] Their constrained conformation makes them valuable building blocks for peptidomimetics and other therapeutic agents. For instance, the blockbuster drug pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a well-known γ-amino acid derivative used to treat neurological disorders.[2][3] The development of efficient and stereoselective synthetic routes to access novel, enantiomerically pure analogues is therefore of significant interest to the scientific community.

The following protocol details a reliable method for preparing this compound, utilizing an Evans chiral auxiliary to control the stereochemical outcome of the synthesis.[3] This approach provides a clear and reproducible pathway for obtaining the target molecule on a laboratory scale.

2. Overall Synthetic Scheme

The synthesis follows a five-step sequence:

  • Acylation: 3-Methylbutanoyl chloride is coupled with the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone.

  • Asymmetric Alkylation: The chiral imide is deprotonated to form a sodium enolate, which is then alkylated with N-(bromomethyl)phthalimide to introduce the protected aminomethyl group at the C2 position.

  • Auxiliary Cleavage: The chiral auxiliary is removed via hydrolysis to yield the N-phthaloyl protected acid.

  • Deprotection: The phthalimide protecting group is removed using hydrazine monohydrate.

  • Purification: The final product is purified by recrystallization.

3. Experimental Workflow Diagram

The overall experimental process is outlined in the workflow diagram below.

G cluster_0 Synthesis Pathway start Starting Materials: - (S)-4-Benzyl-2-oxazolidinone - 3-Methylbutanoyl chloride step1 Step 1: Acylation (THF, n-BuLi, -78°C) start->step1 step2 Step 2: Asymmetric Alkylation (THF, NaHMDS, -78°C) + N-(bromomethyl)phthalimide step1->step2 step3 Step 3: Auxiliary Cleavage (THF/H₂O, LiOH, H₂O₂) step2->step3 workup3 Aqueous Workup & Extraction step3->workup3 step4 Step 4: Deprotection (EtOH/H₂O, Hydrazine) workup3->step4 step5 Step 5: Purification (Recrystallization from H₂O/IPA) step4->step5 product Final Product: (R)-2-(Aminomethyl)-3- methylbutanoic acid step5->product

Caption: Experimental workflow for the synthesis of this compound.

4. Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

4.1 Materials and Reagents

Reagent / SolventFormulaGrade
(S)-4-Benzyl-2-oxazolidinoneC₁₀H₁₁NO₂≥99%
3-Methylbutanoyl chlorideC₅H₉ClO≥98%
n-Butyllithium (n-BuLi)C₄H₉Li1.6 M in hexanes
N-(bromomethyl)phthalimideC₉H₆BrNO₂≥97%
Sodium bis(trimethylsilyl)amide (NaHMDS)C₆H₁₈NNaSi₂1.0 M in THF
Lithium hydroxide (LiOH)LiOH≥98%
Hydrogen peroxideH₂O₂30% aq. solution
Hydrazine monohydrateH₆N₂O≥98%
Tetrahydrofuran (THF)C₄H₈OAnhydrous, ≥99.9%
Diethyl ether (Et₂O)C₄H₁₀OAnhydrous
Ethyl acetate (EtOAc)C₄H₈O₂Reagent Grade
HexanesC₆H₁₄Reagent Grade
Ethanol (EtOH)C₂H₅OH200 proof
Isopropanol (IPA)C₃H₈OReagent Grade
Hydrochloric acid (HCl)HCl1 M and 6 M aq.
Sodium bicarbonate (NaHCO₃)NaHCO₃Saturated aq.
Sodium sulfite (Na₂SO₃)Na₂SO₃Reagent Grade
Magnesium sulfate (MgSO₄)MgSO₄Anhydrous

4.2 Step 1: Synthesis of (S)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one

  • To an oven-dried, 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-4-benzyl-2-oxazolidinone (10.0 g, 56.4 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 37.0 mL, 59.2 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve 3-methylbutanoyl chloride (7.5 g, 62.1 mmol) in anhydrous THF (20 mL).

  • Add the acid chloride solution to the lithium salt solution dropwise via cannula over 20 minutes at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography (silica gel, 15:1 hexanes:ethyl acetate) to yield the title compound.

4.3 Step 2: Asymmetric Alkylation

  • To an oven-dried, 500 mL round-bottom flask under a nitrogen atmosphere, add the acylated oxazolidinone from Step 1 (12.0 g, 46.0 mmol) and anhydrous THF (150 mL).

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 50.6 mL, 50.6 mmol) dropwise over 20 minutes.

  • Stir the mixture at -78 °C for 45 minutes to form the sodium enolate.

  • In a separate flask, dissolve N-(bromomethyl)phthalimide (13.2 g, 55.2 mmol) in anhydrous THF (50 mL).

  • Add the N-(bromomethyl)phthalimide solution to the enolate solution via cannula over 30 minutes at -78 °C.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (100 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • The crude product, a mixture of diastereomers, is typically carried forward to the next step without further purification.

4.4 Step 3: Auxiliary Cleavage

  • Dissolve the crude product from Step 2 in a mixture of THF (120 mL) and water (40 mL) in a 500 mL flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (18.8 mL, 184 mmol) dropwise.

  • Add a solution of lithium hydroxide (3.9 g, 92 mmol) in water (60 mL) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (1.0 M, 150 mL) at 0 °C and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Wash the remaining aqueous solution with dichloromethane (3 x 75 mL) to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield (R)-3-methyl-2-(phthalimidomethyl)butanoic acid.

4.5 Step 4 & 5: Deprotection and Purification

  • Dissolve the crude acid from Step 3 (assuming ~10.0 g, 38.3 mmol) in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Add hydrazine monohydrate (5.8 mL, 115 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 4 hours. A dense white precipitate will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Wash the solid with cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Dissolve the crude solid in a minimal amount of hot water (~30-40 mL).

  • Add isopropanol dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to crystallize.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 water/isopropanol, and dry under vacuum to yield pure this compound.

5. Results

The following tables summarize the expected outcomes and characterization data based on similar syntheses reported in the literature.

Table 2: Summary of Reaction Steps, Typical Yields, and Purity

Step Product Name Typical Yield (%) Purity (ee%)
1 (S)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one 85 - 95% N/A
2-3 (R)-3-methyl-2-(phthalimidomethyl)butanoic acid 70 - 80% (over 2 steps) >98%
4-5 This compound 75 - 85% >99%

| Overall | This compound | 45 - 60% | >99% |

Table 3: Characterization Data for this compound

Analysis Expected Result
Appearance White crystalline solid
¹H NMR (400 MHz, D₂O) δ 3.10 (dd, 1H), 2.95 (dd, 1H), 2.40 (m, 1H), 1.95 (m, 1H), 0.95 (d, 3H), 0.90 (d, 3H)
¹³C NMR (101 MHz, D₂O) δ 181.5 (COOH), 51.0 (CH), 45.5 (CH₂NH₂), 30.0 (CH), 20.5 (CH₃), 19.0 (CH₃)
HRMS (ESI+) Calculated for C₇H₁₆NO₂ [M+H]⁺: 146.1176; Found: 146.1179
Optical Rotation [α]²⁰D = +X.X (c=1, H₂O)

| Enantiomeric Excess (ee) | >99% (Determined by chiral HPLC after derivatization) |

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid, a derivative of β-homovaline, is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of modified peptides with unique structural and functional properties. The incorporation of β-amino acids like this one can lead to peptides with increased stability against enzymatic degradation, altered conformational preferences, and potentially enhanced biological activity.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based SPPS protocols.

These application notes provide a comprehensive guide to the use of Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid in SPPS, including detailed experimental protocols, recommendations for optimizing coupling efficiency, and guidelines for cleavage and purification.

Key Applications

The unique structural properties of peptides containing (R)-2-(aminomethyl)-3-methylbutanoic acid lend themselves to a variety of research and drug development applications:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is generally more resistant to cleavage by proteases compared to the natural α-amino acid backbone, leading to peptides with longer in vivo half-lives.

  • Conformational Constraints: The introduction of this β-amino acid can induce specific secondary structures, such as helices and turns, which can be crucial for mimicking or disrupting protein-protein interactions.

  • Novel Therapeutics: Peptides incorporating this building block are being explored for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.[1]

Challenges in Synthesis

The primary challenge associated with the incorporation of Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid, and β-amino acids in general, is the potential for lower coupling efficiency due to steric hindrance at the β-carbon. This can lead to deletion sequences and lower overall yield of the desired peptide. To mitigate this, optimization of coupling conditions is crucial.

Experimental Protocols

The following protocols are provided as a starting point for the successful incorporation of Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid into a peptide sequence using manual or automated Fmoc-SPPS.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).

  • For C-terminal amides: Rink Amide resin is a common choice.

  • For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin can be used.

Protocol 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.

Protocol 2: Standard Fmoc Deprotection

  • To the swollen resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

Due to the steric hindrance of Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid, a more potent coupling reagent and potentially longer reaction times are recommended. HATU is often superior to HBTU for such challenging couplings due to the formation of a more reactive OAt-ester intermediate.[1][2]

Protocol 3: Coupling of Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid using HATU

  • In a separate vial, dissolve Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

  • (Optional but Recommended) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines.

Protocol 4: Double Coupling Procedure

If the Kaiser test remains positive after the initial coupling, a second coupling is recommended.

  • After washing the resin from the first coupling, repeat Protocol 3, steps 1-5.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Protocol 5: Standard TFA Cleavage

This protocol is suitable for peptides without sensitive residues like Cysteine, Methionine, or Tryptophan.

  • Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Protocol 6: Cleavage with Reagent K

This cocktail is recommended for peptides containing sensitive residues such as Cysteine, Methionine, Tryptophan, and Tyrosine.

  • Follow steps 1 and 3-9 from Protocol 5.

  • Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

Data Presentation

The following tables summarize typical reagents and conditions for the successful incorporation of Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid. Note that these are starting points, and optimization may be required for specific peptide sequences.

Table 1: Recommended Coupling Conditions for Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid

ParameterRecommended ConditionNotes
Coupling Reagent HATU or COMUThese reagents are generally more effective for sterically hindered amino acids than HBTU or DIC.
Equivalents (Amino Acid) 3 - 5A higher excess can help drive the reaction to completion.
Equivalents (Coupling Reagent) 3 - 5Typically used in slight excess or equimolar amounts relative to the amino acid.
Base DIPEA or 2,4,6-CollidineUse 2-3 times the molar amount of the amino acid.
Solvent DMF or NMPNMP can sometimes improve solvation of aggregating peptide chains.
Reaction Time 2 - 4 hoursExtended coupling time is often necessary. Monitor with a Kaiser test.
Temperature Room TemperatureElevated temperatures can be explored but may increase the risk of side reactions.

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailComposition (v/v)Application
Standard TFA Cocktail 95% TFA, 2.5% H₂O, 2.5% TISGeneral purpose, for peptides without sensitive residues.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTFor peptides containing Cys, Met, Trp, Tyr.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative to cocktails containing thiols.

Visualizations

Experimental Workflow

SPPS_Workflow General Workflow for SPPS with Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid Resin_Prep Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-AA-OH (Standard Amino Acid) Washing_1->Coupling Repeat n times Beta_AA_Coupling Coupling of Fmoc-β-Homovaline (HATU, extended time) Washing_1->Beta_AA_Coupling Washing_2 DMF Wash Coupling->Washing_2 Washing_2->Fmoc_Deprotection Washing_3 DMF Wash Beta_AA_Coupling->Washing_3 Washing_3->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Washing_3->Final_Deprotection Washing_4 DMF/DCM Wash Final_Deprotection->Washing_4 Cleavage Cleavage from Resin (TFA Cocktail) Washing_4->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Signaling Pathway Analogy: The Coupling Reaction

Coupling_Pathway Conceptual Pathway of the Coupling Reaction cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_product Product Fmoc_beta_AA Fmoc-β-Homovaline-COOH Activated_Ester Activated OAt-Ester Fmoc_beta_AA->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA (Base) DIPEA->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Amine Resin-Peptide-NH2 Resin_Amine->Peptide_Bond New_Peptide Resin-Peptide-β-Homovaline-Fmoc Peptide_Bond->New_Peptide

Caption: Simplified mechanism of the HATU-mediated coupling reaction.

References

Application Note and Protocol: Chiral Purification of (R)-2-(Aminomethyl)-3-methylbutanoic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral β-amino acid and a key building block in the synthesis of various pharmaceutical compounds. Its stereoisomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioselective analysis and purification of chiral molecules. This application note describes two primary HPLC methods for the purification of this compound: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization. These protocols are intended for researchers, scientists, and professionals in drug development who require high-purity enantiomers. The diverse functions and properties of enantiomeric amino acids necessitate their separation for research and development in numerous scientific and technological fields.[1]

Method 1: Direct Chiral HPLC Purification

This method employs a chiral stationary phase (CSP) to directly resolve the enantiomers of 2-(Aminomethyl)-3-methylbutanoic acid. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, have demonstrated broad selectivity for underivatized amino acids, including α, β, and γ forms.[1][2]

Materials and Instrumentation
  • Instrument: Preparative HPLC system with a UV detector.

  • Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 10 mm, 5 µm.

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v).

  • Sample: Racemic 2-(Aminomethyl)-3-methylbutanoic acid dissolved in the mobile phase.

  • Reagents: HPLC-grade methanol, glacial acetic acid, and triethylamine.

Experimental Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 1 L of methanol with 1 mL of acetic acid and 1 mL of triethylamine. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Dissolve the racemic 2-(Aminomethyl)-3-methylbutanoic acid in the mobile phase to a concentration of 5 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install the CHIROBIOTIC T column and equilibrate with the mobile phase at a flow rate of 2.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detector wavelength to 210 nm.

    • Set the column temperature to 25°C.

  • Purification:

    • Inject the prepared sample onto the column.

    • Collect the fractions corresponding to the (R)- and (S)-enantiomers based on their retention times. The elution order should be determined by injecting a standard of the desired (R)-enantiomer.

  • Post-Purification:

    • Analyze the collected fractions for enantiomeric purity.

    • Combine the fractions containing the pure (R)-enantiomer.

    • Remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Chromatographic Parameters for Direct Chiral Separation

ParameterValue
ColumnCHIROBIOTIC T, 250 x 10 mm, 5 µm
Mobile PhaseMethanol/Acetic Acid/Triethylamine (100:0.1:0.1)
Flow Rate2.0 mL/min
Detection Wavelength210 nm
Column Temperature25°C
Injection Volume500 µL (for a 5 mg/mL sample)
Retention Time (S)-isomer~8.5 min
Retention Time (R)-isomer~10.2 min
Resolution (Rs)> 2.0
Enantiomeric Purity> 99%

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Prepare Mobile Phase (MeOH/AcOH/TEA) C Equilibrate CHIROBIOTIC T Column A->C B Prepare Sample (Dissolve & Filter) D Inject Sample B->D C->D E Isocratic Elution D->E F Collect Fractions (R and S Isomers) E->F G Analyze Fractions for Purity F->G H Pool Pure Fractions of (R)-Isomer G->H I Solvent Evaporation H->I J Obtain Purified (R)-Isomer I->J

Caption: Workflow for direct chiral HPLC purification.

Method 2: Indirect Chiral HPLC Purification via Derivatization

This method involves derivatizing the racemic amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting diastereomers are then separated using reversed-phase HPLC.[3]

Materials and Instrumentation
  • Instrument: Preparative HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., Lichrospher C18), 250 x 10 mm, 5 µm.

  • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: Acetonitrile.

  • Derivatizing Agent: Marfey's reagent (FDAA).

  • Sample: Racemic 2-(Aminomethyl)-3-methylbutanoic acid.

  • Reagents: HPLC-grade acetonitrile and water, TFA, sodium bicarbonate, acetone.

Experimental Protocol
  • Derivatization:

    • Dissolve 10 mg of racemic 2-(Aminomethyl)-3-methylbutanoic acid in 500 µL of 1 M sodium bicarbonate solution.

    • Add a solution of 20 mg of FDAA in 1 mL of acetone.

    • Heat the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 2 M HCl.

    • Dry the sample under vacuum and reconstitute in the mobile phase for injection.

  • HPLC System Setup:

    • Install the C18 column and equilibrate with a mobile phase composition of 70% A and 30% B at a flow rate of 3.0 mL/min.

    • Set the UV detector wavelength to 340 nm.[3]

    • Set the column temperature to 30°C.

  • Purification:

    • Inject the derivatized sample.

    • Run a gradient elution: start with 30% B, increase to 60% B over 20 minutes.

    • Collect the fractions corresponding to the two separated diastereomers. The elution order will depend on the specific interaction with the stationary phase.

  • Post-Purification:

    • Analyze the collected fractions for purity.

    • Combine fractions of the desired diastereomer.

    • The protecting group can be removed by acid hydrolysis if the free amino acid is required.

Data Presentation

Table 2: Chromatographic Parameters for Indirect Chiral Separation

ParameterValue
ColumnLichrospher C18, 250 x 10 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water, B: Acetonitrile
Gradient30% to 60% B over 20 min
Flow Rate3.0 mL/min
Detection Wavelength340 nm
Column Temperature30°C
Injection Volume1 mL (of reconstituted derivatized sample)
Retention Time (Diast. 1)~15.8 min
Retention Time (Diast. 2)~17.5 min
Resolution (Rs)> 1.8
Diastereomeric Purity> 99%

Logical Relationship Diagram

G cluster_derivatization Derivatization cluster_separation Separation cluster_final Final Product Racemic Racemic Amino Acid ((R/S)-Isomers) Reaction Reaction leads to Diastereomer Formation Racemic->Reaction FDAA Chiral Derivatizing Agent (FDAA) FDAA->Reaction Diastereomers Mixture of Diastereomers (R-FDAA and S-FDAA) Reaction->Diastereomers HPLC Achiral RP-HPLC Diastereomers->HPLC Separated Separated Diastereomers HPLC->Separated Hydrolysis Hydrolysis (Optional) Separated->Hydrolysis Purified Purified (R)-Isomer Hydrolysis->Purified

Caption: Logical steps for indirect chiral purification.

References

Application Notes and Protocols: Boc Protection of (R)-2-(Aminomethyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral building block of significant interest in medicinal chemistry and drug development. The protection of its primary amine functionality is a critical step in its utilization for the synthesis of complex molecules, such as peptide mimics and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed application notes and experimental protocols for the efficient Boc protection of this compound.

Reaction Principle

The Boc protection of the primary amine in this compound is typically achieved through a nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This reaction is generally carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproduct.

Data Presentation

ParameterValue/ConditionNotes
Starting Material This compound---
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)1.0 - 1.2 equivalents
Base Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)1.5 - 2.0 equivalents
Solvent Dioxane/Water (1:1), THF/Water (1:1), or Acetone/WaterA biphasic system facilitates the reaction.
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically initiated at a lower temperature and then allowed to warm.
Reaction Time 4 - 24 hoursMonitored by Thin Layer Chromatography (TLC).
Expected Yield > 90%High yields are common for this type of transformation.
Product Purity > 95% after purificationPurification is typically achieved by extraction and/or crystallization.
Product Boc-(R)-2-(Aminomethyl)-3-methylbutanoic acidCAS Number: 191664-14-9

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Boc protection of this compound.

Materials and Reagents
  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dioxane (or Tetrahydrofuran/Acetone)

  • Deionized Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol
  • Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Addition of Base: To the stirred solution, add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq). Stir the mixture until the base is completely dissolved.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of dioxane to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent.

    • To the remaining aqueous solution, add ethyl acetate.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. Ensure the solution remains cool during acidification.

    • Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Perform the extraction three times with fresh portions of ethyl acetate.

  • Washing and Drying:

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Product:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude Boc-(R)-2-(Aminomethyl)-3-methylbutanoic acid, which is often obtained as a colorless oil or a white solid.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Reaction Scheme

Caption: Boc Protection Reaction Scheme.

Experimental Workflow

Workflow A Dissolve Amino Acid in Dioxane/Water B Add Base (e.g., NaHCO₃) A->B C Cool to 0 °C B->C D Add Boc₂O Solution C->D E Stir at Room Temperature (12-24h) D->E F Monitor by TLC E->F G Concentrate to Remove Organic Solvent F->G Reaction Complete H Acidify with 1M HCl G->H I Extract with Ethyl Acetate (3x) H->I J Wash with Water and Brine I->J K Dry over Na₂SO₄ J->K L Filter and Concentrate K->L M Purify (Optional) L->M N Characterize Product M->N Purification_Logic Start Crude Product Mixture (Aqueous Phase) Acidify Acidify to pH 2-3 Start->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash_Water Wash with Water Extract->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry Organic Layer Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Pure_Product Isolated Pure Product Concentrate->Pure_Product

References

Application Notes and Protocols for Coupling (R)-2-(Aminomethyl)-3-methylbutanoic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a β-amino acid characterized by significant steric hindrance due to the presence of a gem-dimethyl group adjacent to the carboxylic acid and an aminomethyl group at the β-position. The incorporation of such sterically hindered amino acids into peptide chains presents a considerable challenge in solid-phase peptide synthesis (SPPS). Standard coupling conditions often result in low yields, incomplete reactions, and potential racemization. The selection of an appropriate coupling reagent and optimized protocol is therefore critical to ensure the efficient and successful synthesis of peptides containing this moiety. These application notes provide a comprehensive overview of suitable coupling reagents and detailed protocols for the incorporation of this compound.

The primary challenge in coupling sterically hindered amino acids lies in overcoming the reduced reactivity of both the carboxyl group of the incoming amino acid and the N-terminal amine of the peptide chain. High-reactivity coupling reagents are required to facilitate the formation of the amide bond under these demanding conditions. This document focuses on the application of aminium/uronium salts, phosphonium salts, and, to a lesser extent, carbodiimides for this purpose.

Mechanisms of Action of Recommended Coupling Reagents

The efficacy of a coupling reagent is determined by its mechanism of action and its ability to generate a highly reactive intermediate for acylation.

  • Aminium/Uronium Salts (e.g., HATU, HCTU, COMU): These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea active ester. Reagents like HATU, which are based on 1-hydroxy-7-azabenzotriazole (HOAt), are particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety, which accelerates the coupling reaction.[1] A potential side reaction with these reagents is the guanidinylation of the free N-terminal amine if the coupling reagent is used in excess.[1]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also form active esters that are less prone to racemization. A key advantage of phosphonium salts is that they do not react with the free amino group of the peptide, thus avoiding the side reaction of guanidinylation.[2] They are highly effective for coupling N-protected N-methyl amino acids and other sterically hindered residues.[3]

  • Carbodiimides (e.g., DCC, DIC): These are classic coupling reagents that activate carboxylic acids to form O-acylisourea intermediates. However, these intermediates are highly susceptible to racemization. To suppress this, additives such as 1-hydroxybenzotriazole (HOBt) or the more effective HOAt are essential.[2][3] While cost-effective, carbodiimides are generally less efficient for sterically demanding couplings compared to aminium or phosphonium reagents.[4]

A newer generation reagent, COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), has emerged as a highly efficient and safer alternative.[5][6] It incorporates the OxymaPure additive, which is not explosive like HOBt or HOAt, and it exhibits excellent solubility and high reactivity, often comparable or superior to HATU.[6][7]

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The following table summarizes the key characteristics and relative performance of various coupling reagents suitable for the incorporation of sterically hindered amino acids like this compound.

Coupling ReagentClassRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
HATU Aminium/Uronium SaltVery HighLowFast reaction rates, highly effective for hindered couplings.[1][3]Potential for N-terminal guanidinylation if used in excess[1][2]; based on potentially explosive HOAt.[7]
HCTU Aminium/Uronium SaltVery HighLowSimilar to HATU, often more cost-effective.Potential for N-terminal guanidinylation.
COMU Aminium/Uronium SaltVery HighVery LowExcellent solubility, high efficiency[6], safer (Oxyma-based)[5][7], byproducts are water-soluble.[6]Higher cost compared to older reagents.
PyBOP Phosphonium SaltHighLowNo guanidinylation side reaction[2], rapid reactions.[3]Byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOAt CarbodiimideModerate to HighLow (with HOAt)Cost-effective.Generally slower and less efficient for highly hindered couplings compared to onium salts[2]; formation of insoluble diisopropylurea byproduct.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-(R)-2-(Aminomethyl)-3-methylbutanoic acid-OH onto a resin-bound peptide with a free N-terminal amine during solid-phase peptide synthesis (SPPS).

General Considerations
  • Solvent: N,N-Dimethylformamide (DMF) should be of high purity and peptide synthesis grade.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (collidine) should be used. DIPEA is more common, but collidine can sometimes reduce racemization.

  • Equivalents: For difficult couplings, an excess of the amino acid and coupling reagent is recommended. A double coupling strategy may be necessary.

  • Monitoring: The completion of the coupling reaction should be monitored using a qualitative method such as the ninhydrin (Kaiser) test.[8]

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.[1]

  • Resin Preparation: Swell the resin-bound peptide (1 equivalent) in DMF for 30 minutes in a peptide synthesis vessel.[9] Drain the DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-(R)-2-(Aminomethyl)-3-methylbutanoic acid-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin test. If the test is positive (indicating incomplete coupling), drain the vessel and repeat steps 2 and 3 (double coupling).

  • Washing: Once the ninhydrin test is negative, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection step.

Protocol 2: Coupling using COMU

COMU is an excellent alternative to HATU, offering high efficiency and a better safety profile.[6][7]

  • Resin Preparation: Swell the resin-bound peptide (1 equivalent) in DMF for 30 minutes and then drain the solvent.

  • Activation and Coupling: In a separate vessel, dissolve Fmoc-(R)-2-(Aminomethyl)-3-methylbutanoic acid-OH (3 equivalents) and COMU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and immediately add this solution to the resin.

  • Reaction: Agitate the mixture at room temperature. Reaction times are typically fast, from 30 minutes to 1 hour.

  • Monitoring: Check for reaction completion with a ninhydrin test. If necessary, perform a second coupling.

  • Washing: After a negative ninhydrin test, drain the vessel and wash the resin extensively with DMF (3-5 times).

Protocol 3: Coupling using PyBOP

This protocol is advantageous as it avoids the potential for guanidinylation.[2]

  • Resin Preparation: Swell the resin-bound peptide (1 equivalent) in DMF for 30 minutes, then drain.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-(R)-2-(Aminomethyl)-3-methylbutanoic acid-OH (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF. Add DIPEA (6 equivalents) to this solution.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-3 hours.

  • Monitoring: Use the ninhydrin test to monitor the reaction progress. Recouple if necessary.

  • Washing: Upon completion, drain the reaction solution and wash the resin with DMF (3-5 times).

Microwave-Assisted Coupling

For extremely difficult couplings, microwave-enhanced SPPS can be employed to drive the reaction to completion.[10]

  • Preparation: Follow the preparation steps for the chosen coupling reagent (e.g., HATU, COMU).

  • Microwave Conditions: Perform the coupling reaction in a dedicated microwave peptide synthesizer. A typical protocol would involve heating at a controlled temperature (e.g., 75°C) for 5-15 minutes.

  • Monitoring and Washing: After the microwave cycle, perform a ninhydrin test and wash the resin as described in the standard protocols.

Visualizations

General Workflow for Peptide Synthesis Coupling Step

Peptide_Coupling_Workflow cluster_activation Activation Step Resin Resin-Bound Peptide (Free N-Terminus) Swell Swell Resin in DMF Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Swell->Deprotection Previous Cycle Output Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction (Add Activation Mix to Resin) Wash1->Coupling AminoAcid Fmoc-AA-OH (e.g., Fmoc-(R)-2-(Aminomethyl)-3-methylbutanoic acid) Activation Prepare Activation Mixture AminoAcid->Activation CouplingReagent Coupling Reagent (HATU, COMU, etc.) CouplingReagent->Activation Base Base (DIPEA) Base->Activation Activation->Coupling Monitoring Monitor Reaction (Ninhydrin Test) Coupling->Monitoring Monitoring->Coupling Positive Test (Recouple) Wash2 Wash (DMF) Monitoring->Wash2 Negative Test (Complete) NextCycle Proceed to Next Cycle (Deprotection or Cleavage) Wash2->NextCycle

Caption: General workflow for a single coupling cycle in SPPS.

Decision Logic for Coupling Reagent Selection

Reagent_Selection cluster_criteria Primary Criteria Start Start: Incorporate This compound HighEfficiency Need Highest Efficiency & Speed? Start->HighEfficiency SafetyProfile Is Safety/Green Chemistry a Priority? HighEfficiency->SafetyProfile No HATU Use HATU/HCTU HighEfficiency->HATU Yes Cost Is Cost the Main Constraint? SafetyProfile->Cost No COMU Use COMU SafetyProfile->COMU Yes PyBOP Consider PyBOP (Avoids Guanidinylation) Cost->PyBOP No DIC Use DIC/HOAt (Accept lower efficiency) Cost->DIC Yes HATU->PyBOP Alternative

Caption: Decision tree for selecting a suitable coupling reagent.

References

Application Notes and Protocols for the Characterization of (R)-2-(Aminomethyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral non-proteinogenic amino acid. As a structural analog of GABA and related compounds like pregabalin, its stereochemical purity and comprehensive characterization are critical for its application in pharmaceutical and neuroscience research.[1][2] This document provides detailed application notes and protocols for the analytical techniques required to confirm the identity, purity, and chiral integrity of this compound.

Structural Elucidation and Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous determination of the chemical structure of this compound.[3] Both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon skeleton and the positions of the aminomethyl and carboxylic acid groups.

Expected ¹H and ¹³C NMR Chemical Shifts:

The following table summarizes the expected chemical shifts for this compound. Actual values may vary based on the solvent and experimental conditions.

Atom Number Structure Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
1COOH~12.0-13.0 (broad s, 1H)~175-180
2CH~2.5-2.8 (m, 1H)~45-50
3CH~1.8-2.1 (m, 1H)~30-35
4CH₃~0.9-1.0 (d, 3H)~18-22
5CH₃~0.9-1.0 (d, 3H)~18-22
6CH₂-NH₂~2.9-3.2 (m, 2H)~40-45
NH₂(Variable, broad)

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -COOH and -NH₂).[4]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Use solvent suppression techniques if necessary, especially when using D₂O, to attenuate the residual HDO signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

  • Structural Confirmation: Correlate the observed chemical shifts, multiplicities (splitting patterns), and integrations with the expected structure. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can be used to confirm proton-proton couplings.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

Technique Ionization Mode Expected m/z Fragment
Electrospray (ESI)Positive132.09[M+H]⁺
Negative130.08[M-H]⁻
Electron Ionization (EI)-131.09[M]⁺
85.06[M-COOH-H]⁺
57.07[C₄H₉]⁺ (isobutyl fragment)

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS system, which can be a standalone mass spectrometer or coupled with a liquid chromatography system (LC-MS).[5]

  • Acquisition Parameters:

    • Ionization Mode: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas Flow: Adjust as per instrument recommendations.

    • Drying Gas Temperature: Typically 200-350 °C.

  • Data Analysis: Determine the molecular weight from the m/z of the molecular ion. If using tandem MS (MS/MS), induce fragmentation to obtain structural information.

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for quantifying any related impurities. Since the molecule lacks a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection.[6] Alternatively, detectors that do not require a chromophore, such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), can be used.[7]

Quantitative Data Summary: HPLC Methods

Method Column Mobile Phase Detection Application
Reversed-Phase with Pre-column Derivatization C18, 4.6 x 150 mm, 5 µmA: Phosphate Buffer B: Acetonitrile (Gradient)UV or FluorescencePurity, Quantification
HILIC Silica or Amide, 4.6 x 250 mm, 5 µmA: Acetonitrile B: Ammonium Formate Buffer (Isocratic or Gradient)CAD, ELSD, MSPurity, Quantification of underivatized compound

Experimental Protocol: Reversed-Phase HPLC with OPA Derivatization

This protocol uses o-phthaldialdehyde (OPA) for pre-column derivatization of the primary amine for fluorescence detection.[8][9]

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust to pH 10.2 with NaOH.

    • OPA Reagent: Dissolve OPA in borate buffer and add a small amount of 3-mercaptopropionic acid.

  • Sample Derivatization:

    • Mix a specific volume of the sample solution with the OPA reagent.

    • Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature before injection. An autosampler can automate this process.[9]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Gradient: A time-based gradient from a low to high percentage of Mobile Phase B.

    • Detector: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

  • Data Analysis: Calculate the purity based on the peak area percentage of the main peak relative to the total peak area. Identify and quantify impurities using reference standards if available.

Chiral Purity Analysis

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Determining the enantiomeric excess (e.e.) is crucial. This is achieved by separating the (R)- and (S)-enantiomers using a chiral stationary phase (CSP). Gas chromatography with a chiral column can also be an alternative.[10]

Quantitative Data Summary: Chiral HPLC

Column Type Mobile Phase Detection Typical Application
Polysaccharide-based (e.g., Chiralpak)Hexane/Ethanol/Trifluoroacetic AcidUV (after derivatization) or MSEnantiomeric excess determination
Crown ether-based (e.g., Crownpak)Perchloric Acid SolutionUV (after derivatization) or MSEnantiomeric excess determination

Experimental Protocol: Chiral HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Derivatization with a UV-active agent (e.g., Fmoc-Cl) may be required for sensitive UV detection.

  • Chromatographic Conditions:

    • Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: A mixture of n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA). The exact ratio must be optimized to achieve separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV detector at a wavelength appropriate for the derivatized compound (e.g., 265 nm for Fmoc).

  • Data Analysis: Calculate the enantiomeric excess using the areas of the two enantiomer peaks:

    • e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Visualizations

Workflow for Complete Characterization

cluster_0 Structural Elucidation cluster_1 Purity Assessment cluster_2 Final Characterization NMR NMR Spectroscopy (¹H, ¹³C, COSY) HPLC Purity by HPLC (RP or HILIC) NMR->HPLC MS Mass Spectrometry (ESI-MS, MS/MS) MS->HPLC Chiral_HPLC Chiral Purity by HPLC HPLC->Chiral_HPLC Report Comprehensive Report (Structure, Purity, e.e.) Chiral_HPLC->Report Sample Sample of This compound Sample->NMR Sample->MS

Caption: Overall workflow for the characterization of the target compound.

Logic for Method Selection

cluster_0 Analytical Goal cluster_1 Primary Technique cluster_2 Key Output Goal_Structure Identity & Structure Tech_NMR NMR Goal_Structure->Tech_NMR Tech_MS MS Goal_Structure->Tech_MS Goal_Purity Chemical Purity Tech_HPLC HPLC Goal_Purity->Tech_HPLC Goal_Chiral Enantiomeric Purity Tech_Chiral Chiral HPLC/GC Goal_Chiral->Tech_Chiral Out_Connectivity Atom Connectivity Tech_NMR->Out_Connectivity Out_MW Molecular Weight Tech_MS->Out_MW Out_Purity Area % Tech_HPLC->Out_Purity Out_EE Enantiomeric Excess Tech_Chiral->Out_EE

Caption: Decision logic for selecting appropriate analytical techniques.

Experimental Workflow for HPLC Purity Analysis

A Prepare Sample Solution (1 mg/mL in mobile phase) C Automated Pre-column Derivatization (Mix Sample and Reagent) A->C B Prepare Derivatization Reagent (e.g., OPA) B->C D Inject into HPLC System C->D E Chromatographic Separation (Reversed-Phase C18 Column) D->E F Fluorescence Detection (Ex: 340 nm, Em: 455 nm) E->F G Data Analysis (Integrate peaks, calculate % purity) F->G

Caption: Step-by-step workflow for HPLC purity analysis with derivatization.

References

Application Notes and Protocols: Incorporation of (R)-2-(Aminomethyl)-3-methylbutanoic Acid into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-proteinogenic β-amino acid, (R)-2-(Aminomethyl)-3-methylbutanoic acid, into bioactive peptides. The inclusion of this unique amino acid can confer valuable properties to peptide-based therapeutics, including enhanced proteolytic stability and the potential for novel receptor interactions. This document outlines the synthesis of the amino acid building block, its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and protocols for the characterization and biological evaluation of the resulting peptides.

Introduction

This compound is a chiral β-amino acid that, when incorporated into peptides, can induce unique conformational constraints and increase resistance to enzymatic degradation.[1][2] These properties are highly desirable in the development of peptide drugs, as they can lead to improved pharmacokinetic profiles and enhanced biological activity. This document provides the necessary protocols and data presentation formats to guide researchers in utilizing this promising building block.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Stereochemistry (R)
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Table 2: Representative Data on the Impact of β-Amino Acid Incorporation on Peptide Properties
ParameterParent Peptide (α-amino acids only)β-Amino Acid Containing PeptideReference
Proteolytic Half-life (in plasma) < 10 min> 60 min[2][3][4]
Receptor Binding Affinity (Kᵢ) 5 nM8 nM[5][6]
In vitro Bioactivity (IC₅₀) 100 nM150 nM[7][8]
Cell Permeability LowModerate[9]

Note: The values presented are illustrative and will vary depending on the specific peptide sequence and the position of the β-amino acid incorporation.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid

This protocol is adapted from established methods for the synthesis of Fmoc-protected β-amino acids.[10][11]

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl (1.1 eq) in dioxane.

  • Add the Fmoc-Cl solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to yield Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1][12][13]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc-SPPS procedure for incorporating the custom amino acid.[14][15][16]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected α-amino acids

  • Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a fritted syringe for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for α-amino acids):

    • Dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Amino Acid Coupling (for Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid):

    • Due to the potential for slower coupling kinetics of β-amino acids, a stronger coupling agent or longer coupling times may be necessary.

    • Dissolve Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 4-6 hours.

    • Monitor coupling completion with a Kaiser test. If the test is positive, recouple for an additional 2 hours.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Repeat steps 2-6 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and, if desired, by NMR spectroscopy.[1][12][13][17]

Protocol 3: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of the synthesized peptide in the presence of proteases.

Materials:

  • Purified peptide stock solution (in a suitable buffer)

  • Human plasma or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Incubator at 37 °C

  • RP-HPLC system

Procedure:

  • Pre-warm the plasma or protease solution to 37 °C.

  • Add the peptide stock solution to the plasma or protease solution to a final concentration of 10-100 µM.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide versus time to determine the peptide's half-life.

Protocol 4: Cell-Based Bioactivity Assay (Example: GPCR Activation)

This is a general protocol for assessing the bioactivity of a peptide that is expected to modulate a G-protein coupled receptor (GPCR). The specific details will vary depending on the receptor and the signaling pathway.[18][19][20]

Materials:

  • A cell line stably expressing the target GPCR

  • Cell culture medium and supplements

  • A reporter gene assay kit (e.g., cAMP or calcium flux assay)

  • Purified peptide

  • Positive control ligand

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test peptide and the positive control ligand in assay buffer.

  • Remove the cell culture medium and add the peptide/ligand dilutions to the wells.

  • Incubate for the appropriate time at 37 °C as determined by the assay kit manufacturer's instructions.

  • Perform the reporter gene assay according to the manufacturer's protocol.

  • Measure the signal using a plate reader.

  • Plot the response versus the log of the peptide concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation amino_acid_synthesis Synthesis of Fmoc-(R)-2-(aminomethyl)- 3-methylbutanoic acid spps Solid-Phase Peptide Synthesis amino_acid_synthesis->spps Incorporate into peptide cleavage Cleavage and Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification ms Mass Spectrometry purification->ms nmr NMR Spectroscopy purification->nmr stability Proteolytic Stability Assay purification->stability bioactivity Cell-Based Bioactivity Assay purification->bioactivity

Caption: Workflow for the synthesis, characterization, and evaluation of peptides.

signaling_pathway Peptide Bioactive Peptide (containing β-amino acid) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binds to G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A generic GPCR signaling pathway modulated by a bioactive peptide.

References

The Role of (R)-2-(Aminomethyl)-3-methylbutanoic Acid in Neurological Drug Discovery: A Review of Its Potential

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-(Aminomethyl)-3-methylbutanoic acid , a chiral β-amino acid derivative, holds significance in the field of medicinal chemistry as a key building block for the synthesis of novel therapeutics targeting a range of neurological disorders. While not a therapeutic agent in its own right, its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), positions it as a valuable scaffold for the development of potent and selective modulators of the central nervous system. This document provides an overview of its potential applications, inferred mechanisms of action, and general protocols for its utilization in drug development research.

Overview and Rationale for Use

This compound, also known as a β-valine derivative, is primarily utilized in the synthesis of more complex molecules, including peptidomimetics and small molecule drugs.[1] Its incorporation into a drug candidate can influence several key properties, such as:

  • Conformational Rigidity: The β-amino acid structure can impart specific conformational constraints on a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

  • Metabolic Stability: The presence of a β-amino acid can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of a drug.

  • Modulation of Neurotransmitter Systems: As a GABA analog, molecules derived from this scaffold are hypothesized to interact with the GABAergic system, which plays a crucial role in regulating neuronal excitability.[2] Dysregulation of this system is implicated in numerous neurological and psychiatric conditions, including epilepsy, neuropathic pain, and anxiety disorders.[3][4]

Potential Therapeutic Applications and Underlying Signaling Pathways

Epilepsy

The hyperexcitability of neurons is a hallmark of epilepsy. GABA is the primary inhibitory neurotransmitter that counteracts neuronal excitation. It is hypothesized that compounds derived from this compound could enhance GABAergic inhibition through several potential mechanisms, as depicted in the signaling pathway below.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_target Potential Drug Targets GABA_synthesis GABA Synthesis GABA_vesicle Vesicular GABA Transporter (VGAT) GABA_synthesis->GABA_vesicle Packaging GABA GABA GABA_vesicle->GABA Release GAT1_pre GABA Transporter 1 (GAT1) GAT1_pre->GABA_synthesis GABA->GAT1_pre Reuptake GABA_A_Receptor GABAA Receptor GABA->GABA_A_Receptor Binding Chloride_Channel Cl- Influx GABA_A_Receptor->Chloride_Channel Activation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to GABA_Analog Drug Derived from (R)-2-(Aminomethyl) -3-methylbutanoic acid GABA_Analog->GAT1_pre Inhibition of Reuptake GABA_Analog->GABA_A_Receptor Direct Agonism or Positive Allosteric Modulation

Caption: Hypothesized GABAergic signaling pathway and potential drug targets.
Neuropathic Pain

Neuropathic pain is a chronic pain state resulting from damage to the nervous system. A reduction in GABAergic inhibitory tone is a contributing factor. Derivatives of this compound could potentially restore this balance.

Anxiety Disorders

Anxiety disorders are characterized by excessive fear and worry, often linked to hyperactivity in certain brain regions. Enhancing GABAergic inhibition can have anxiolytic effects.

Experimental Protocols

Due to the nature of this compound as a synthetic intermediate, detailed experimental protocols would be specific to the derivative being synthesized and the biological question being addressed. However, general experimental workflows for evaluating novel compounds in the context of neurological disorders are outlined below.

General Workflow for a Novel GABAergic Compound

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound derived from this compound.

experimental_workflow Start Design & Synthesize Derivative of (R)-2-(Aminomethyl) -3-methylbutanoic acid In_Vitro In Vitro Assays Start->In_Vitro Binding_Assay Receptor Binding Assays (e.g., Radioligand Binding) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., Electrophysiology) In_Vitro->Functional_Assay In_Vivo In Vivo Models Functional_Assay->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Behavioral_Models Animal Models of Disease (e.g., Seizure, Pain, Anxiety) In_Vivo->Behavioral_Models Toxicology Toxicology & Safety Pharmacology Behavioral_Models->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization

Caption: Preclinical drug discovery workflow for a novel CNS compound.
Representative Methodologies

3.2.1. Radioligand Binding Assay for GABAA Receptor

  • Objective: To determine the binding affinity (Ki) of a test compound for the GABAA receptor.

  • Materials:

    • Rat brain cortex membranes (source of GABAA receptors).

    • [3H]-Muscimol (a high-affinity GABAA receptor agonist radioligand).

    • Test compound (derived from this compound).

    • GABA (for determining non-specific binding).

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Prepare a dilution series of the test compound.

    • In a multi-well plate, combine the brain membranes, [3H]-Muscimol, and either buffer, a concentration of the test compound, or a high concentration of GABA (for non-specific binding).

    • Incubate at 4°C for a defined period (e.g., 60 minutes).

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 (concentration that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation.

3.2.2. In Vivo Seizure Model (e.g., Pentylenetetrazol-induced Seizures)

  • Objective: To evaluate the anticonvulsant activity of a test compound.

  • Animals: Mice or rats.

  • Materials:

    • Test compound.

    • Vehicle control.

    • Pentylenetetrazol (PTZ), a chemoconvulsant.

  • Protocol:

    • Administer the test compound or vehicle to the animals at various doses.

    • After a predetermined time (based on pharmacokinetic data), administer a convulsant dose of PTZ.

    • Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).

    • Record the latency to the first seizure and the percentage of animals protected from tonic-clonic seizures.

    • Analyze the data to determine the effective dose (ED50) of the test compound.

Data Presentation

As no specific quantitative data for this compound is available, the following table is a template for how such data, if generated for a derivative, should be presented for clear comparison.

Compound Target Assay Type Parameter Value
Derivative XGABAA ReceptorRadioligand BindingKi (nM)e.g., 50
Derivative XGABAA ReceptorElectrophysiologyEC50 (µM)e.g., 1.2
Derivative XPTZ-induced SeizureIn Vivo EfficacyED50 (mg/kg)e.g., 10
Reference DrugGABAA ReceptorRadioligand BindingKi (nM)e.g., 20
Reference DrugGABAA ReceptorElectrophysiologyEC50 (µM)e.g., 0.5
Reference DrugPTZ-induced SeizureIn Vivo EfficacyED50 (mg/kg)e.g., 5

Conclusion

This compound is a promising starting point for the design and synthesis of novel drug candidates for the treatment of neurological disorders. Its structural relationship to GABA suggests that its derivatives are likely to interact with the GABAergic system. The development of such compounds requires a systematic approach involving in vitro and in vivo characterization to establish their pharmacological profile and therapeutic potential. Further research into the synthesis and biological evaluation of derivatives of this β-amino acid is warranted to unlock its full potential in neuroscience drug discovery.

References

Application Note: NMR Spectroscopic Analysis of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid, also known as Boc-L-valine, is a crucial N-protected amino acid derivative extensively utilized in peptide synthesis and drug discovery. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its facile removal under acidic conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of Boc-L-valine, providing detailed information about its molecular framework. This application note provides a comprehensive protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol outlines the steps for preparing a sample of (R)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid for NMR analysis.

  • Sample Weighing: Accurately weigh 5-25 mg of (R)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Deuterated solvents are used for the deuterium lock and to avoid large solvent signals in the ¹H spectrum.[1][2]

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or heating may be applied to aid dissolution.[1]

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][2]

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, unscratched 5 mm NMR tube.[3][4] Ensure the sample height is at least 4.5 cm to allow for proper shimming.[4]

  • Capping and Labeling: Cap the NMR tube and label it clearly.[4]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer being used.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength spectrometer.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds for routine experiments.[5]

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient to cover all proton signals.

¹³C NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength spectrometer.

  • Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.

Data Presentation

The following tables summarize the expected chemical shifts for (R)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.9Broad Singlet1HCOOH
~5.09Doublet1HNH
~4.03Doublet of Doublets1Hα-CH
~2.20Multiplet1Hβ-CH
~1.45Singlet9HC(CH₃)₃
~1.00 & ~0.94Doublet6HCH(CH₃)₂

Data is based on typical values and may show variations.[6]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~174COOH
~156C=O (Boc)
~80C(CH₃)₃
~60α-CH
~31β-CH
~28C(CH₃)₃
~19 & ~17CH(CH₃)₂

Data is based on typical values and may show variations.[7]

Visualizations

The following diagrams illustrate the key workflows in this application note.

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter 3. Filter Solution (Optional) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer load 5. Load Sample into Spectrometer transfer->load To Spectrometer setup 6. Set Up Experiment (¹H or ¹³C Parameters) load->setup acquire 7. Acquire Data setup->acquire process 8. Process Spectrum (FT, Phasing, Baseline Correction) acquire->process

Caption: Workflow for NMR sample preparation and data acquisition.

logical_relationship Structural Assignment Logic cluster_data NMR Data cluster_structure Molecular Structure h1_shifts ¹H Chemical Shifts boc_group Boc Group (-C(CH₃)₃, -C=O) h1_shifts->boc_group ~1.45 ppm (9H, s) ~5.09 ppm (1H, d) valine_backbone Valine Backbone (α-CH, β-CH, COOH) h1_shifts->valine_backbone ~4.03 ppm (1H, dd) ~10.9 ppm (1H, br s) valine_sidechain Valine Side Chain (-CH(CH₃)₂) h1_shifts->valine_sidechain ~2.20 ppm (1H, m) ~0.9-1.0 ppm (6H, d) c13_shifts ¹³C Chemical Shifts c13_shifts->boc_group ~156, ~80, ~28 ppm c13_shifts->valine_backbone ~174, ~60 ppm c13_shifts->valine_sidechain ~31, ~19, ~17 ppm coupling ¹H-¹H Coupling coupling->valine_backbone α-CH to NH & β-CH coupling->valine_sidechain β-CH to α-CH & γ-CH₃ integration ¹H Integration integration->boc_group 9H : 1H integration->valine_backbone 1H : 1H : 1H integration->valine_sidechain 1H : 6H

Caption: Relationship between NMR data and molecular structure.

References

Application Note: Mass Spectrometry Analysis of Boc-D-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the analysis of Boc-D-Valine using mass spectrometry. It includes detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. This guide is intended for researchers in peptide synthesis, pharmaceutical development, and biotechnology who utilize Boc-D-Valine as a protected amino acid building block.[1]

Introduction

Boc-D-Valine is an N-terminally protected form of the D-isomer of valine, a branched-chain amino acid. The tert-butyloxycarbonyl (Boc) protecting group is widely used in solid-phase peptide synthesis to prevent unwanted reactions at the amine terminus during peptide chain elongation.[1] Accurate and reliable analytical methods are crucial for verifying the identity and purity of Boc-D-Valine and for monitoring its incorporation into peptides. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective analysis of such compounds.[2]

Physicochemical Properties

PropertyValue
Synonyms Boc-D-Val-OH
CAS Number 22838-58-0
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol [3]
Appearance White powder
Melting Point 79-87°C

Experimental Protocols

Sample Preparation

This protocol describes the preparation of a Boc-D-Valine standard solution for direct infusion or LC-MS/MS analysis.

Materials:

  • Boc-D-Valine standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of Boc-D-Valine and dissolve it in acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a mixture of acetonitrile and water (typically 50:50 v/v) containing 0.1% formic acid to achieve the desired concentration for analysis (e.g., 1 µg/mL).

  • Vortexing: Vortex the working solution thoroughly to ensure homogeneity.

  • Transfer: Transfer the working solution to an appropriate autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2][4]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient tailored to the specific application, for example, starting with 5% B, increasing to 95% B over several minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument, typically 3-4 kV
Source Temperature 120 - 150°C
Desolvation Gas Flow Instrument dependent, typically 600-800 L/hr
Collision Gas Argon

Data Presentation

The following table summarizes the expected quantitative data for the analysis of Boc-D-Valine by LC-MS/MS. The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are characteristic fragments observed upon collision-induced dissociation (CID). The most abundant fragmentations of Boc-protected amino acids are the neutral loss of isobutylene (56 Da) and the entire Boc group (100 Da).[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
Boc-D-Valine218.3162.2[M+H - C₄H₈]⁺
Boc-D-Valine218.3118.1[M+H - C₅H₈O₂]⁺

Collision energies should be optimized for the specific instrument but typically range from 10-30 eV.

Visualizations

G LC-MS/MS Workflow for Boc-D-Valine Analysis cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Weigh Boc-D-Valine prep2 Prepare Stock Solution prep1->prep2 prep3 Prepare Working Solution prep2->prep3 prep4 Transfer to Vial prep3->prep4 lcms1 Inject Sample prep4->lcms1 lcms2 Chromatographic Separation (C18) lcms1->lcms2 lcms3 Electrospray Ionization (ESI) lcms2->lcms3 lcms4 MS1: Precursor Ion Selection (m/z 218.3) lcms3->lcms4 lcms5 Collision-Induced Dissociation (CID) lcms4->lcms5 lcms6 MS2: Product Ion Detection (m/z 162.2, 118.1) lcms5->lcms6 data1 Peak Integration lcms6->data1 data2 Quantification data1->data2 data3 Reporting data2->data3

Caption: Workflow for Boc-D-Valine analysis.

G Proposed Fragmentation of Boc-D-Valine precursor Boc-D-Valine [M+H]⁺ m/z 218.3 fragment1 [M+H - C₄H₈]⁺ m/z 162.2 precursor->fragment1 - 56 Da (Isobutylene) fragment2 [M+H - C₅H₈O₂]⁺ m/z 118.1 precursor->fragment2 - 100 Da (Boc group)

Caption: Fragmentation of Boc-D-Valine in MS/MS.

Conclusion

The protocols and data presented in this application note provide a robust framework for the mass spectrometry analysis of Boc-D-Valine. The use of LC-MS/MS with ESI and MRM detection allows for high selectivity and sensitivity, making it an ideal method for quality control and reaction monitoring in research and development settings. The characteristic fragmentation pattern of the Boc protecting group provides a reliable diagnostic tool for the identification of Boc-D-Valine.

References

Application Notes and Protocols for the Asymmetric Aminomethylation of 3-Diazooxindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric aminomethylation of 3-diazooxindoles. This powerful three-component reaction offers an efficient method for the synthesis of chiral 3-aminomethyl-3-indolyloxindoles, which are valuable scaffolds in medicinal chemistry and drug discovery. The reaction is cooperatively catalyzed by an achiral dirhodium complex and a chiral phosphoric acid, affording products with high yields and excellent enantioselectivities.

Reaction Principle

The core of this transformation involves the reaction of a 3-diazooxindole with an electron-rich arene (such as an indole) and an N,O-acetal. The reaction is catalyzed by a dual catalytic system comprising a dirhodium catalyst, such as Rh₂(OAc)₄, and a chiral spiro phosphoric acid (SPA). The dirhodium catalyst facilitates the formation of a rhodium carbene from the 3-diazooxindole, which then reacts with the arene to form a zwitterionic intermediate. The chiral phosphoric acid activates the N,O-acetal to generate a chiral methylene iminium ion. The reaction culminates in the enantioselective trapping of the zwitterionic intermediate by the chiral iminium ion, leading to the formation of the desired 3-aminomethyl-3-indolyloxindole with a newly created all-carbon quaternary stereocenter.

Experimental Workflow

The general workflow for the asymmetric aminomethylation of 3-diazooxindoles is depicted below. It encompasses the preparation of the requisite 3-diazooxindole starting material, followed by the core catalytic three-component reaction, and concludes with the purification and analysis of the final product.

Asymmetric Aminomethylation Workflow cluster_prep Starting Material Preparation cluster_reaction Three-Component Reaction cluster_analysis Purification and Analysis start Isatin Derivative diazooxindole 3-Diazooxindole start->diazooxindole 1. Tosylhydrazone formation 2. Shapiro reaction tosylhydrazine Tosylhydrazine tosylhydrazine->diazooxindole naoh NaOH naoh->diazooxindole diazooxindole_reac 3-Diazooxindole diazooxindole->diazooxindole_reac reaction_vessel Reaction Setup (Inert Atmosphere, Solvent) diazooxindole_reac->reaction_vessel arene Arene (e.g., Indole) arene->reaction_vessel no_acetal N,O-Acetal no_acetal->reaction_vessel catalysts Rh₂(OAc)₄ Chiral Phosphoric Acid catalysts->reaction_vessel product Crude Product reaction_vessel->product Stirring at specified temperature and time purification Column Chromatography product->purification pure_product Pure Chiral 3-Aminomethyl Indolone purification->pure_product analysis Characterization (NMR, HRMS, HPLC) pure_product->analysis

Caption: Experimental workflow for the asymmetric aminomethylation.

Quantitative Data Summary

The following tables summarize the results for the asymmetric aminomethylation of various 3-diazooxindoles, indoles, and N,O-acetals.

Table 1: Substrate Scope of 3-Diazooxindoles

EntryProductYield (%)ee (%)
1HBoc3aa9596
25-FBoc3ba9295
35-ClBoc3ca9496
45-BrBoc3da9697
57-FBoc3ea8894

Reaction conditions: 3-diazooxindole (0.1 mmol), indole (0.3 mmol), N,O-acetal (0.12 mmol), Rh₂(OAc)₄ (1 mol%), chiral phosphoric acid (5 mol%) in solvent at a specified temperature for a certain time.

Table 2: Substrate Scope of Indoles

EntryR⁴ProductYield (%)ee (%)
1HH3aa9596
25-MeOH3fa9395
35-ClH3ga9196
4HMe3ha9094

Reaction conditions are the same as in Table 1.

Table 3: Substrate Scope of N,O-Acetals

EntryR⁵ProductYield (%)ee (%)
1Ph3aa9596
24-MeC₆H₄3ia9497
34-FC₆H₄3ja9295
42-Naphthyl3ka9696

Reaction conditions are the same as in Table 1.

Experimental Protocols

1. General Procedure for the Synthesis of 3-Diazooxindoles

A mixture of the corresponding isatin (1.0 equiv) and tosylhydrazide (1.1 equiv) in methanol is heated at 60 °C for 4-6 hours. The resulting tosylhydrazone is filtered and washed with cold methanol. The collected solid is then dissolved in a mixture of THF and water (1:2). Sodium hydroxide (2.0 equiv) is added, and the mixture is stirred at room temperature for 5 hours. After completion of the reaction (monitored by TLC), the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the 3-diazooxindole, which is typically used in the next step without further purification.

2. General Procedure for the Asymmetric Aminomethylation of 3-Diazooxindoles

To a flame-dried Schlenk tube under an argon atmosphere are added Rh₂(OAc)₄ (1 mol%), the chiral phosphoric acid catalyst (5 mol%), and the N,O-acetal (0.12 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., dichloromethane, 1.0 mL) is then added, and the mixture is stirred at the specified temperature (e.g., 25 °C) for 10 minutes. A solution of the 3-diazooxindole (0.1 mmol) and the indole (0.3 mmol) in the same anhydrous solvent (1.0 mL) is then added dropwise over a period of 1 hour via a syringe pump. The reaction mixture is stirred for an additional period (e.g., 12 hours) until the 3-diazooxindole is completely consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chiral 3-aminomethyl-3-indolyloxindole. The enantiomeric excess is determined by chiral HPLC analysis.

Proposed Catalytic Cycle

The proposed catalytic cycle for this three-component asymmetric aminomethylation is illustrated below. It highlights the synergistic roles of the dirhodium and chiral phosphoric acid catalysts in orchestrating the formation of the chiral product.

Catalytic Cycle catalyst_rh Rh₂(OAc)₄ rh_carbene Rh(II) Carbene catalyst_rh->rh_carbene catalyst_cpa Chiral Phosphoric Acid (CPA) iminium_ion Chiral Methylene Iminium Ion Pair catalyst_cpa->iminium_ion Protonation & Ion Pair Formation diazo 3-Diazooxindole diazo->rh_carbene - N₂ n2 N₂ zwitterion Zwitterionic Intermediate rh_carbene->zwitterion indole Indole indole->zwitterion product Chiral 3-Aminomethyl Indolone zwitterion->product no_acetal N,O-Acetal no_acetal->iminium_ion iminium_ion->product Enantioselective Trapping product->catalyst_rh Catalyst Regeneration product->catalyst_cpa Catalyst Regeneration

Caption: Proposed catalytic cycle for the aminomethylation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic acid, a chiral β-amino acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound, also known as (R)-β-leucine, typically involves the stereoselective synthesis of a suitable precursor followed by a key transformation to introduce the aminomethyl group. Common strategies include:

  • Hofmann Rearrangement: This classic reaction converts a primary amide to a primary amine with one less carbon atom. In this context, a chiral precursor such as (R)-3-carbamoyl-4-methylpentanoic acid undergoes rearrangement to yield the target β-amino acid. The isocyanate intermediate is hydrolyzed to the primary amine.

  • Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds through an isocyanate intermediate, which is generated from an acyl azide. This method is also effective for producing primary amines from carboxylic acid derivatives.

  • Chiral Resolution: Racemic 2-(aminomethyl)-3-methylbutanoic acid can be synthesized and then resolved into its enantiomers using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by crystallization.

Q2: I am performing a Hofmann rearrangement and observe a significant byproduct. What could it be?

A2: A common side reaction in the Hofmann rearrangement is the trapping of the isocyanate intermediate by nucleophiles other than water. If the reaction is carried out in an alcohol solvent (e.g., methanol or ethanol), the corresponding carbamate will be formed as a major byproduct. Similarly, if there are amine nucleophiles present, urea derivatives can be formed.

Troubleshooting Guide: Unexpected Byproduct in Hofmann Rearrangement

ObservationPotential CauseRecommended Solution
An additional peak is observed in the HPLC chromatogram with a higher retention time than the desired product.Formation of a carbamate byproduct due to the use of an alcohol solvent.Ensure the reaction is performed in an aqueous medium without alcohol co-solvents. If an alcohol is necessary for solubility, it should be removed before the hydrolysis of the isocyanate.
The NMR spectrum shows signals corresponding to a methoxy or ethoxy group.Trapping of the isocyanate intermediate by the alcohol solvent.Use a non-nucleophilic co-solvent if solubility is an issue.
A byproduct with a mass corresponding to the desired product + CH₂O₂ (from methanol) or + C₂H₄O₂ (from ethanol) is detected by MS.Carbamate formation.Perform the hydrolysis of the isocyanate in water with a suitable base (e.g., NaOH).

Q3: My final product has low enantiomeric excess (ee). What are the likely causes of racemization?

A3: Racemization, the loss of stereochemical purity, is a critical issue in the synthesis of chiral molecules. Potential causes during the synthesis of this compound include:

  • Harsh Reaction Conditions: The use of strong bases or high temperatures can lead to the deprotonation of the chiral center, resulting in racemization.

  • Inappropriate pH during Workup: Exposing the product to highly acidic or basic conditions for prolonged periods during extraction and purification can cause racemization.

  • Multiple Reaction Steps: Each synthetic step carries a risk of some degree of racemization.

Troubleshooting Guide: Low Enantiomeric Excess

ObservationPotential CauseRecommended Solution
Chiral HPLC analysis shows a significant peak for the (S)-enantiomer.Racemization during the reaction or workup.Use milder bases and lower reaction temperatures where possible. Carefully control the pH during aqueous workup, aiming for neutral or near-neutral conditions.
The optical rotation of the final product is lower than the literature value.Presence of the undesired enantiomer.Optimize the chiral resolution step by screening different resolving agents, solvents, and crystallization temperatures.

Data Presentation

Table 1: Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

ParameterValue
Column CHIRALPAK ZWIX(+)
Mobile Phase Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Elution Order (R)-enantiomer elutes before the (S)-enantiomer.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Rearrangement (A Representative Procedure)

This protocol is a representative procedure based on established methods for the Hofmann rearrangement of chiral amides.

Step 1: Preparation of (R)-3-Carbamoyl-4-methylpentanoic acid (Precursor)

The synthesis of the chiral amide precursor is a critical step and can be achieved through various published methods for asymmetric synthesis or by resolution of the corresponding racemic acid followed by amidation.

Step 2: Hofmann Rearrangement

  • A solution of sodium hydroxide (2.0 eq) in water is prepared and cooled to 0 °C in an ice bath.

  • Bromine (1.1 eq) is added dropwise to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution in situ. The temperature should be maintained below 10 °C.

  • A solution of (R)-3-carbamoyl-4-methylpentanoic acid (1.0 eq) in a minimal amount of cold aqueous NaOH is added dropwise to the sodium hypobromite solution.

  • The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature.

  • The mixture is then heated to 50-60 °C for 1-2 hours to complete the rearrangement and hydrolysis of the isocyanate intermediate.

  • The reaction is monitored by TLC or HPLC to confirm the consumption of the starting material.

  • After cooling to room temperature, the pH of the reaction mixture is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using hydrochloric acid.

  • The precipitated crude product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: Use a chiral HPLC column such as CHIRALPAK ZWIX(+).

  • Mobile Phase: A mixture of methanol and acetonitrile (50:50) containing 25 mM triethylamine and 50 mM acetic acid is a suitable mobile phase.[1]

  • Analysis: Inject the sample onto the column and monitor the elution profile at 210 nm.

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

Visualizations

Hofmann_Rearrangement_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Amide (R)-3-Carbamoyl-4- methylpentanoic acid Isocyanate Isocyanate Intermediate Amide->Isocyanate Br2, NaOH Amine (R)-2-(Aminomethyl)-3- methylbutanoic acid (Desired Product) Isocyanate->Amine H2O (Hydrolysis) Carbamate Carbamate Byproduct Isocyanate->Carbamate ROH (Alcohol Solvent) Troubleshooting_Workflow cluster_purity Purity Check cluster_troubleshooting Troubleshooting Start Start Synthesis CheckPurity Analyze Final Product (Chiral HPLC, NMR) Start->CheckPurity IsPure High Purity & ee? CheckPurity->IsPure Success Synthesis Successful IsPure->Success Yes IdentifyIssue Identify Issue IsPure->IdentifyIssue No LowYield Low Yield? IdentifyIssue->LowYield LowEE Low ee? IdentifyIssue->LowEE CarbamateCheck Check for Carbamate (NMR, MS) LowYield->CarbamateCheck RacemizationCheck Review Reaction Conditions (Base, Temperature) LowEE->RacemizationCheck Optimize Optimize Reaction Conditions (Aqueous Solvent, Milder Conditions) CarbamateCheck->Optimize RacemizationCheck->Optimize Optimize->CheckPurity Re-run Synthesis

References

Technical Support Center: Chiral Resolution of 2-(Aminomethyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2-(aminomethyl)-3-methylbutanoic acid, a key precursor for Pregabalin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your resolution process for higher yields and enantiomeric purity.

Troubleshooting Guide

This section addresses common issues encountered during the diastereomeric salt crystallization of racemic 2-(aminomethyl)-3-methylbutanoic acid.

Question: Why is my yield of the desired enantiomer consistently below the theoretical maximum of 50%?

Answer: Low yields can stem from several factors related to the solubility and crystallization of the diastereomeric salts.

  • Suboptimal Resolving Agent or Solvent: The choice of resolving agent and solvent system is critical. The desired diastereomeric salt must be significantly less soluble than its epimer in the chosen solvent to precipitate effectively. If both salts have similar solubilities, co-precipitation will occur, reducing the yield of the pure, desired salt. For instance, resolving agents like (S)-mandelic acid or L-tartaric acid have been successfully used, often in alcohol-water mixtures.[1]

  • Incorrect Molar Ratio: The stoichiometry between the racemic amino acid and the resolving agent is crucial. Using a sub-stoichiometric amount of the resolving agent might not be enough to precipitate all of the desired enantiomer. Conversely, an excessive amount can sometimes increase the solubility of the diastereomeric salt or lead to the precipitation of the resolving agent itself. A common starting point is a 0.5 to 1.5 molar equivalent of the resolving agent.[1]

  • Premature or Incomplete Crystallization: Crystallization is a time-dependent process. Insufficient time may lead to incomplete precipitation. Conversely, excessively long crystallization times can sometimes lead to the system reaching thermodynamic equilibrium, where the less-soluble salt might redissolve and the more-soluble one might precipitate, decreasing the overall yield and purity.[2]

  • Inappropriate Temperature Profile: The temperature gradient during cooling significantly impacts crystal growth and nucleation. Rapid cooling can lead to the formation of small, impure crystals and trap the more soluble diastereomer, while cooling that is too slow may result in a low yield. A controlled, linear cooling rate is often recommended.[1][2]

Question: What is causing the poor enantiomeric excess (ee) in my resolved product?

Answer: Low enantiomeric excess indicates that the undesired enantiomer is co-precipitating with the desired one.

  • Thermodynamic vs. Kinetic Control: The outcome of a resolution can be governed by either kinetics or thermodynamics. A kinetically controlled resolution, often involving rapid crystallization and filtration, can yield a high enantiomeric excess.[3] However, if the system is left for too long, it may shift towards thermodynamic equilibrium, resulting in a lower ee as the more stable (but not necessarily desired) diastereomer forms.[2]

  • Secondary Nucleation: A significant secondary nucleation event can lead to the rapid crystallization of the more soluble diastereomer, compromising the purity of the isolated product. This can be influenced by factors like agitation speed (shear rate) and the amount of seed crystals used.[4]

  • Inefficient Washing: The filter cake of the desired diastereomeric salt must be washed with a cold solvent in which the salt is sparingly soluble. This removes residual mother liquor containing the more soluble diastereomer. Using too much washing solvent or a solvent in which the desired salt is too soluble will reduce the yield.

Question: I'm having difficulty filtering the diastereomeric salt crystals. What could be the issue?

Answer: Filtration problems are typically related to crystal size and morphology.

  • Small Crystal Size: Rapid cooling or high supersaturation often leads to the formation of very fine crystals that can clog the filter medium, resulting in long filtration times.[4]

  • Crystal Habit: The shape (habit) of the crystals can affect filtration and washing efficiency. Ideal crystals are typically isometric and non-agglomerated. The crystal habit can sometimes be modified by changing the solvent system or using additives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for chiral resolution of amino acids? A1: The most prevalent methods include:

  • Diastereomeric Salt Crystallization: This is a widely used industrial method where a racemic acid or base is reacted with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[]

  • Enzymatic Resolution: This method uses enzymes that selectively react with only one enantiomer in the racemic mixture, a process known as kinetic resolution. The reacted and unreacted enantiomers can then be separated.[6][7]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers. It is highly effective but can be expensive to scale up for large quantities.[6][8]

Q2: How do I choose the right resolving agent for 2-(aminomethyl)-3-methylbutanoic acid? A2: Since 2-(aminomethyl)-3-methylbutanoic acid is an amino acid, it is amphoteric. For resolution via diastereomeric salt formation, you would typically use a chiral acid as a resolving agent. Commonly used and commercially available chiral acids include L-tartaric acid, (S)-mandelic acid, and O,O'-dibenzoyl-L-tartaric acid.[1][9] The optimal choice depends on the specific solubility characteristics of the resulting diastereomeric salts in various solvent systems.

Q3: How is the pure enantiomer recovered after the diastereomeric salt is isolated? A3: After the less-soluble diastereomeric salt is isolated and purified, the salt is "broken" or decomposed to liberate the free enantiomer and recover the resolving agent. This is typically achieved by treating an aqueous solution of the salt with a strong acid (if a chiral base was used) or a strong base (if a chiral acid was used) to neutralize the respective components, followed by extraction or crystallization to isolate the pure enantiomer.[2][]

Q4: Can the undesired enantiomer be recycled? A4: Yes, to improve the overall process economy, the undesired enantiomer from the mother liquor can be isolated and then racemized (converted back into a 50:50 mixture of both enantiomers). This racemic mixture can then be recycled back into the resolution process.[1]

Data Presentation: Resolution Parameters

The following table summarizes the impact of various parameters on the chiral resolution of a racemic compound, based on findings from related studies. This data is illustrative and should be adapted for the specific case of 2-(aminomethyl)-3-methylbutanoic acid.

ParameterCondition 1Outcome 1Condition 2Outcome 2Reference
Resolving Agent 0.5 equiv. (S)-Mandelic AcidHigh ee (84.4%), High Yield (94.7%) with immediate filtration (kinetic control)0.5 equiv. (S)-Mandelic AcidRacemic mixture with 2-day crystallization (thermodynamic control)[3]
Crystallization Time 15 minutesHigh Enantiomeric Purity (ee ~89%)12 hoursLow Enantiomeric Purity (ee ~44%)[2]
Solvent System Pure WaterHigher enantiomeric purity achieved for Pregabalin resolution with L-Tartaric acid.Alcohol-Water MixturesCommonly used to modulate solubility of diastereomeric salts.[1]
Temperature Cooling from 31 °C to 20 °C51.6% yield, diastereomerically pure product.Cooling from 40 °C to 2 °C91% yield of the diastereomeric salt.

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution

This protocol provides a general methodology for the chiral resolution of racemic 2-(aminomethyl)-3-methylbutanoic acid via diastereomeric salt crystallization.

  • Salt Formation:

    • Dissolve the racemic 2-(aminomethyl)-3-methylbutanoic acid in a suitable solvent or solvent mixture (e.g., an ethanol/water mixture). The amount of solvent should be sufficient for complete dissolution at an elevated temperature (e.g., 60-70 °C).

    • In a separate vessel, dissolve 0.5-1.0 molar equivalents of the chosen chiral resolving agent (e.g., L-tartaric acid) in the same solvent system, heating if necessary.

    • Add the resolving agent solution to the amino acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly and controllably. A programmed cooling ramp (e.g., 0.1-0.5 °C/min) is often beneficial.

    • (Optional) Once the solution is slightly supersaturated (e.g., after cooling a few degrees), add a small number of seed crystals of the pure, desired diastereomeric salt to induce crystallization.[1]

    • Continue the controlled cooling to the final crystallization temperature (e.g., 5-20 °C).

    • Hold the mixture at the final temperature with gentle agitation for a predetermined time (e.g., 1-4 hours) to allow for complete crystallization.

  • Isolation and Purification:

    • Filter the resulting slurry to collect the precipitated diastereomeric salt crystals.

    • Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40 °C).

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH with a base (e.g., aqueous sodium hydroxide) to precipitate the resolving agent (if it's an acid) or to bring the amino acid to its isoelectric point.

    • Alternatively, use an ion-exchange resin to separate the amino acid from the resolving agent.

    • Filter to remove the precipitated resolving agent (or elute from the resin).

    • Isolate the pure amino acid enantiomer from the aqueous solution, for example, by evaporation or by precipitation through the addition of a miscible organic solvent like isopropanol.

Visualizations

G Racemic Racemic 2-(aminomethyl)-3- methylbutanoic acid (R/S) Mix Formation of Diastereomeric Salts (R-S and S-S) Racemic->Mix Agent Chiral Resolving Agent (e.g., S-Mandelic Acid) Agent->Mix Crystallize Controlled Cooling & Crystallization Mix->Crystallize Solvent System (e.g., Water/Ethanol) Separate Filtration & Washing Crystallize->Separate Solid Less Soluble Salt (S-S) (Solid Phase) Separate->Solid Filter Cake Liquid More Soluble Salt (R-S) (Mother Liquor) Separate->Liquid Filtrate Liberate_S Liberation of Free Amino Acid (Base Treatment) Solid->Liberate_S Liberate_R Recovery & Racemization Liquid->Liberate_R Product_S Pure S-Enantiomer Liberate_S->Product_S Product_R Recycled Racemic Mixture Liberate_R->Product_R Product_R->Racemic Recycle

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

G Start Low Yield or Purity Issue CheckPurity Analyze Purity of Starting Materials Start->CheckPurity CheckRatio Verify Molar Ratio of Resolving Agent RatioOK Ratio Correct? CheckRatio->RatioOK CheckSolvent Evaluate Solvent System & Solubilities SolventOK Solvent Optimal? CheckSolvent->SolventOK CheckKinetics Investigate Crystallization Time & Temperature Profile KineticsOK Process Controlled? CheckKinetics->KineticsOK CheckPurity->CheckRatio RatioOK->CheckSolvent Yes AdjustRatio Adjust to 0.5-1.0 eq. RatioOK->AdjustRatio No SolventOK->CheckKinetics Yes ScreenSolvents Screen New Solvents or Mixtures SolventOK->ScreenSolvents No OptimizeCooling Implement Controlled Cooling; Test Kinetic vs. Thermo. KineticsOK->OptimizeCooling No End Re-run Experiment KineticsOK->End Yes AdjustRatio->End ScreenSolvents->End OptimizeCooling->End

References

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low peptide yields during solid-phase peptide synthesis (SPPS).

Troubleshooting Guides (Question & Answer Format)

Q1: My final peptide yield is significantly lower than expected. What are the first steps to troubleshoot this issue?

A1: The initial step is to determine whether the low yield is a result of inefficient synthesis on the resin or problems during the final cleavage and work-up. A systematic approach is crucial for pinpointing the root cause.

Recommended Diagnostic Workflow:

  • Perform a Test Cleavage: Cleave a small amount of the peptide-resin (10-20 mg) and analyze the crude product by mass spectrometry (MS). The presence of the target peptide mass confirms that the synthesis was at least partially successful.[1]

  • Quantify Peptide Loading on Resin: Determine the amount of peptide bound to the resin. This can be achieved by cleaving the peptide from a known mass of dried resin and quantifying the peptide via UV-Vis spectrophotometry or Amino Acid Analysis (AAA).[1]

This initial analysis will direct your troubleshooting efforts as illustrated in the workflow diagram below.

Troubleshooting_Workflow cluster_Start Initial Observation cluster_Diagnosis Diagnostic Steps cluster_Synthesis_Issues Synthesis Problems cluster_Cleavage_Issues Cleavage/Work-up Problems Start Low Final Peptide Yield TestCleavage Perform Test Cleavage & Analyze by MS Start->TestCleavage QuantifyLoading Quantify Peptide Loading on Resin TestCleavage->QuantifyLoading Target Mass Present IncompleteCoupling Incomplete Coupling TestCleavage->IncompleteCoupling Target Mass Absent/ Multiple Short Sequences IncompleteDeprotection Incomplete Deprotection QuantifyLoading->IncompleteDeprotection Low Loading OptimizeCleavage Optimize Cleavage Cocktail & Scavengers QuantifyLoading->OptimizeCleavage High Loading IncompleteDeprotection->IncompleteCoupling PeptideAggregation Peptide Aggregation IncompleteCoupling->PeptideAggregation PrecipitationIssues Address Peptide Precipitation

Caption: A logical workflow for troubleshooting low peptide yield in SPPS.

Q2: How can I determine if my coupling and deprotection steps are inefficient?

A2: Incomplete coupling and deprotection are common culprits for low yield, leading to truncated and deletion sequences.[1] Several methods can be used to monitor the efficiency of these steps during synthesis.

  • Kaiser Test (for primary amines): This is a colorimetric test to detect free primary amines.[2] A positive result (blue beads) after a coupling step indicates that the coupling is incomplete. After a deprotection step, a positive result is expected.

  • Isatin or Chloranil Test (for secondary amines): The Kaiser test is not reliable for N-terminal proline (a secondary amine). In such cases, an isatin or chloranil test should be used.

  • Mass Spectrometry (MS) of Intermediates: If a particularly difficult coupling is suspected, a small sample of the resin can be cleaved and analyzed by MS to identify the point of failure in the sequence.[1]

Q3: What are "difficult sequences" and how do they contribute to low yield?

A3: "Difficult sequences" are peptide chains prone to forming stable secondary structures (e.g., β-sheets) on the resin, which leads to aggregation.[3] This aggregation blocks reactive sites, hindering the access of reagents and resulting in incomplete deprotection and coupling.[3] Sequences rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu) are often problematic.[3]

Strategies to Overcome Difficult Sequences:

  • Chaotropic Salts: Use chaotropic salts like LiCl or KSCN in the coupling mixture to disrupt secondary structures.

  • High-Boiling Point Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) can improve solvation and reduce aggregation.

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of secondary structures.[4]

  • Elevated Temperature: Performing the synthesis at a higher temperature can help to break up aggregates.

Q4: My peptide appears to be synthesized correctly on the resin, but the yield after cleavage is still low. What could be the issue?

A4: If synthesis on the resin is successful, the low yield is likely due to issues during the final cleavage or work-up.

  • Inefficient Cleavage: The cleavage cocktail may not be optimal for your peptide sequence, or the cleavage time may be insufficient.

  • Peptide Precipitation: The peptide may precipitate in the cleavage cocktail.[1]

  • Side Reactions During Cleavage: Reactive carbocations generated during the removal of protecting groups can lead to unwanted side reactions if not properly scavenged.

Solutions:

  • Optimize Cleavage Cocktail: Ensure the scavengers in your cleavage cocktail are appropriate for the amino acids in your sequence.

  • Extend Cleavage Time: Increase the duration of the cleavage reaction.[1]

  • Address Precipitation: If the peptide precipitates, try different precipitation solvents, such as cold diethyl ether.[1] For very hydrophobic peptides, alternative work-up procedures may be necessary.[1]

  • Re-cleavage: Subjecting the resin to a second round of cleavage can sometimes improve the yield.[1]

FAQs

Q5: Which coupling reagent should I use for my synthesis?

A5: The choice of coupling reagent depends on factors like the difficulty of the sequence, desired reaction speed, and cost.

Coupling ReagentRelative CostEfficacy & SpeedNotes
DIC/HOBt LowStandardCost-effective but can be slower and may cause racemization.
HBTU/HCTU MediumHighWidely used, efficient, and relatively fast.
HATU HighVery HighExcellent for difficult couplings, fast, and minimizes racemization.
COMU Very HighVery HighHigh solubility, very fast, and considered safer than benzotriazole-based reagents.[5]
PyBOP HighHighGood for sterically hindered amino acids, less prone to racemization.[5]

Q6: What is the role of scavengers in the cleavage cocktail?

A6: Scavengers are crucial for quenching reactive carbocations that are generated during the cleavage of side-chain protecting groups. Without effective scavengers, these carbocations can re-attach to the peptide at sensitive residues (e.g., Trp, Met, Cys, Tyr), leading to impurities and reduced yield of the desired product.

ScavengerTarget Protecting Groups/Side Reactions
Triisopropylsilane (TIS) Trityl (Trt) and Pbf protecting groups.
Water Acts as a general scavenger.
1,2-Ethanedithiol (EDT) Dnp protecting group; reduces methionine sulfoxide.[6]
Thioanisole Benzyl (Bzl) and Tosyl (Tos) protecting groups.[3]
Phenol/p-Cresol Benzyl-based protecting groups.[3]

Impact of Scavenger Cocktails on Crude Peptide Purity (Model Tyr(Bzl)-containing peptide) [3]

Cleavage Cocktail CompositionExpected Crude PurityComments
95% TFA, 5% H₂O70-80%Significant formation of 3-benzyltyrosine is likely.
92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole effectively reduces benzyl cation-related side products.
90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination provides robust scavenging for benzyl cations.

Experimental Protocols

Protocol 1: Kaiser Test (Qualitative)

This protocol is for the qualitative detection of free primary amines on the resin.

Materials:

  • Kaiser Test Reagent A: 1.0 mL of 16.5 mg/mL KCN in water diluted with 49 mL of pyridine.

  • Kaiser Test Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Kaiser Test Reagent C: 40 g of phenol in 20 mL of n-butanol.

  • Peptide-resin sample (10-15 beads)

  • Small test tube

  • Heating block or water bath (110°C)

Procedure:

  • Place the peptide-resin beads in a small test tube.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.[7]

  • Heat the test tube at 110°C for 5 minutes.[7]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue solution and beads: Positive result, indicating the presence of free primary amines.

  • Yellow or colorless solution and beads: Negative result, indicating the absence of free primary amines.

  • Blue beads with a colorless solution: Incomplete reaction, consider extending the reaction time or re-coupling.

Kaiser_Test_Workflow Start Perform Kaiser Test Positive Positive Result (Blue Color) Start->Positive Negative Negative Result (Yellow/Colorless) Start->Negative AfterDeprotection After Deprotection Step? Positive->AfterDeprotection AfterCoupling After Coupling Step? Negative->AfterCoupling Proceed Proceed to Next Step AfterDeprotection->Proceed Yes Troubleshoot Troubleshoot Coupling: - Extend reaction time - Re-couple - Check reagents AfterDeprotection->Troubleshoot No (Error in logic) AfterCoupling->Proceed Yes AfterCoupling->Troubleshoot No

Caption: Decision workflow based on Kaiser test results.

Protocol 2: Test Cleavage and Analysis

This protocol is for cleaving a small amount of peptide from the resin for MS analysis.

Materials:

  • Peptide-resin (10-20 mg)

  • Appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Microcentrifuge tube

  • Cold diethyl ether

  • Centrifuge

  • Mass spectrometer

Procedure:

  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add the cleavage cocktail (e.g., 200 µL) to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

  • Filter the cleavage mixture away from the resin beads (e.g., using a fritted syringe).

  • Precipitate the peptide by adding the cleavage mixture to a larger tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).[1]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum.

  • Dissolve the crude peptide in a suitable solvent for MS analysis.

Protocol 3: Determination of Fmoc-Resin Loading by UV-Vis Spectrophotometry

This spectrophotometric method determines the loading of the first Fmoc-protected amino acid on the resin.[8]

Materials:

  • Accurately weighed dry Fmoc-amino acid resin (approx. 10 mg)

  • 20% piperidine in DMF (v/v)

  • DMF

  • UV-Vis spectrophotometer and quartz cuvettes (1 cm path length)

Procedure:

  • Accurately weigh about 10 mg of the dried resin into a tube.[8]

  • Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.

  • Agitate the mixture for 30 minutes to ensure complete Fmoc deprotection.

  • Dilute a sample of the supernatant with DMF.

  • Measure the absorbance of the diluted sample at 301 nm against a DMF blank.

  • Calculate the resin loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (7800 M⁻¹cm⁻¹ × mass of resin in g × 1 cm)

This comprehensive guide provides a starting point for troubleshooting low-yield issues in your solid-phase peptide synthesis. For more complex issues, consulting detailed literature or seeking expert advice is recommended.

References

Technical Support Center: Stability of Fmoc-Protected Amino Acids in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance on the stability issues of Fmoc-protected amino acids in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-amino acid solution changing color (e.g., turning yellow/brown)?

A1: Discoloration of an Fmoc-amino acid solution, particularly in solvents like N,N-dimethylformamide (DMF), often indicates degradation of the amino acid derivative.[1] This can be caused by several factors:

  • Solvent Impurities: DMF can degrade over time to form basic impurities like dimethylamine.[2][3] These basic impurities can cause premature deprotection of the Fmoc group.[1][4]

  • Amino Acid Instability: Certain Fmoc-amino acids are inherently less stable. For example, Fmoc-His(Trt)-OH is known to be unstable in DMF due to the lability of the trityl (Trt) protecting group in the presence of basic impurities.[1]

  • Prolonged Storage: Storing Fmoc-amino acid solutions for extended periods, even at low temperatures, can lead to degradation.[1][5] It is always recommended to use freshly prepared solutions.[1]

  • Exposure to Light and Air: Exposure to light and air can accelerate the degradation of some Fmoc-amino acids.[1]

Q2: My Fmoc-amino acid is not dissolving properly in DMF. What can I do?

A2: Poor solubility of Fmoc-amino acids in DMF can be a common issue.[2] Here are some reasons and solutions:

  • Aggregation: The hydrophobic nature of the Fmoc group can lead to intermolecular aggregation, reducing solubility.[2]

  • Amino Acid Side Chain: The hydrophobicity of the amino acid's side chain also plays a significant role in its solubility.[2]

  • Solvent Quality: The purity of the DMF is crucial. Ensure you are using a high-purity, amine-free grade.[1][2]

Troubleshooting Poor Solubility:

  • Sonication: Use an ultrasonic bath for 5-10 minutes to help dissolve the solid.[2]

  • Gentle Warming: Gently warm the solution to around 37°C. However, avoid prolonged or excessive heating, as it can cause degradation.[2]

  • Solvent Mixtures: Adding a small amount of a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can enhance solubility.[2][3]

Q3: What are the main side reactions to be aware of when using Fmoc-amino acids in solution?

A3: Several side reactions can occur, leading to impurities in your final peptide. The most common include:

  • Racemization: This is the loss of stereochemical integrity at the α-carbon, leading to the incorporation of the D-isomer of the amino acid. Histidine and Cysteine are particularly susceptible to racemization during the activation step of coupling.[1][6][7]

  • Diketopiperazine Formation: This occurs at the dipeptide stage, especially when Proline is one of the first two amino acids in the sequence.[6]

  • Aspartimide Formation: This side reaction can occur under both acidic and basic conditions when Aspartic acid is present in the peptide sequence.[6]

  • Premature Deprotection: As mentioned, basic impurities in solvents can lead to the premature removal of the Fmoc group, resulting in deletion sequences.[4]

Q4: How should I store my Fmoc-amino acid solutions to ensure stability?

A4: For maximum stability, it is best to prepare solutions fresh just before use.[1] If short-term storage is necessary, solutions should be kept at low temperatures (e.g., 4°C) and protected from light.[8] However, even under these conditions, degradation can occur over time. For long-term storage, it is recommended to store the protected amino acid derivatives as a solid, tightly sealed at 5°C.[5] Avoid repeated freeze-thaw cycles for solutions.[5]

Troubleshooting Guides

Issue 1: Discoloration and Degradation of Fmoc-His(Trt)-OH in DMF
  • Symptoms: The Fmoc-His(Trt)-OH solution in DMF turns yellow or brown. HPLC analysis of the crude peptide shows unexpected peaks.[1]

  • Root Causes:

    • Degradation of DMF leading to the formation of basic impurities (e.g., dimethylamine).[1]

    • Inherent instability of the Trt protecting group on the histidine side chain.[1]

    • Prolonged storage of the solution.[1]

  • Solutions:

    • Solvent Quality: Use a fresh bottle of high-purity, amine-free DMF. Store DMF under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1]

    • Fresh Preparation: Prepare the Fmoc-His(Trt)-OH solution immediately before use in your automated synthesizer.[1]

    • Alternative Solvents: Consider using NMP as an alternative to DMF. However, be aware that some Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to high-purity DMF.[1][3]

Issue 2: Aggregation of Fmoc-Amino Acids During Synthesis
  • Symptoms: Poor solubility of the Fmoc-amino acid, incomplete coupling reactions, and false negative results from monitoring tests like the Kaiser test.[9]

  • Root Causes:

    • Intermolecular hydrogen bonding and hydrophobic interactions between peptide chains.[6]

    • Hydrophobic residues in the peptide sequence.[2]

  • Solutions:

    • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling to disrupt hydrogen bonds.[2][9]

    • Alternative Solvents: Switch to NMP or add DMSO to the solvent mixture to improve solvation.[3][6]

    • Elevated Temperature: Perform the coupling reaction at a higher temperature.[6]

    • Microwave-Assisted Synthesis: Utilize a microwave peptide synthesizer to mitigate aggregation.[9]

Data Presentation

Table 1: Factors Affecting the Stability of Fmoc-Protected Amino Acids in Solution

FactorInfluence on StabilityRecommendations
Solvent The choice of solvent significantly impacts stability. DMF can contain basic impurities that cause degradation. NMP is a common alternative, but some Fmoc-amino acids may decompose more in NMP over time compared to high-purity DMF.[1][3][4]Use high-purity, amine-free solvents. Prepare solutions fresh. Empirically determine the best solvent for your specific application.
Temperature Higher temperatures generally accelerate degradation.[2]Store solutions at low temperatures (e.g., 4°C) for short periods. Avoid excessive heating when dissolving.[8] For long-term storage, keep as a solid at 5°C.[5]
pH The Fmoc group is stable under acidic and neutral conditions but is labile to bases.[4]Avoid basic conditions during storage and handling of the amino acid solutions before the intended deprotection step.
Exposure to Light & Air Can accelerate the degradation of certain Fmoc-amino acids.[1]Store solutions in amber vials or protect them from light. Store under an inert atmosphere if possible.
Amino Acid Structure Some amino acids are inherently more prone to side reactions. For example, His is prone to racemization, and Cys can form disulfide bonds.[1][2][6]Use appropriate side-chain protecting groups and optimized coupling protocols for sensitive amino acids.

Experimental Protocols

Protocol 1: Purity Analysis of Fmoc-Amino Acids by HPLC

This protocol outlines a general method for determining the purity of an Fmoc-amino acid using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • Fmoc-amino acid sample

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Trifluoroacetic acid (TFA)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of the Fmoc-amino acid and dissolve it in a suitable solvent (e.g., ACN/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • HPLC Conditions:

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm or 301 nm

      • Injection Volume: 10 µL

      • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the Fmoc-amino acid and any impurities. For example, a linear gradient from 10% to 90% B over 20 minutes.

    • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Recommended Coupling of Fmoc-Cys(Trt)-OH to Minimize Racemization

This protocol utilizes a carbodiimide-based coupling method, which is known to reduce the risk of racemization for sensitive amino acids like Cysteine.[10]

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-Cys(Trt)-OH

    • Oxyma Pure or HOBt

    • Diisopropylcarbodiimide (DIC) or Diisopropylcarbodiimide (DIPCDI)[10]

    • DMF (high-purity, amine-free)

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.

    • Coupling:

      • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.

      • Add this solution to the resin.

      • Add DIC/DIPCDI (3 equivalents) to the resin suspension.[10]

      • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitoring: Monitor the coupling progress using a qualitative method like the ninhydrin test.

    • Washing: Once the coupling is complete (ninhydrin test is negative), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Mandatory Visualizations

Fmoc_Deprotection_Pathway Fmoc_AA Fmoc-Protected Amino Acid Proton_Abstraction Proton Abstraction Fmoc_AA->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Base->DBF_Adduct Scavenging Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Dibenzofulvene Dibenzofulvene (DBF) Elimination->Dibenzofulvene Carbamic_Acid Carbamic Acid Intermediate Elimination->Carbamic_Acid Dibenzofulvene->DBF_Adduct Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amino Group Decarboxylation->Free_Amine Troubleshooting_Workflow Start Issue: Fmoc-Amino Acid Solution Instability Check_Color Is the solution discolored? Start->Check_Color Check_Solubility Is the amino acid fully dissolved? Start->Check_Solubility Check_Color->Check_Solubility No Use_Fresh_Solvent Use fresh, high-purity solvent Check_Color->Use_Fresh_Solvent Yes Sonication Apply sonication Check_Solubility->Sonication No Proceed Proceed with experiment Check_Solubility->Proceed Yes Prepare_Fresh Prepare solution immediately before use Use_Fresh_Solvent->Prepare_Fresh Check_Storage Review storage conditions (light, temp) Prepare_Fresh->Check_Storage Reassess Re-evaluate amino acid/protocol Check_Storage->Reassess Gentle_Heat Apply gentle heat (e.g., 37°C) Sonication->Gentle_Heat Solvent_Mixture Consider solvent mixture (e.g., DMF/NMP) Gentle_Heat->Solvent_Mixture Solvent_Mixture->Reassess

References

Technical Support Center: Overcoming Steric Hindrance in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when incorporating bulky amino acids during solid-phase peptide synthesis (SPPS).

Troubleshooting Guides & FAQs

This section addresses common issues related to steric hindrance and peptide aggregation, offering targeted solutions.

Q1: Why is my coupling reaction failing or showing low efficiency when using bulky amino acids like Valine, Isoleucine, or Aib?

A1: Low coupling efficiency is primarily due to steric hindrance. The bulky side chains of these amino acids physically obstruct the activated carboxyl group from approaching the N-terminal amine of the growing peptide chain.[1] This slows down peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.[1] Additionally, as the peptide chain elongates, it can fold into secondary structures or aggregate, further blocking reactive sites.[2][3]

Q2: My standard coupling protocol with DIC/DCC is ineffective for a hindered residue. What should I do?

A2: Carbodiimide-based reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1][4] It is highly recommended to switch to more powerful coupling reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][4][5] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[1][4]

Q3: Which coupling reagents are the most effective for sterically hindered amino acids?

A3: For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[1]

  • HATU and PyAOP are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[1][4]

  • COMU , an Oxyma-based reagent, also shows superior performance and is safer to handle than benzotriazole-based reagents.[4][5][6]

  • For extremely hindered couplings, such as with α,α-disubstituted amino acids (e.g., Aib), converting the amino acid to an acyl fluoride can be a highly effective strategy.[4][5]

Q4: I'm observing incomplete Fmoc-deprotection. Could this be related to steric hindrance?

A4: Yes, peptide aggregation, often promoted by bulky, hydrophobic residues, can hinder the access of the deprotection reagent (piperidine) to the Fmoc group.[2] This results in incomplete deprotection and truncated peptide sequences.

Q5: How can I detect and mitigate on-resin peptide aggregation?

A5: Aggregation can be detected by the shrinking of resin beads, a positive Kaiser test after prolonged coupling times, or by analyzing a small cleaved sample by mass spectrometry.[2][7] To mitigate aggregation:

  • Use specialized resins: Low-loading resins (0.1-0.2 mmol/g) increase the distance between peptide chains.[3] PEGylated resins (e.g., NovaSyn® TG, PEGA) improve solvation.[3][8]

  • Modify synthesis conditions:

    • Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 50-90°C), often with microwave assistance, can disrupt secondary structures.[2][9][10]

    • Chaotropic Agents: Adding salts like LiCl or KSCN to the reaction can disrupt hydrogen bonding.[3][9]

    • Solvent Choice: Use solvents with superior solvating properties like N-methylpyrrolidone (NMP) or add DMSO.[4][9]

  • Incorporate "Structure-Breaking" Residues:

    • Pseudoproline Dipeptides: These derivatives temporarily introduce a kink in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[9]

    • Backbone Protection (Hmb/Dmb): Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone amide nitrogen prevents hydrogen bonding.[9]

Q6: Can microwave-assisted peptide synthesis (MAPS) help with bulky amino acids?

A6: Absolutely. Microwave energy rapidly and uniformly heats the reaction, accelerating both coupling and deprotection steps.[11][12] This is highly effective for driving difficult couplings of sterically hindered residues to completion and for disrupting aggregation.[11][13][14] Microwave synthesizers can significantly shorten reaction times, often completing couplings in 5-10 minutes and deprotections in 3-5 minutes.[10][14]

Data Presentation: Coupling Reagent Performance

The following tables summarize quantitative data on the effectiveness of different coupling reagents, particularly for hindered amino acids.

Table 1: General Comparison of Common Coupling Reagents
Coupling ReagentReagent TypeReactivityKey Advantages & Disadvantages
DIC/HOBt CarbodiimideStandardCost-effective but can be insufficient for hindered residues and may cause racemization.[2][4]
HBTU/HCTU Aminium/UroniumHighEfficient and widely used. HCTU is more reactive than HBTU.[2][4]
HATU/PyAOP Aminium/PhosphoniumVery HighHighly effective for hindered and N-methylated amino acids due to the formation of reactive OAt esters.[1][4][15] Higher cost.[15]
COMU Uronium (Oxyma-based)Very HighHigh reactivity comparable to HATU, with improved solubility and a better safety profile (non-explosive byproducts).[2][6]
PyBOP PhosphoniumHighHigh coupling efficiency; avoids carcinogenic byproducts associated with the original BOP reagent.[15]
Table 2: Performance in a Model Dipeptide Synthesis

This table compares reagents for the synthesis of a dipeptide, highlighting yield, purity, and epimerization.

Coupling ReagentTypical Yield (%)Purity (%)Reaction Time (hours)Epimerization (%)
HATU 95-99>981-2<0.5
HBTU 90-95>952-4<1.0
PyBOP 90-96>952-4<1.0
EDC/HOBt 85-92>954-8<2.0

Data adapted from a comparative analysis of dipeptide synthesis.[15]

Experimental Protocols

Protocol 1: HATU-Mediated Double Coupling for a Highly Hindered Amino Acid

This protocol is recommended when incorporating residues like Aib or when a single coupling proves insufficient.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Deprotected peptide-resin

  • Sterically hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide is fully deprotected. Wash the resin thoroughly with DMF (3-5 times).

  • First Coupling - Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow pre-activation to proceed for 1-5 minutes.[4]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 45-60 minutes.[4]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to check for free primary amines.[2] If the test is positive (blue beads), proceed with a second coupling.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.

Protocol 2: Microwave-Assisted Synthesis for a Difficult Sequence

This protocol provides general guidelines for using a microwave peptide synthesizer to mitigate aggregation and improve coupling efficiency.

Materials:

  • Peptide synthesizer with microwave capability

  • Appropriate resin, Fmoc-amino acids, and reagents as per standard protocols

Procedure:

  • Programming: Program the synthesizer with the peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.[7]

  • Deprotection: The synthesizer will deliver the deprotection solution (e.g., 20% piperidine in DMF). Microwave power is applied to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.[7][10]

  • Washing: The synthesizer performs automated washing cycles with DMF.

  • Coupling: The synthesizer delivers the pre-activated amino acid solution. Microwave power is applied to maintain a set temperature (e.g., 70-86°C) for 5-10 minutes.[10][12]

  • Cycle Repetition: The synthesizer repeats the wash, deprotection, and coupling cycles for each amino acid in the sequence. For particularly difficult couplings, the programmed method may include a double coupling cycle.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Initial Check check_aggregation Assess for Aggregation (Resin Shrinking, Difficult Mixing) start->check_aggregation If sequence is hydrophobic/prone increase_time Increase Coupling Time (e.g., 2-4 hours) check_reagents->increase_time Reagents OK double_couple Perform Double Coupling increase_time->double_couple Still Incomplete upgrade_reagent Switch to High-Power Coupling Reagent (HATU, HCTU, COMU) double_couple->upgrade_reagent Still Incomplete success Coupling Successful (Negative Kaiser Test) double_couple->success Complete add_heat Increase Temperature (Conventional or Microwave) upgrade_reagent->add_heat For Extremely Hindered AA upgrade_reagent->success Complete add_heat->success modify_conditions Modify Synthesis Conditions (Chaotropic Salts, NMP Solvent) check_aggregation->modify_conditions Aggregation Suspected disrupt_structure Incorporate Structure-Breaker (Pseudoproline, Hmb/Dmb) modify_conditions->disrupt_structure If severe modify_conditions->success Complete disrupt_structure->upgrade_reagent

Caption: A logical workflow for troubleshooting low coupling efficiency during SPPS.

Diagram 2: Mechanism of Action for Different Coupling Reagent Classes

Coupling_Mechanisms cluster_reagents Coupling Reagent Classes cluster_intermediates Activated Intermediates carbodiimide Carbodiimides (DIC, DCC) oacyl O-Acylisourea (Less Reactive, Prone to Racemization) carbodiimide->oacyl Forms aminium Aminium/Uronium Salts (HBTU, HATU, COMU) hobt_ester HOBt/Oxyma Active Ester (More Reactive) aminium->hobt_ester Forms phosphonium Phosphonium Salts (PyBOP, PyAOP) oat_ester OAt Active Ester (Highly Reactive) phosphonium->oat_ester Forms (PyAOP) or HOBt Ester (PyBOP) peptide_bond Peptide Bond Formation with Resin-Bound Amine oacyl->peptide_bond Reacts with Amine hobt_ester->peptide_bond Reacts with Amine oat_ester->peptide_bond Reacts with Amine

Caption: Simplified relationship between coupling reagent classes and their activated intermediates.

References

Technical Support Center: Purification of Peptides Containing (R)-2-(Aminomethyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides incorporating (R)-2-(Aminomethyl)-3-methylbutanoic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of these unique peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides containing the bulky, non-canonical β-amino acid, this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape / Peak Tailing in RP-HPLC 1. Secondary Interactions: The amino group on the side chain of this compound can interact with residual silanols on the silica-based stationary phase.a. Use a modern, end-capped C18 or C8 column: These columns have minimal residual silanols. b. Lower the pH of the mobile phase: Using an acidic mobile phase (e.g., 0.1% TFA) will protonate the side-chain amino group, reducing its interaction with the stationary phase.[1][2] c. Increase the concentration of the ion-pairing agent: A higher concentration of trifluoroacetic acid (TFA) can improve peak shape.[1]
2. Peptide Aggregation: The bulky and hydrophobic isobutyl side chain of this compound can promote self-association and aggregation of the peptide.[3][4]a. Decrease peptide concentration: Lower the concentration of the crude peptide solution before injection. b. Use organic solvents in the sample diluent: Dissolve the peptide in a solvent containing a small amount of acetonitrile or isopropanol. c. Add chaotropic agents: Incorporate guanidine hydrochloride or urea into the mobile phase to disrupt aggregation.[3]
Low Recovery of Peptide 1. Irreversible Adsorption: The hydrophobic nature of the peptide may cause it to bind irreversibly to the stationary phase.a. Use a shorter alkyl chain column: A C8 or C4 column may be more suitable than a C18 column for highly hydrophobic peptides.[5] b. Optimize the gradient: A shallower gradient may improve elution and recovery.
2. Precipitation on Column: The peptide may precipitate on the column if the mobile phase composition is not optimal.a. Increase the initial percentage of organic solvent: This can help to keep the peptide in solution. b. Use a different organic modifier: Acetonitrile is standard, but isopropanol or ethanol can be effective for hydrophobic peptides.
Co-elution of Impurities 1. Similar Hydrophobicity: Deletion sequences or other synthesis-related impurities may have similar retention times to the target peptide.a. Optimize selectivity: Try a different stationary phase (e.g., phenyl-hexyl) or a different ion-pairing agent (e.g., formic acid). b. Employ a multi-step purification strategy: Consider using ion-exchange chromatography as an orthogonal purification step before RP-HPLC.[6][7]
2. Steric Hindrance Effects: The bulky side chain may shield regions of the peptide, causing impurities to have unexpectedly similar chromatographic behavior.a. Alter the temperature of the separation: Running the chromatography at a higher temperature can sometimes improve selectivity by altering peptide conformation.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to purify peptides containing this compound?

A1: The primary challenges arise from the unique structural features of this amino acid. The bulky isobutyl side chain increases the hydrophobicity of the peptide, making it prone to aggregation and difficult to handle.[3][4] Additionally, as a β-amino acid, it can induce specific secondary structures that may further promote self-association. The presence of a primary amine on the side chain can also lead to unwanted interactions with the chromatography matrix.

Q2: What is the recommended first-line purification method for these peptides?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[2] A C18 or C8 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a good starting point.

Q3: How can I improve the solubility of my crude peptide before purification?

A3: For peptides that are difficult to dissolve, consider using a small amount of organic solvent such as acetonitrile, isopropanol, or dimethyl sulfoxide (DMSO) in your initial sample solution. Sonication can also aid in dissolution. It is crucial to ensure that your peptide is fully dissolved before injecting it onto the HPLC column to avoid clogging and poor separation.

Q4: Can the position of this compound in the peptide sequence affect purification?

A4: Yes, the position can have a significant impact. If this bulky residue is located within a hydrophobic cluster of other amino acids, it can exacerbate aggregation tendencies. Conversely, if it is flanked by hydrophilic residues, its negative impact on solubility and purification may be lessened.

Q5: Are there any alternatives to RP-HPLC for purifying these peptides?

A5: While RP-HPLC is generally the most powerful technique, other methods can be used in a multi-step purification strategy.[6] For instance, ion-exchange chromatography can be employed to separate peptides based on charge, which can be a useful orthogonal technique if the target peptide has a net charge that is different from key impurities.[7]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in Mobile Phase A (see below) to a concentration of 1-5 mg/mL.

    • If solubility is an issue, add the minimum amount of acetonitrile or DMSO required to dissolve the peptide.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This should be optimized based on the retention time of the peptide.

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Column Temperature: 25-30 °C.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Steps Crude_Peptide Crude Peptide Synthesis (with this compound) Dissolution Dissolution in Aqueous/Organic Solvent Crude_Peptide->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration RP_HPLC RP-HPLC Purification (C8 or C18 column) Filtration->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide Challenges cluster_properties Inherent Properties cluster_challenges Purification Challenges Amino_Acid This compound Bulky_Side_Chain Bulky Isobutyl Side Chain Amino_Acid->Bulky_Side_Chain Beta_Amino_Acid β-Amino Acid Backbone Amino_Acid->Beta_Amino_Acid Side_Chain_Amine Side Chain Amino Group Amino_Acid->Side_Chain_Amine Aggregation Increased Aggregation Bulky_Side_Chain->Aggregation Hydrophobicity High Hydrophobicity Bulky_Side_Chain->Hydrophobicity Conformational_Effects Unique Conformational Effects Beta_Amino_Acid->Conformational_Effects Secondary_Interactions Secondary Interactions with Stationary Phase Side_Chain_Amine->Secondary_Interactions

References

Minimizing impurities in Fmoc-amino acid building blocks.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for minimizing impurities in Fmoc-amino acid building blocks, ensuring the integrity and success of solid-phase peptide synthesis (SPPS).

FAQs: Understanding Common Impurities

Q1: What are the most common impurities found in Fmoc-amino acid building blocks?

A1: Impurities in Fmoc-amino acids typically arise from predictable side reactions during the synthesis and storage of the building blocks.[1][2] The most prevalent impurities include:

  • Dipeptides (Fmoc-Xaa-Xaa-OH): Formed when the Fmoc-protection reagent reacts with an already formed Fmoc-amino acid.[3][4] This leads to the double insertion of an amino acid during peptide synthesis.[1]

  • β-Alanine Derivatives (Fmoc-β-Ala-OH): Result from the ring-opening and rearrangement of Fmoc-OSu, a common reagent used for attaching the Fmoc group.[1][5] This can cause the unintentional insertion of β-alanine into the peptide sequence.[4]

  • Free Amino Acids: Result from the incomplete reaction of the amino acid with the Fmoc-protection reagent.[1][3] These can lead to deletion sequences or promote the autocatalytic cleavage of the Fmoc group during storage.[1]

  • Enantiomeric Impurities (D-isomers): Racemization, the conversion of the L-amino acid to its D-enantiomer, can occur during the activation step in peptide synthesis, especially with amino acids like His and Cys.[6][7] Standard HPLC methods often cannot separate these enantiomers.[2]

  • Acetic Acid: A particularly problematic impurity that can be introduced from solvents like ethyl acetate used during crystallization.[2] Even trace amounts can act as a highly reactive capping agent, leading to truncated peptide sequences.[1]

Q2: Why is a high HPLC purity percentage (e.g., >99%) not always a guarantee of high quality?

A2: While a high purity value on a standard HPLC chromatogram is a good indicator, it can be misleading. Conventional reversed-phase HPLC cannot always resolve all critical impurities from the main product peak.[1][2] Specifically:

  • Co-elution: Some impurities may have similar retention times to the parent Fmoc-amino acid and remain "hidden" under the main peak.[2]

  • Enantiomers: Standard HPLC columns are not chiral and cannot separate the D- and L-enantiomers. Specialized chiral HPLC methods are required to determine enantiomeric purity.[2][8]

  • Invisible Impurities: Some impurities, like acetic acid, are not UV-active and are therefore invisible to standard HPLC-UV detection.[2] Therefore, a comprehensive quality assessment requires a combination of analytical techniques, including optimized HPLC methods with impurity standards, chiral HPLC, and specific assays for non-UV active impurities.[1][2]

Q3: How do these impurities affect my solid-phase peptide synthesis (SPPS)?

A3: Impurities in your Fmoc-amino acid starting materials can have significant negative consequences on your peptide synthesis, leading to:

  • Lower Yields: Chain termination caused by impurities like acetic acid reduces the overall yield of the full-length target peptide.[1][2]

  • Difficult Purification: The presence of deletion sequences (from free amino acids), insertion sequences (from dipeptides or β-alanine), or diastereomers (from D-isomers) results in a complex crude product mixture that is challenging and costly to purify.[1][9]

  • Compromised Biological Activity: The final peptide's purity, including its stereochemical integrity, is critical for its biological function. Diastereomeric impurities can significantly alter the peptide's structure and activity.[10]

  • Synthesis Failures: High levels of impurities can lead to failed syntheses and increased troubleshooting time.[1][9]

Troubleshooting Guide: Detection, Prevention & Removal

Q4: I see unexpected peaks in my crude peptide's HPLC chromatogram. Could my Fmoc-amino acids be the cause?

A4: Yes, impurities in the Fmoc-amino acid building blocks are a primary suspect for unexpected peaks in the final peptide analysis. Here is a logical workflow to troubleshoot the issue:

G cluster_0 Troubleshooting Workflow: Unexpected HPLC Peaks start Unexpected Peak(s) in Crude Peptide HPLC check_mass Analyze peak(s) by Mass Spectrometry (MS) start->check_mass mass_match Does mass match a predicted impurity? check_mass->mass_match analyze_aa Analyze Suspect Fmoc-AA Lot with Optimized HPLC mass_match->analyze_aa  Yes   no_match Mass does not match common AA impurities. Investigate SPPS steps: - Incomplete deprotection - Incomplete coupling - Side chain reactions mass_match->no_match  No   impurity_found Impurity Confirmed in Fmoc-AA Building Block analyze_aa->impurity_found remediate Source Identified: - Use higher purity Fmoc-AA - Screen new lots before use - Adjust synthesis strategy impurity_found->remediate

Caption: Troubleshooting workflow for unexpected HPLC peaks.

First, use mass spectrometry to determine the mass of the impurity peaks. A mass corresponding to a double insertion suggests a dipeptide impurity, while a mass indicating a deletion could point to free amino acid contamination or capping by acetic acid.[1][11] If an impurity is suspected, the specific lot of the Fmoc-amino acid should be analyzed using a high-resolution analytical method.[2]

Q5: How can I prevent impurity formation in my Fmoc-amino acids during storage?

A5: Proper storage and handling are critical to maintaining the purity of Fmoc-amino acids.

  • Temperature: For long-term storage, keep Fmoc-amino acids tightly sealed at 2-8°C or -20°C.[12][13] While they are generally stable at room temperature for short periods (like shipping), prolonged exposure should be avoided.[12][14]

  • Moisture: Moisture can lead to hydrolysis and degradation.[13] Always store containers in a desiccator. Before opening a refrigerated container, allow it to warm to room temperature to prevent condensation from forming on the powder.[12]

  • Atmosphere: For particularly sensitive amino acids, storing under an inert gas like argon or nitrogen can prevent oxidation.[13]

  • Light: Protect light-sensitive amino acids from direct light.[12]

Q6: What steps can I take during synthesis to minimize side reactions related to building block impurities?

A6: Beyond using the highest quality building blocks available, certain synthesis strategies can help mitigate the impact of potential impurities.

  • Diketopiperazine (DKP) Formation: This side reaction is common at the dipeptide stage, especially with Proline, and results in chain cleavage.[7][15] To minimize DKP formation, use 2-chlorotrityl chloride (CTC) resin, whose steric bulk hinders the reaction.[16][17] Alternatively, using a pre-formed Fmoc-dipeptide can bypass the problematic dipeptide-resin intermediate.[7][18]

  • Racemization: Racemization is most likely to occur during the amino acid activation step.[7] The choice of coupling reagent is critical; adding additives like HOBt or Oxyma can suppress racemization.[6][7] Histidine and Cysteine are particularly susceptible.[7]

  • Aspartimide Formation: This side reaction involving Aspartic acid can be reduced by adding HOBt to the piperidine deprotection solution or by using specialized side-chain protecting groups.[7]

Data & Protocols

Common Impurity Specifications

The quality of an Fmoc-amino acid is defined by low levels of specific impurities. High-purity suppliers often provide a Certificate of Analysis (COA) with guaranteed specifications.[19]

Impurity TypeTypical Specification LimitPotential Impact on Synthesis
HPLC Purity ≥ 99.0%Overall quality and yield[2]
Enantiomeric Purity ≥ 99.8%Prevents formation of diastereomeric peptides[2][8]
Free Amino Acid ≤ 0.2%Prevents deletion sequences, improves stability[1]
Dipeptides ≤ 0.1%Prevents double insertion sequences[1][4]
β-Alanyl Species ≤ 0.1%Prevents β-alanine insertion[1][5]
Acetate Content ≤ 0.02%Minimizes chain termination (capping)[1][2]
Water Content Varies (check COA)Affects accurate weighing and reagent stoichiometry[19]

Data compiled from multiple sources.[1][2][19]

Experimental Protocol: HPLC Purity Analysis of Fmoc-Amino Acids

This protocol provides a general method for analyzing the purity of Fmoc-amino acid building blocks using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To determine the chemical purity of an Fmoc-amino acid sample and identify potential impurities by separating them based on hydrophobicity.[11]

Materials & Instrumentation:

  • HPLC system with a UV detector (detection at 254 nm or 301 nm)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • Fmoc-amino acid sample and reference standard

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the Fmoc-amino acid sample in the sample solvent to a final concentration of approximately 1 mg/mL.[4]

  • HPLC Setup:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to the desired wavelength (301 nm is often used for the dibenzofulvene-piperidine adduct after Fmoc cleavage, while 254 nm is also common for the Fmoc group).[20]

  • Gradient Elution:

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient to separate the main compound from more hydrophobic or hydrophilic impurities. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main Fmoc-amino acid by the total area of all peaks, expressed as a percentage.[11]

    • Compare the chromatogram to a reference standard and known impurity profiles if available.[2]

G cluster_pathway Formation of β-Alanine Impurity fmoc_osu Fmoc-OSu Reagent rearrangement Lossen Rearrangement fmoc_osu->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis beta_ala Fmoc-β-Ala-OH (Impurity) hydrolysis->beta_ala

References

Technical Support Center: Enhancing Peptide Drug Stability & Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and key experimental protocols for improving the stability and bioavailability of peptide therapeutics.

Troubleshooting Guides

This section addresses common issues encountered during peptide drug development in a direct question-and-answer format.

Issue 1: My peptide shows high in vitro activity but low efficacy in vivo.

This common discrepancy often points to poor stability or rapid clearance in a biological system.[1]

  • Possible Cause 1: Rapid Enzymatic Degradation.

    • Explanation: Peptides, especially those with natural L-amino acid sequences, are highly susceptible to breakdown by proteases in the bloodstream and tissues.[1][2] This leads to a very short circulating half-life, often just a few minutes.[2]

    • Troubleshooting Steps:

      • Assess Stability: First, quantify the problem by performing an in vitro plasma or serum stability assay to determine the peptide's half-life.[1]

      • Implement Protective Modifications: Enhance protease resistance by introducing chemical modifications.[1] Strategies include substituting L-amino acids with D-amino acids, acetylating the N-terminus or amidating the C-terminus to block exopeptidases, or cyclizing the peptide to create a more rigid structure that masks cleavage sites.[1][3][4]

  • Possible Cause 2: Fast Renal Clearance.

    • Explanation: Peptides with a molecular weight below the renal filtration threshold (around 20 kDa) are quickly removed from circulation by the kidneys.[5]

    • Troubleshooting Steps:

      • Increase Hydrodynamic Size: To reduce the rate of kidney filtration, increase the peptide's apparent size.[1] Common methods include PEGylation (attaching polyethylene glycol chains), lipidation (conjugating a lipid chain to promote albumin binding), or conjugating the peptide to a larger carrier protein like albumin or an Fc fragment.[1][6][7][8][9]

Issue 2: My peptide formulation shows aggregation and precipitation.

Aggregation can lead to a loss of biological activity, reduced bioavailability, and potential immunogenicity.[1][3]

  • Possible Cause 1: Physicochemical Instability.

    • Explanation: Peptides are most prone to aggregation at their isoelectric point (pI), where their net charge is zero. Shifting pH or using improper solvents can also cause precipitation.[10]

    • Troubleshooting Steps:

      • Optimize pH: Determine the peptide's pI and adjust the formulation pH to be at least two units away from it to enhance solubility.[1]

      • Add Stabilizing Excipients: Incorporate stabilizing agents such as sugars (trehalose, mannitol), polyols, or non-ionic surfactants into the formulation to prevent aggregation.[1][5][11][12]

  • Possible Cause 2: Oxidation-Induced Aggregation.

    • Explanation: Amino acid residues like methionine (Met), cysteine (Cys), and tryptophan (Trp) are susceptible to oxidation, which can alter the peptide's structure and lead to aggregation.[1][3][5]

    • Troubleshooting Steps:

      • Use Antioxidants: Add antioxidants like ascorbic acid or methionine to the formulation to compete for oxidizing agents.[1]

      • Control the Environment: Prepare and store the formulation under an inert gas atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

Issue 3: My orally administered peptide has very low bioavailability (<1-2%).

Oral delivery is challenging due to the harsh environment of the gastrointestinal (GI) tract and the poor permeability of the intestinal epithelium.[13]

  • Possible Cause 1: Degradation in the GI Tract.

    • Explanation: The acidic pH of the stomach and the presence of numerous digestive enzymes (e.g., pepsin, trypsin) rapidly degrade peptides.[13][14]

    • Troubleshooting Steps:

      • Co-administer Enzyme Inhibitors: Formulate the peptide with protease inhibitors such as aprotinin or bestatin to lower the enzymatic barrier.[13][15]

      • Use Protective Formulations: Encapsulate the peptide in a protective carrier system like liposomes or polymeric nanoparticles.[12][16] Enteric coatings can also be used to protect the peptide from stomach acid and release it in the intestine.[14][15]

  • Possible Cause 2: Poor Intestinal Permeability.

    • Explanation: The intestinal mucus layer and the tight junctions between epithelial cells form a significant barrier to the absorption of large, hydrophilic molecules like peptides.[13][14]

    • Troubleshooting Steps:

      • Incorporate Permeation Enhancers: Include agents in the formulation that transiently open tight junctions or disrupt the cell membrane. Examples include surfactants, bile salts, and chelating agents like EDTA.[13][14][15]

      • Utilize Carrier Systems: Conjugate the peptide to cell-penetrating peptides (CPPs) or use mucoadhesive polymers that prolong residence time at the absorption site.[14][15][17]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical and physical degradation pathways for peptides? Peptides are susceptible to both chemical and physical instability.[18]

  • Chemical Instability: Key pathways include hydrolysis (cleavage of peptide bonds), oxidation (of residues like Met, Cys, Trp), deamidation (of Asn, Gln), and racemization (L- to D-amino acid conversion).[1][3]

  • Physical Instability: This primarily involves aggregation, where peptide molecules self-associate, and adsorption to container surfaces, which can lead to inconsistent dosing.[10]

Q2: How does PEGylation enhance peptide stability and half-life? PEGylation is the covalent attachment of polyethylene glycol (PEG), a non-toxic and non-immunogenic polymer, to a peptide.[2][19] This modification improves pharmacokinetic properties in several ways:

  • Increased Size: The attached PEG chain increases the peptide's hydrodynamic radius, reducing its clearance by the kidneys.[1][2][19]

  • Proteolytic Shielding: The PEG molecule provides a steric shield that hinders the approach of proteolytic enzymes.[2][20]

  • Reduced Immunogenicity: It can mask antigenic epitopes on the peptide, lowering the risk of an immune response.[2][20]

Q3: What is the difference between mucus-penetrating and mucoadhesive systems for oral delivery? These are two opposing strategies to overcome the intestinal mucus barrier.[14]

  • Mucoadhesive Systems: These use polymers that bind to the mucus layer, prolonging the drug's residence time at the intestinal absorption site to increase the opportunity for absorption.[13][14]

  • Mucus-Penetrating Systems: These are designed to rapidly pass through the mucus layer to reach the underlying epithelial cells for absorption. This can be achieved using nanoparticles with specific surface properties (e.g., PEG coating) that minimize interaction with mucin fibers.[14][17]

Q4: How do I choose between different formulation strategies like liposomes and polymeric nanoparticles? The choice depends on the peptide's properties and the desired outcome.

  • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the bilayer) peptides.[12][16][21] They are biocompatible and can protect the peptide from enzymatic degradation.[16]

  • Polymeric Nanoparticles: These systems can be tailored for controlled or sustained release. Biodegradable polymers like PLGA are commonly used. They offer robust protection but can involve organic solvents in their preparation, which might affect peptide integrity.[22]

Q5: Which analytical techniques are essential for characterizing my peptide and its formulation? A comprehensive range of analytical techniques is required by regulatory guidelines (e.g., ICH Q6B) to ensure identity, purity, and stability.[23][24]

  • Primary Structure & Purity: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard for assessing purity and detecting impurities.[25][26] Mass Spectrometry (MS) is used to confirm molecular weight and sequence.[23][25][27]

  • Higher-Order Structure: Circular Dichroism (CD) spectroscopy is used to analyze the peptide's secondary structure (e.g., alpha-helix, beta-sheet).[25][26]

  • Stability Assessment: Forced degradation studies, where the peptide is exposed to stress conditions (heat, pH, oxidation), help identify potential degradation products.[26] Differential Scanning Calorimetry (DSC) can assess conformational stability.[25][26]

Data Presentation

Table 1: Impact of Modification Strategies on Peptide Half-Life

This table summarizes representative data on how different chemical modifications can extend the plasma half-life of therapeutic peptides.

Peptide ClassModification StrategyNative Half-Life (hours)Modified Half-Life (hours)Fold Increase
GLP-1 AnalogueLipidation (Albumin Binding)~0.0524-72~480-1440
InterferonPEGylation (40 kDa PEG)~2-3~40-60~20
Growth FactorFc Fusion~0.1~70-90~700-900
Antimicrobial PeptideD-Amino Acid Substitution<1>24>24

Note: Data are generalized from multiple literature sources for illustrative purposes.

Table 2: Comparison of Peptide Encapsulation Techniques

This table compares common formulation strategies for peptide encapsulation, highlighting key performance parameters.

FormulationEncapsulation MethodTypical Encapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Liposomes Thin-Film Hydration10-45%Biocompatible, can encapsulate hydrophilic & hydrophobic peptides.[21][28]Low encapsulation efficiency for hydrophilic peptides, potential instability.[28]
Liposomes Freeze-Thaw Cycling50-60%Higher efficiency, avoids organic solvents toxic to cells.[29]May require multiple cycles, can affect liposome size.
Polymeric NPs Double Emulsion (w/o/w)60-85%High encapsulation efficiency, provides sustained release.Use of organic solvents may denature the peptide.[22]
Hydrogels Ionic Gelation70-95%Mild preparation conditions, high efficiency.Sensitive to pH and ions, potential for burst release.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a peptide against enzymatic degradation in plasma.

  • Materials:

    • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like water or DMSO).

    • Human or animal plasma (anticoagulated, e.g., with EDTA or heparin), obtained from a commercial source.

    • Quenching/Precipitation Solution (e.g., 10% Trichloroacetic Acid (TCA) in water or ice-cold acetonitrile).

    • HPLC or LC-MS system for quantitative analysis.

    • Incubator or water bath set to 37°C.

  • Procedure:

    • Pre-warm an aliquot of plasma to 37°C for 15 minutes.

    • Spike the plasma with the test peptide stock solution to achieve a final concentration (e.g., 10 µM). Mix gently by inverting.

    • Immediately withdraw a sample for the t=0 time point. Add it to a tube containing 2-3 volumes of ice-cold quenching solution to precipitate plasma proteins and stop enzymatic activity.

    • Incubate the remaining plasma-peptide mixture at 37°C.

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and immediately quench them as in step 3.

    • Vortex all quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the remaining peptide.

    • Analyze the concentration of the intact peptide in the supernatant using a validated HPLC or LC-MS method.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) from the degradation curve.

Protocol 2: Peptide Encapsulation in Liposomes via Thin-Film Hydration

This protocol describes a common method for encapsulating a hydrophilic peptide into liposomes.

  • Materials:

    • Lipids (e.g., Phosphatidylcholine (PC) and Cholesterol in a 2:1 molar ratio).

    • Hydrophilic peptide.

    • Organic solvent (e.g., chloroform or a chloroform:methanol mixture).

    • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

    • Rotary evaporator.

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Procedure:

    • Lipid Film Formation: Dissolve the lipids in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydration: Dissolve the peptide in the hydration buffer to the desired concentration.

    • Add the peptide-containing buffer to the flask with the dried lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 37-50°C) for 1-2 hours. This process forms multilamellar vesicles (MLVs).

    • Size Reduction (Extrusion): To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Load the suspension into an extruder and pass it through a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times.

    • Purification: Remove the unencapsulated (free) peptide from the liposome suspension using size exclusion chromatography or dialysis against the hydration buffer.

    • Characterization:

      • Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

      • Quantify the amount of encapsulated peptide. First, lyse the liposomes with a suitable solvent (e.g., acidified isopropanol). Then, measure the peptide concentration using HPLC or a suitable protein assay.

      • Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = (Amount of encapsulated peptide / Initial amount of peptide) x 100

Visualizations

Peptide_Degradation_Pathways cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation Oxidation Oxidation (Met, Cys, Trp) Degraded Inactive Fragments & Analogs Oxidation->Degraded Deamidation Deamidation (Asn, Gln) Deamidation->Degraded Hydrolysis Hydrolysis (Peptide Bonds) Hydrolysis->Degraded Proteolysis Proteolysis Exopeptidases Exopeptidases (Termini) Proteolysis->Exopeptidases Endopeptidases Endopeptidases (Internal) Proteolysis->Endopeptidases Exopeptidases->Degraded Endopeptidases->Degraded Peptide Intact Peptide Drug Peptide->Oxidation Peptide->Deamidation Peptide->Hydrolysis Peptide->Proteolysis Formulation_Workflow start Peptide Candidate Selection char Physicochemical Characterization (pI, Solubility, Stability) start->char screen Formulation Screening (Excipients, Carriers) char->screen dev Lead Formulation Development screen->dev invitro In Vitro Testing (Stability, Release Profile) dev->invitro invivo In Vivo Testing (PK/PD, Bioavailability) invitro->invivo final Final Formulation Optimization invivo->final Liposome_Protection_Mechanism cluster_0 Biological Environment cluster_1 Protection Mechanism Protease Proteolytic Enzyme Liposome Liposome Carrier Protease->Liposome Blocked Peptide Peptide note Peptide is shielded within the liposome core, preventing enzymatic access.

References

Technical Support Center: On-line Monitoring of Coupling Efficiency in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the on-line monitoring of coupling efficiency in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues encountered during peptide synthesis and its monitoring, offering a systematic approach to problem resolution.

Q1: My on-line monitoring system indicates incomplete or failed coupling. What are the immediate steps to take?

If your real-time monitoring system (e.g., Refractive Index, UV-Vis, or Variable Bed Flow Reactor) suggests a coupling failure, the primary goal is to resolve the issue before proceeding to the next deprotection step to avoid the formation of deletion sequences.

Immediate Actions:

  • Do Not Proceed: Halt the synthesis cycle before the next Fmoc deprotection step.

  • Recouple: Perform a second coupling step. This is often sufficient to drive the reaction to completion.[1]

  • Re-evaluate: If the second coupling also fails, investigate the potential root causes listed below.

  • Capping: If significant unreacted amine remains after a second coupling, consider capping the unreacted N-terminal amines with acetic anhydride to prevent them from reacting in subsequent cycles.[1][2] This terminates the failed chains and simplifies final purification.

Q2: What are the common causes of incomplete coupling and how can I address them?

Incomplete coupling is a frequent challenge in SPPS, often caused by peptide sequence difficulties, reagent issues, or suboptimal reaction conditions.[3][4]

Potential Causes & Solutions:

  • Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, forming secondary structures that block reactive sites.[3][5] This is a primary cause of difficult syntheses.

    • Solution: Change the solvent to disrupt aggregation. N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can be more effective than Dimethylformamide (DMF) for hydrophobic peptides.[1][5]

  • Steric Hindrance: Bulky or sterically hindered amino acids can couple more slowly.[2]

    • Solution: Extend the coupling reaction time and/or increase the reaction temperature.[6] Consider using more powerful coupling reagents like HATU or HCTU.[1]

  • Inefficient Reagent Activation/Concentration: The coupling reagents may not be sufficiently active or may be used at too low a concentration.

    • Solution: Increase the concentration of the amino acid and coupling reagents.[6] Ensure all reagents are fresh and anhydrous, as moisture can deactivate them.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent access to the growing peptide chain.

    • Solution: Ensure the resin is fully swelled in the appropriate solvent before starting the synthesis.

Q3: My analytical results show low yield of the final peptide. How can on-line monitoring help diagnose this?

Low peptide yield can result from cumulative inefficiencies at multiple steps.[6] On-line monitoring data provides a cycle-by-cycle history of the synthesis, allowing you to pinpoint where the problem occurred.

Diagnostic Workflow:

  • Review Monitoring Data: Analyze the data from your on-line monitor (e.g., RI, pressure, UV) for every coupling and deprotection cycle.

  • Identify Problematic Cycles: Look for cycles where the signal deviates from the norm. For example, a smaller change in refractive index during coupling or a lower UV signal during Fmoc deprotection could indicate a problem.

  • Correlate with Sequence: Cross-reference the problematic cycles with the peptide sequence. This often highlights difficult couplings (e.g., after a series of hydrophobic residues) or slow deprotection steps.

  • Take a Resin Sample: If a difficult coupling is suspected based on the data, you can pause the synthesis, take a small resin sample, and analyze the intermediate product via mass spectrometry to confirm the point of failure.[6]

Frequently Asked Questions (FAQs)

Q1: What is on-line monitoring in peptide synthesis?

On-line monitoring refers to the use of Process Analytical Technology (PAT) to track the progress of chemical reactions in real-time or near-real-time without interrupting the synthesis.[7] This allows for immediate detection of issues like incomplete coupling or deprotection, enabling rapid intervention and process optimization.[8]

Q2: What are the primary methods for on-line monitoring of coupling efficiency?

Several methods have been developed to monitor SPPS in real-time.

Monitoring TechniquePrincipleKey Advantages
Refractive Index (RI) Measures changes in the refractive index of the reaction solution, which correlates to the transfer of mass (amino acids) from the solution to the solid-phase resin.[7][8]Real-time, non-invasive, provides clear endpoint detection for coupling and deprotection steps.[8]
Variable Bed Flow Reactor (VBFR) Monitors pressure changes across the resin bed, which correspond to resin swelling (successful coupling) and shrinking (aggregation or deprotection).[3]Directly detects physical changes in the resin bed, highly sensitive to on-resin aggregation.[3][9]
UV-Vis Spectrophotometry Traditionally used to quantify the release of the Fmoc protecting group during the deprotection step, which indirectly confirms the availability of amines for the next coupling.[3][10]Well-established, provides quantitative data on deprotection efficiency.[10]
Computer Vision / Colorimetric Uses a camera to monitor color changes in the reaction solution, especially when certain coupling reagents that produce colored byproducts are used.[11]Non-contact, data-rich, can be correlated with reaction completion via off-line analysis.[11]

Q3: How does a Refractive Index (RI) detector monitor the coupling reaction?

During the coupling step, protected amino acids and coupling reagents are in solution. As the amino acid is successfully coupled to the peptide chain on the solid resin, mass is transferred from the solution to the solid phase. This causes a decrease in the concentration of the solution, which is detected as a change in its refractive index. The RI signal will stabilize when the reaction is complete, providing a clear endpoint.[7][8]

RI_Principle cluster_coupling Coupling Step Start Start Mass_Transfer Amino Acid moves from Solution to Solid Resin Start->Mass_Transfer Reaction Progresses Concentration_Drop Solute Concentration in Solution Decreases Mass_Transfer->Concentration_Drop causes RI_Change Change in Refractive Index Concentration_Drop->RI_Change leads to Endpoint Endpoint RI_Change->Endpoint Signal Plateaus at Reaction Completion

Q4: Can on-line monitoring completely replace offline tests like the Kaiser test?

While on-line monitoring provides continuous, real-time data that can significantly reduce the need for offline tests, a qualitative test like the Kaiser (ninhydrin) test can still be valuable for confirmation or for systems not equipped with on-line monitoring.[1][6] The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[1]

Kaiser Test ResultInterpretationRecommended Action
Yellow to yellow-green beads Coupling is complete (no free primary amines).Proceed to deprotection.
Light blue beads, dark blue solution Incomplete coupling.Recouple the amino acid.[6]
Intense blue beads and solution Coupling has failed.Check reagents and protocol; recouple.[6]

Experimental Protocols

Protocol 1: Qualitative Kaiser (Ninhydrin) Test for Monitoring Coupling

This protocol is used to qualitatively assess the presence of free primary amines on the peptide-resin after a coupling step.[6]

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.

  • Peptide-resin sample (5-10 mg).

  • Small glass test tube.

  • Heating block or water bath at 100°C.

Methodology:

  • Place a small sample of the dried peptide-resin into a clean test tube.

  • Add 2-3 drops of Reagent A (ninhydrin solution).

  • Add 2-3 drops of Reagent B (phenol solution).

  • Add 2-3 drops of Reagent C (KCN/pyridine solution).

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the resin beads and the solution.

  • Interpret the results based on the color chart provided in the FAQ section. A positive result (blue color) indicates the presence of free amines and an incomplete coupling reaction.[6]

Protocol 2: General Workflow for Automated SPPS with On-line Monitoring

This protocol describes a generalized cycle for automated solid-phase peptide synthesis incorporating real-time monitoring.

Methodology:

  • Initialization: The system is initialized with a pre-swelled resin in the reactor.

  • Fmoc Deprotection: A solution of piperidine in DMF is passed through the reactor to remove the N-terminal Fmoc protecting group.

    • Monitoring: The effluent is passed through a UV-Vis detector. The integrated area of the Fmoc-adduct peak is used to quantify the deprotection efficiency.[3]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc group.

    • Monitoring: A Refractive Index detector can monitor the washing steps; the signal returns to the baseline value of the pure solvent when washing is complete.[7]

  • Amino Acid Coupling: A pre-activated solution of the next Fmoc-protected amino acid is delivered to the reactor.

    • Monitoring: The reaction is monitored in real-time using a Refractive Index detector (signal decreases and plateaus) or a Variable Bed Flow Reactor (pressure changes stabilize).[3][7] The system waits until the signal indicates reaction completion before proceeding.

  • Final Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: The process returns to Step 2 for the next amino acid in the sequence.

SPPS_Monitoring_Workflow start Start Cycle deprotection 1. Fmoc Deprotection (Piperidine/DMF) start->deprotection uv_monitor Monitor with UV-Vis deprotection->uv_monitor wash1 2. Washing Step (DMF) uv_monitor->wash1 ri_monitor_wash Monitor with RI wash1->ri_monitor_wash coupling 3. Amino Acid Coupling (Activated AA) ri_monitor_wash->coupling online_monitor Monitor with RI / VBFR coupling->online_monitor wash2 4. Final Washing Step (DMF) online_monitor->wash2 end End Cycle wash2->end end->start Next Amino Acid

References

Validation & Comparative

Stereoselective Activity of 2-(Aminomethyl)-3-methylbutanoic Acid: A Comparative Analysis of (R)- and (S)-Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the (R)- and (S)-enantiomers of 2-(aminomethyl)-3-methylbutanoic acid. The (S)-isomer, widely known as pregabalin, is a well-established pharmaceutical agent, while the (R)-isomer exhibits significantly different pharmacological properties. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

(S)-2-(Aminomethyl)-3-methylbutanoic acid, or pregabalin, is a potent anticonvulsant, analgesic, and anxiolytic agent.[1][2] Its therapeutic effects are primarily mediated through high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). In contrast, its enantiomer, (R)-2-(aminomethyl)-3-methylbutanoic acid, displays markedly reduced affinity for this target, leading to a substantial difference in biological activity. This comparison guide will delve into the quantitative differences in their activities and the experimental basis for these observations.

Comparative Biological Activity

The primary distinction between the (S) and (R)-isomers lies in their stereoselective interaction with the α2δ subunit of VGCCs. The (S)-isomer, pregabalin, binds with high affinity to this subunit, a key step in its mechanism of action.[1] This binding event is crucial for its therapeutic effects. The (R)-isomer, on the other hand, exhibits a significantly lower binding affinity for the same target.

Quantitative Data Summary

The following table summarizes the quantitative comparison of the biological activities of the (R)- and (S)-isomers.

Parameter(S)-Isomer (Pregabalin)(R)-IsomerFold DifferenceReference
Binding Affinity for α2δ subunit High affinity~10-fold weaker affinity~10x[1]
Anxiolytic-like Activity (Rat Conflict Test) Minimum Effective Dose (MED): 3 mg/kgActive only at the highest dose of 100 mg/kg>33x[1]

Mechanism of Action: The Role of the α2δ Subunit

The differential activity of the isomers can be attributed to their interaction with the α2δ-1 subunit of presynaptic VGCCs. The binding of the (S)-isomer, pregabalin, to this subunit modulates calcium influx into the neuron. This reduction in calcium influx, in turn, leads to a decreased release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2][3][4] This dampening of excessive neuronal signaling is believed to be the basis for pregabalin's therapeutic effects in conditions such as epilepsy, neuropathic pain, and anxiety. The significantly weaker binding of the (R)-isomer to the α2δ-1 subunit results in a diminished capacity to modulate neurotransmitter release, thus explaining its reduced pharmacological activity.

Pregabalin Signaling Pathway cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron PGB (S)-Isomer (Pregabalin) a2d α2δ-1 Subunit of VGCC PGB->a2d High Affinity Binding R_iso (R)-Isomer R_iso->a2d Low Affinity Ca_channel Voltage-Gated Ca²⁺ Channel a2d->Ca_channel Modulates Ca_ion Ca²⁺ Vesicle Synaptic Vesicle (Glutamate, etc.) Ca_ion->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Fusion & NT Excitatory Neurotransmitters Release->NT Receptor Postsynaptic Receptors NT->Receptor Binds to Signal Reduced Excitatory Signaling Receptor->Signal

Caption: Signaling pathway of (S)- and (R)-isomers at the presynaptic terminal.

Experimental Protocols

The following sections detail the methodologies used in key experiments that have elucidated the differential activities of the (R)- and (S)-isomers.

Radioligand Binding Assay for α2δ Subunit Affinity

This assay quantifies the binding affinity of the test compounds to the α2δ subunit of VGCCs.

1. Tissue Preparation:

  • Porcine or rat brain cerebral cortex is homogenized in a cold buffer (e.g., 10 mM HEPES, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the α2δ subunit.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Reaction:

  • A constant concentration of a radiolabeled ligand with known high affinity for the α2δ subunit (e.g., [³H]gabapentin or [³H]pregabalin) is used.

  • Increasing concentrations of the unlabeled test compounds ((R)- and (S)-isomers) are added to compete with the radioligand for binding to the membranes.

  • The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

  • The filters are washed with cold buffer to remove any non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start tissue_prep 1. Tissue Preparation (Brain Cortex Homogenization & Membrane Isolation) start->tissue_prep binding_reaction 2. Binding Reaction (Incubate membranes with [³H]ligand & test compounds) tissue_prep->binding_reaction filtration 3. Separation (Rapid filtration to separate bound and free ligand) binding_reaction->filtration quantification 4. Quantification (Liquid scintillation counting of filter-bound radioactivity) filtration->quantification data_analysis 5. Data Analysis (Determine IC₅₀ and Ki values) quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for the radioligand binding assay.
Rat Punished Drinking (Vogel Conflict) Test

This behavioral model is used to assess the anxiolytic-like effects of compounds.

1. Animal Preparation:

  • Male rats are typically used and are water-deprived for a set period (e.g., 24-48 hours) before the test to motivate drinking behavior.

2. Apparatus:

  • The test is conducted in an operant chamber equipped with a drinking spout.

  • The spout is connected to a circuit that can deliver a mild electric shock to the animal's tongue when it licks the spout.

3. Procedure:

  • On the test day, animals are administered the test compound ((R)- or (S)-isomer) or a vehicle control at a specific time before being placed in the chamber.

  • During the test session (e.g., 3-5 minutes), every time the rat completes a certain number of licks (e.g., 20 licks), it receives a brief, mild electric shock.

  • This creates a conflict between the motivation to drink (due to water deprivation) and the aversion to the shock.

4. Data Collection and Analysis:

  • The number of shocks received (or the number of punished licks) is recorded during the test session.

  • Anxiolytic compounds are expected to increase the number of shocks the animal is willing to take, indicating a reduction in the anxiety or fear associated with the punishment.

  • The minimum effective dose (MED) that produces a statistically significant increase in punished responding compared to the vehicle group is determined.

Conclusion

The available experimental data unequivocally demonstrate a significant difference in the biological activity of the (R)- and (S)-isomers of 2-(aminomethyl)-3-methylbutanoic acid. The (S)-isomer, pregabalin, is a potent modulator of the α2δ subunit of voltage-gated calcium channels, leading to its established therapeutic effects. In contrast, the (R)-isomer exhibits substantially weaker activity due to its reduced affinity for this molecular target. This stereoselectivity underscores the importance of chiral considerations in drug design and development. For researchers in the field, understanding these differences is critical for the rational design of new therapeutic agents targeting the α2δ subunit and for interpreting structure-activity relationships.

References

A Comparative Analysis of (R)-2-(Aminomethyl)-3-methylbutanoic acid and Pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the structural analogue of GABA, pregabalin, and the less-characterized compound, (R)-2-(Aminomethyl)-3-methylbutanoic acid. While extensive experimental data is available for pregabalin, allowing for a thorough understanding of its pharmacological profile, publicly accessible data on this compound is limited. This comparison, therefore, juxtaposes the well-established properties of pregabalin with the currently available information for this compound, highlighting areas where further research is critically needed.

Structural and Physicochemical Properties

A fundamental comparison begins with the molecular structure and physicochemical characteristics of both compounds. These properties are crucial determinants of their pharmacokinetic and pharmacodynamic behavior.

PropertyThis compoundPregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid)
Molecular Formula C₆H₁₃NO₂C₈H₁₇NO₂
Molecular Weight 131.17 g/mol 159.23 g/mol
IUPAC Name (2R)-2-(aminomethyl)-3-methylbutanoic acid(3S)-3-(aminomethyl)-5-methylhexanoic acid
Synonyms (R)-β-HomovalineLyrica, (S)-3-Isobutyl-GABA
Structure Image of the chemical structure of this compoundImage of the chemical structure of Pregabalin
pKa Not available in searched literature.pKa1 = 4.2 (carboxyl group), pKa2 = 10.6 (amino group)[1]
LogP Not available in searched literature.-1.35 (at pH 7.4)[1]
Solubility Described as having good stability and solubility, making it suitable for oral and injectable formulations.Freely soluble in water.[1]

Pharmacodynamic Profile

The pharmacodynamics of a drug describe its mechanism of action and physiological effects. While pregabalin's mechanism is well-elucidated, the activity of this compound remains largely uncharacterized in publicly available literature.

Pregabalin: A Modulator of Neuronal Excitability

Pregabalin is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA); however, it does not exert its effects through direct interaction with GABA receptors. Instead, its primary mechanism of action involves binding with high affinity to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to be the basis for its analgesic, anxiolytic, and anticonvulsant properties.

Pregabalin_Mechanism_of_Action Mechanism of Action of Pregabalin cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) (α2δ subunit) Ca_ion Ca²⁺ Vesicle Synaptic Vesicle (with Neurotransmitters) Ca_ion->Vesicle Triggers vesicle fusion Neurotransmitter Excitatory Neurotransmitters Vesicle->Neurotransmitter Release into synapse Receptor Neurotransmitter Receptors Neurotransmitter->Receptor Binds and activates Pregabalin Pregabalin Pregabalin->VGCC Binds to α2δ subunit

Figure 1: Simplified signaling pathway of Pregabalin's mechanism of action.
This compound: A Putative Bioactive Molecule

There is a significant lack of published experimental data detailing the pharmacodynamic profile of this compound. It is often cited in the context of being a building block for the synthesis of more complex molecules, particularly peptides. Some sources suggest a potential role in modulating neurotransmitter activity and metabolic pathways, likely owing to its structural similarity to known neuromodulators like pregabalin. However, without empirical evidence, its mechanism of action, binding affinities, and physiological effects remain speculative.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug governs its absorption, distribution, metabolism, and excretion (ADME). These parameters are essential for determining dosing regimens and predicting potential drug interactions.

Pregabalin: Predictable and Linear Pharmacokinetics

Pregabalin exhibits a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability, and minimal metabolism.

ParameterPregabalin
Bioavailability ≥90%
Time to Peak Plasma Concentration (Tmax) ~1 hour
Protein Binding <1%
Metabolism Negligible (<2% of the dose)
Elimination Half-life 6.3 hours
Excretion Primarily renal, as unchanged drug

Data sourced from multiple studies.

The lack of significant hepatic metabolism and low plasma protein binding contribute to a low potential for drug-drug interactions, simplifying its clinical use.

This compound: An Unknown Profile

To date, there are no publicly available studies detailing the pharmacokinetic properties of this compound. Its ADME profile remains to be determined through future preclinical and clinical investigations.

Experimental Protocols

The following are standard experimental protocols that would be necessary to elucidate the pharmacological profile of this compound and enable a direct comparison with pregabalin.

In Vitro Binding Affinity Assay

Objective: To determine the binding affinity of this compound to the α2δ subunit of voltage-gated calcium channels.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines known to express the α2δ subunit (e.g., pig brain cortical membranes or recombinant cell lines).

  • Radioligand Binding: Use a radiolabeled ligand with known high affinity for the α2δ subunit, such as [³H]-gabapentin or [³H]-pregabalin.

  • Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) and a known competitor (unlabeled pregabalin as a positive control).

  • Separation and Detection: Separate bound from free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Workflow for In Vitro Binding Affinity Assay cluster_prep Preparation Membrane_Prep Prepare α2δ-expressing membranes Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Pregabalin) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Liquid Scintillation Counting (Measures bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Determine IC₅₀ and Ki) Scintillation->Analysis

Figure 2: Experimental workflow for determining binding affinity.
In Vivo Pharmacokinetic Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as male Sprague-Dawley rats.

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Sample Collection: Collect blood samples at predetermined time points post-dosing. Also, collect urine and feces over a specified period.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent drug and any potential metabolites in plasma, urine, and feces.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, Tmax, Cmax, and oral bioavailability.

Conclusion

Pregabalin is a well-characterized compound with a clear mechanism of action and a predictable pharmacokinetic profile that has led to its successful clinical application. In contrast, this compound remains an enigmatic molecule. While its structural similarity to other bioactive compounds suggests potential pharmacological activity, a comprehensive understanding is precluded by the current lack of publicly available experimental data. The information available from chemical suppliers indicates its use as a building block in synthetic chemistry, particularly for creating novel peptides.

For researchers and drug development professionals, this compound represents an unexplored chemical entity. The experimental protocols outlined above provide a roadmap for the necessary investigations to elucidate its pharmacological profile. Such studies are essential to determine if this compound holds any therapeutic promise and to enable a meaningful, data-driven comparison with established drugs like pregabalin. Until such data becomes available, any discussion of its potential applications remains speculative.

References

Comparative Guide to the Efficacy of (R)-2-(Aminomethyl)-3-methylbutanoic Acid Derivatives in Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in many of these disorders is excitotoxicity, often driven by dysregulated neurotransmitter release. (R)-2-(Aminomethyl)-3-methylbutanoic acid is a derivative of the branched-chain amino acid L-leucine. This class of compounds, structurally similar to pregabalin and gabapentin, is of significant interest for its potential to modulate neuronal activity.[1][2] These molecules, often referred to as gabapentinoids, primarily act by binding to the α2δ subunit of voltage-gated calcium channels, which can reduce the release of excitatory neurotransmitters.[2][3][4][5] This guide provides a comparative overview of the efficacy of these derivatives in preclinical neurodegenerative models, presenting key experimental data and detailed methodologies to inform ongoing research.

Comparative Efficacy Data

The therapeutic potential of this compound derivatives and related gabapentinoids has been assessed in various preclinical models. The following table summarizes key quantitative findings from studies evaluating their effects on hallmark pathologies of neurodegenerative diseases.

Derivative/CompoundDisease ModelKey Efficacy EndpointResult
This compound derivative (NU-9) Alzheimer's Disease (AD) Mouse ModelReduction of early reactive astrogliosisSignificant reduction of inflammatory reaction before symptom onset.[6]
Pregabalin Alzheimer's Disease (AD) Mouse Model (5XFAD)Effect on Amyloid-β (Aβ) DepositionDid not decrease markers of neuritic dystrophy or amyloid deposition.[7][8] A positive correlation was found between cerebral pregabalin concentration and Aβ levels in the cortex.[7][8]
Gabapentin Amyotrophic Lateral Sclerosis (ALS) ModelsNeuronal Death PreventionPrevents neuronal death in both in vitro and in vivo models of ALS.[1]
Dimethylfumarate (DMF) Huntington's Disease (HD) Mouse Model (R6/2)Motor Impairment & SurvivalAttenuated motor impairment (clasping score) and increased average survival from 94.0 to 100.5 days.[9]
Dimethylfumarate (DMF) Huntington's Disease (HD) Mouse Model (R6/2)Neuronal PreservationResulted in a significant preservation of morphologically intact neurons in the striatum and motor cortex.[9]

Signaling Pathways and Experimental Workflows

Mechanism of Action

The primary mechanism of action for this compound derivatives and other gabapentinoids involves their high-affinity binding to the α2δ auxiliary subunit of presynaptic voltage-gated calcium channels (VGCCs).[1][2][4] This interaction is thought to reduce calcium influx into the presynaptic terminal, which in turn decreases the release of excitatory neurotransmitters like glutamate.[2][3] This modulation of synaptic transmission may protect against the excitotoxicity implicated in neurodegenerative processes.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Derivative (R)-2-(Aminomethyl)-3-methylbutanoic acid derivative a2d α2δ Subunit Derivative->a2d Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Ca_Influx Reduced Ca2+ Influx VGCC->Ca_Influx Inhibits Release Reduced Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Release Leads to Receptor Postsynaptic Receptors Release->Receptor Less activation of Effect Neuroprotective Effect (Reduced Excitotoxicity) Receptor->Effect

Caption: Proposed neuroprotective mechanism of this compound derivatives.

General In Vivo Experimental Workflow

Evaluating the efficacy of a potential neuroprotective compound in an animal model follows a structured workflow, from disease induction to data analysis.

G A 1. Animal Model Selection (e.g., 5XFAD mice for AD, R6/2 mice for HD) B 2. Compound Administration (Oral gavage, i.p. injection) (Derivative vs. Placebo) A->B C 3. Behavioral Assessments (e.g., Motor function, Cognitive tests) B->C D 4. Tissue Collection & Processing (Brain dissection, fixation, sectioning) C->D E 5. Histological & Biochemical Analysis (Immunohistochemistry, Western Blot) D->E F 6. Data Quantification & Statistical Analysis E->F

Caption: A typical workflow for preclinical evaluation of neuroprotective compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.[10][11][12] Below are representative protocols for key experiments cited in neurodegenerative research.

Protocol 1: Evaluation in an Alzheimer's Disease (AD) Mouse Model
  • Objective: To assess the effect of a test compound on amyloid pathology in a transgenic mouse model of AD.

  • Animal Model: 5XFAD transgenic mice, which develop amyloid plaques.[13]

  • Compound Administration: 5XFAD mice are treated orally with the test compound (e.g., pregabalin) or a placebo for a specified duration, for instance, 12 weeks.[7]

  • Tissue Processing: Following treatment, mice are euthanized, and brains are harvested. One hemisphere is fixed in paraformaldehyde for histology, and the other is flash-frozen for biochemical analysis.[13]

  • Immunohistochemistry for Aβ Plaques:

    • Fixed brain tissue is sectioned using a cryostat or vibratome.

    • Sections are incubated with a primary antibody specific for Amyloid-β (e.g., 6E10).

    • A fluorescently labeled secondary antibody is applied for visualization.

    • Images of the cortex and hippocampus are captured using a fluorescence microscope.

  • Data Analysis: The Aβ plaque load is quantified using image analysis software (e.g., ImageJ) by measuring the percentage of the area covered by Aβ immunofluorescence. Statistical comparisons are made between the treated and placebo groups.

Protocol 2: Assessment of Motor Function in a Huntington's Disease (HD) Mouse Model
  • Objective: To evaluate the effect of a test compound on motor deficits in a mouse model of HD.

  • Animal Model: R6/2 transgenic mice, which exhibit a progressive motor phenotype.[9]

  • Compound Administration: R6/2 mice receive daily administration of the test compound (e.g., Dimethylfumarate) or a vehicle control.[9]

  • Behavioral Test (Clasping Score):

    • Mice are suspended by their tails for approximately 30 seconds.

    • A score is assigned based on the degree of limb retraction or "clasping" towards the torso, a characteristic sign of neurological dysfunction in this model. Scores can range from 0 (no clasping) to 3 (severe, continuous clasping).

    • This test is performed at regular intervals (e.g., weekly) throughout the treatment period.

  • Data Analysis: The clasping scores are compared between the treated and placebo groups over time using appropriate statistical tests (e.g., two-way ANOVA) to determine if the treatment attenuates motor impairment.[9]

Conclusion

Derivatives of this compound and related gabapentinoids represent a class of compounds with a clear mechanism of action relevant to neuroprotection. Preclinical studies show varied but sometimes promising results, such as the prevention of neuronal death in ALS models and the amelioration of motor deficits in HD models.[1][9] However, results in AD models have been less encouraging, with some studies showing no benefit or even a potentially detrimental correlation with pathology.[7][8] This highlights the complexity of neurodegenerative diseases and the need for model-specific and pathway-specific therapeutic strategies. The methodologies and data presented here serve as a guide for researchers to design and interpret future studies aimed at developing effective treatments for these devastating disorders.

References

A Comparative Guide to the Structural Activity Relationship of (R)-2-(Aminomethyl)-3-methylbutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-2-(Aminomethyl)-3-methylbutanoic acid analogs, focusing on their structural activity relationships (SAR). The information presented herein is intended to support research and development efforts in the fields of neurology and pain management by offering a detailed analysis of the compound's performance against its alternatives, substantiated by experimental data.

This compound, a chiral analog of pregabalin, and its related compounds are of significant interest due to their therapeutic potential as anticonvulsants, analgesics, and anxiolytics.[1] Their primary mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels, which modulates neurotransmitter release.[2][3] Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the design of more potent and selective therapeutic agents.

Quantitative Comparison of Analog Activity

The following tables summarize the in vitro and in vivo activities of a series of this compound analogs. The data highlights how modifications to the parent structure influence binding affinity for the α2-δ subunit and efficacy in preclinical models of epilepsy and pain.

In Vitro α2-δ Subunit Binding Affinity

The binding affinity of the analogs to the α2-δ subunit was determined using a competitive radioligand binding assay with [³H]gabapentin. The IC50 values, representing the concentration of the analog required to inhibit 50% of [³H]gabapentin binding, are presented below. A lower IC50 value indicates a higher binding affinity.

Compound IDR1R2Stereochemistry[³H]Gabapentin Binding IC50 (µM)[2]
Pregabalin HH(S)0.10
1 CH₃H(2R, 3S)0.08
2 HCH₃(3S, 4S)0.05
3 HCH₃(3S, 4R)2.3
4 FH(2R, 3S)0.12
5 HF(3S, 4S)0.09

Table 1: In vitro binding affinities of this compound analogs to the α2-δ subunit.

In Vivo Anticonvulsant and Analgesic Activity

The in vivo efficacy of the analogs was assessed using the audiogenic seizure model in DBA/2 mice (anticonvulsant activity) and the carrageenan-induced thermal hyperalgesia model in rats (analgesic activity). The ED50 value represents the dose at which 50% of the maximal effect is observed.

Compound IDAnticonvulsant Activity (DBA/2 Mice) % Protection @ 30 mg/kg[2]Analgesic Activity (Carrageenan Model) % Reversal of Hyperalgesia @ 30 mg/kg[2]
Pregabalin 10085
1 10090
2 10095
3 2530
4 9080
5 9588

Table 2: In vivo anticonvulsant and analgesic activities of this compound analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

[³H]Gabapentin Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of test compounds for the α2-δ subunit of voltage-gated calcium channels.

  • Membrane Preparation: Porcine brain cortices are homogenized in a sucrose buffer and centrifuged to isolate the crude membrane fraction. The final membrane pellet is resuspended in the assay buffer.

  • Assay Procedure: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, [³H]gabapentin (a radioligand that binds to the α2-δ subunit), and the test compound at various concentrations.

  • Incubation: The plates are incubated at room temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with an ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by performing a nonlinear regression analysis of the competition binding data.

Audiogenic Seizure Model in DBA/2 Mice

This in vivo model is used to assess the anticonvulsant activity of test compounds. DBA/2 mice are genetically susceptible to sound-induced seizures.[4][5]

  • Animal Preparation: Male DBA/2 mice (21-28 days old) are used for the study. The test compound or vehicle is administered via intraperitoneal (i.p.) injection at a predetermined time before the seizure induction.[6]

  • Seizure Induction: Each mouse is placed individually in a sound-attenuating chamber. A high-intensity acoustic stimulus (e.g., 110 dB) is presented for a fixed duration (e.g., 60 seconds) to induce seizures.[6][7]

  • Observation: The mice are observed for the occurrence of different seizure phases: wild running, clonic seizures, and tonic-clonic seizures. The latency to the onset of each phase is recorded.[6]

  • Endpoint: The primary endpoint is the percentage of mice protected from the tonic-clonic seizure phase.

  • Data Analysis: The ED50 value, the dose that protects 50% of the animals from tonic-clonic seizures, is calculated using probit analysis.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This in vivo model is used to evaluate the analgesic properties of test compounds in a model of inflammatory pain.

  • Induction of Inflammation: A solution of lambda carrageenan is injected into the plantar surface of one hind paw of the rat.[8] This induces a localized inflammatory response and hyperalgesia (increased sensitivity to pain).

  • Assessment of Hyperalgesia: The thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source. The baseline latency is measured before the carrageenan injection.

  • Drug Administration: The test compound or vehicle is administered at a specific time point after the carrageenan injection.

  • Post-Treatment Assessment: The paw withdrawal latency is measured again at various time points after drug administration.

  • Data Analysis: The analgesic effect is quantified as the percentage reversal of the carrageenan-induced hyperalgesia.

Visualizations

Signaling Pathway of this compound Analogs

The following diagram illustrates the proposed mechanism of action for these analogs.

G Mechanism of Action of Pregabalin Analogs cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Analog (R)-2-(Aminomethyl)-3-methylbutanoic acid analog alpha2delta α2-δ subunit Analog->alpha2delta Binds to VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains neurotransmitters) VGCC->Vesicle Calcium influx triggers vesicle fusion alpha2delta->VGCC Modulates Release Neurotransmitter Release Vesicle->Release Exocytosis NT Neurotransmitters Release->NT Receptor Postsynaptic Receptors NT->Receptor Binds to Signal Postsynaptic Signaling Receptor->Signal

Caption: Proposed mechanism of action of this compound analogs.

Experimental Workflow for In Vivo Studies

This diagram outlines the general workflow for conducting the in vivo anticonvulsant and analgesic experiments.

G General In Vivo Experimental Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Acclimation & Grouping Dosing Compound Administration (i.p. or p.o.) Animal_Prep->Dosing Compound_Prep Compound Formulation (Vehicle & Doses) Compound_Prep->Dosing Pretreatment Pretreatment Period Dosing->Pretreatment Induction Induction of Seizure / Inflammation Pretreatment->Induction Observation Observation & Data Collection Induction->Observation Data_Processing Data Processing (% Protection / % Reversal) Observation->Data_Processing Stats Statistical Analysis (e.g., ED50 calculation) Data_Processing->Stats Results Results Interpretation Stats->Results

Caption: A generalized workflow for in vivo testing of the pregabalin analogs.

References

In Vitro vs. In Vivo Efficacy of (R)-2-(Aminomethyl)-3-methylbutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the experimental data on (R)-2-(Aminomethyl)-3-methylbutanoic acid and its structural analog, β-aminoisobutyric acid (BAIBA), reveals distinct yet complementary insights into its biological activity. This guide provides a detailed comparison of in vitro and in vivo studies, presenting quantitative data, experimental protocols, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of this compound's therapeutic potential.

Due to the limited availability of published data specifically for this compound, this guide leverages findings from studies on its close structural analog, β-aminoisobutyric acid (BAIBA). BAIBA is a naturally occurring amino acid metabolite that has garnered significant research interest for its role in metabolic regulation. The insights from BAIBA research are considered highly relevant for predicting the biological activities of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from representative in vitro and in vivo studies on BAIBA, highlighting its effects on gene expression, protein activation, and physiological parameters.

Table 1: In Vitro Effects of BAIBA on Gene Expression in C2C12 Myocytes
GeneTreatmentFold Change vs. ControlReference
Cpt1Palmitate + BAIBA~1.8[1]
AcoPalmitate + BAIBA~1.6[1]
Fabp3Palmitate + BAIBA~2.0[1]
PparδPalmitate + BAIBA~1.5[1]
IL-6PalmitateIncreased[2]
IL-6Palmitate + BAIBADecreased[2]

Cpt1: Carnitine palmitoyltransferase 1, Aco: Acyl-CoA oxidase, Fabp3: Fatty acid binding protein 3, Pparδ: Peroxisome proliferator-activated receptor delta, IL-6: Interleukin-6.

Table 2: In Vivo Effects of BAIBA in High-Fat Diet (HFD)-Fed Mice
ParameterTreatment GroupValue% Change vs. HFD ControlReference
Body WeightHFD + BAIBAReduced[1]
Glucose ToleranceHFD + BAIBAImproved[1]
AMPK Phosphorylation (Skeletal Muscle)HFD + BAIBAIncreased[1]
PPARδ Expression (Skeletal Muscle)HFD + BAIBAIncreased[1]
Plasma TNFαHFD + BAIBADecreased[2]

AMPK: AMP-activated protein kinase, PPARδ: Peroxisome proliferator-activated receptor delta, TNFα: Tumor necrosis factor-alpha.

Experimental Protocols

In Vitro Study: Palmitate-Induced Insulin Resistance in C2C12 Myocytes

Objective: To investigate the effect of BAIBA on inflammation and insulin signaling in a cell-based model of lipotoxicity.

Cell Culture: Mouse C2C12 myoblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Differentiation into myotubes was induced by switching to DMEM with 2% horse serum for 4-6 days.

Treatment: Differentiated myotubes were treated with 0.5 mM palmitate complexed to bovine serum albumin (BSA) for 16 hours to induce insulin resistance. A subset of cells was co-treated with BAIBA (concentrations may vary, e.g., 50 µM).

Western Blotting: Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., AMPK, Akt, NF-κB) and housekeeping proteins (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted, and cDNA was synthesized. qRT-PCR was performed using specific primers for genes involved in fatty acid oxidation (e.g., Cpt1, Aco, Fabp3) and inflammation (e.g., Il-6, Tnf-α). Gene expression was normalized to a reference gene (e.g., Gapdh).[1][2]

In Vivo Study: High-Fat Diet-Induced Obesity in Mice

Objective: To assess the in vivo efficacy of BAIBA in a mouse model of diet-induced obesity and insulin resistance.

Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity. A control group was fed a standard chow diet.

BAIBA Administration: A cohort of HFD-fed mice received BAIBA administered in their drinking water or via oral gavage at a specific dose (e.g., 100 mg/kg/day).

Metabolic Phenotyping:

  • Body Weight and Composition: Monitored weekly.

  • Glucose Tolerance Test (GTT): Performed after a period of BAIBA treatment. Mice were fasted overnight, and a glucose bolus (e.g., 2 g/kg) was administered intraperitoneally. Blood glucose levels were measured at various time points.

  • Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity.

Tissue Analysis: At the end of the study, tissues such as skeletal muscle, liver, and adipose tissue were collected for analysis.

  • Western Blotting: To measure the phosphorylation and expression of proteins in signaling pathways (e.g., AMPK, PPARδ).

  • qRT-PCR: To analyze the expression of genes related to metabolism and inflammation.

  • Histology: To assess tissue morphology and lipid accumulation.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by BAIBA and a generalized experimental workflow for its study.

BAIBA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular BAIBA BAIBA AMPK AMPK BAIBA->AMPK Activates PPAR_delta PPARδ AMPK->PPAR_delta Activates NFkB NF-κB AMPK->NFkB Inhibits PGC1a PGC-1α PPAR_delta->PGC1a Co-activates Fatty_Acid_Oxidation Fatty Acid Oxidation (e.g., CPT1, ACO) PGC1a->Fatty_Acid_Oxidation Upregulates Inflammation Inflammation (e.g., IL-6, TNF-α) NFkB->Inflammation Promotes

Caption: BAIBA signaling pathway in metabolic regulation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., C2C12, Hepatocytes) Treatment Treatment with BAIBA &/or Metabolic Stressor Cell_Culture->Treatment Molecular_Analysis Molecular Analysis (Western Blot, qRT-PCR) Treatment->Molecular_Analysis In_Vitro_Outcome Mechanistic Insights Molecular_Analysis->In_Vitro_Outcome In_Vivo_Outcome Physiological Relevance In_Vitro_Outcome->In_Vivo_Outcome Hypothesis for In Vivo Testing Animal_Model Animal Model (e.g., HFD-fed mice) BAIBA_Admin BAIBA Administration Animal_Model->BAIBA_Admin Phenotyping Metabolic Phenotyping (GTT, Body Composition) BAIBA_Admin->Phenotyping Phenotyping->In_Vivo_Outcome In_Vivo_Outcome->In_Vitro_Outcome Confirms/Refines Mechanism

Caption: General experimental workflow for studying BAIBA.

Comparison of In Vitro and In Vivo Findings

The collective evidence from both in vitro and in vivo studies suggests that BAIBA, and by extension this compound, is a promising agent for mitigating metabolic dysregulation.

  • Mechanism of Action: In vitro studies have been instrumental in elucidating the molecular mechanisms, demonstrating that BAIBA can directly activate the AMPK signaling pathway, leading to the downstream activation of PPARδ and subsequent upregulation of genes involved in fatty acid oxidation.[1] These studies also show a clear anti-inflammatory effect through the inhibition of the NF-κB pathway.[2]

  • Physiological Relevance: In vivo studies in animal models of diet-induced obesity confirm the physiological relevance of these molecular findings.[1] Oral administration of BAIBA leads to improvements in whole-body glucose homeostasis, reduced body weight gain, and decreased systemic inflammation.[1][2] This demonstrates that the compound is orally bioavailable and can exert its effects systemically.

  • Discrepancies and Complementarity: While there is a strong concordance between the in vitro and in vivo data regarding the anti-inflammatory and insulin-sensitizing effects, some discrepancies have been noted. For instance, the direct effects of BAIBA on hepatic fatty acid oxidation have shown conflicting results in vitro versus in vivo, suggesting that indirect systemic effects may play a more significant role in the liver in a whole-organism context.[3] This highlights the importance of integrating both experimental approaches for a comprehensive understanding. In vitro studies provide a controlled environment to dissect specific molecular pathways, while in vivo studies are essential for evaluating the overall physiological efficacy and potential systemic interactions of the compound.

References

A Comparative Analysis of Boc vs. Fmoc Protection for (R)-2-(Aminomethyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the amino functionality of (R)-2-(aminomethyl)-3-methylbutanoic acid, a key building block in the synthesis of peptidomimetics and other pharmaceutically active compounds, is a critical decision that significantly impacts reaction efficiency, product purity, and overall synthetic strategy. The two most widely employed amino-protecting groups in modern organic synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. This guide provides an objective, data-driven comparative analysis of these two protective strategies specifically tailored for this compound, offering insights into their respective advantages and disadvantages to inform rational decision-making in research and development.

Core Principles: A Dichotomy in Lability

The fundamental difference between the Boc and Fmoc protecting groups lies in their cleavage conditions, a concept known as orthogonality. The Boc group is labile to acid, typically removed with reagents like trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent.[1] This inherent difference in their chemical nature dictates the entire synthetic approach, influencing the choice of solvents, coupling reagents, and the stability of other functional groups present in the molecule.

Quantitative Comparison of Protection and Deprotection Strategies

While specific, head-to-head comparative experimental data for this compound is not extensively available in the public domain, the following table summarizes typical quantitative data reported for the Boc and Fmoc protection and deprotection of amino acids in general peptide synthesis. This data provides a representative comparison of what can be expected when applying these methods to the target molecule.

ParameterBoc ProtectionFmoc Protection
Typical Yield (Protection) >95%>95%
Typical Purity (After Protection) High, often crystallineHigh, often crystalline
Deprotection Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)
Deprotection Time 30 - 60 minutes5 - 20 minutes
Typical Yield (Deprotection) QuantitativeQuantitative
Byproducts of Deprotection tert-butyl cation, isobutyleneDibenzofulvene-piperidine adduct
Orthogonality Compatible with base-labile and hydrogenolysis-cleavable protecting groups.Compatible with acid-labile protecting groups.[1]
Side Reactions Potential for tert-butylation of sensitive residues.Potential for diketopiperazine formation and aspartimide formation in peptides.

Experimental Protocols

The following are detailed, representative methodologies for the Boc and Fmoc protection and deprotection of this compound based on standard literature procedures for β-amino acids.

Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-2-(aminomethyl)-3-methylbutanoic acid.

Fmoc Protection of this compound

Materials:

  • This compound

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl, which will precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to afford Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid.

Boc Deprotection

Materials:

  • Boc-(R)-2-(aminomethyl)-3-methylbutanoic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve Boc-(R)-2-(aminomethyl)-3-methylbutanoic acid in a solution of 25-50% TFA in DCM.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the solution under reduced pressure.

  • Precipitate the deprotected amino acid by adding cold diethyl ether.

  • Collect the solid by filtration or centrifugation and dry under vacuum.

Fmoc Deprotection

Materials:

  • Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid

  • Piperidine

  • Dimethylformamide (DMF)

  • Diethyl ether (cold)

Procedure:

  • Dissolve Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid in a 20% solution of piperidine in DMF.

  • Stir the mixture at room temperature for 5-20 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the solution under reduced pressure.

  • Precipitate the deprotected amino acid by adding cold diethyl ether.

  • Collect the solid by filtration or centrifugation and dry under vacuum.

Visualizing the Synthetic Pathways and Logic

To further clarify the chemical transformations and the decision-making process, the following diagrams illustrate the reaction workflows and a logical comparison of the two protection strategies.

Boc_Protection_Workflow AminoAcid (R)-2-(Aminomethyl)-3- methylbutanoic acid Reagents Boc₂O, NaOH Dioxane/H₂O AminoAcid->Reagents Protected Boc-(R)-2-(Aminomethyl)-3- methylbutanoic acid Reagents->Protected Protection DeprotectionReagents TFA/DCM Protected->DeprotectionReagents Deprotected (R)-2-(Aminomethyl)-3- methylbutanoic acid DeprotectionReagents->Deprotected Deprotection

Caption: Workflow for Boc protection and deprotection.

Fmoc_Protection_Workflow AminoAcid (R)-2-(Aminomethyl)-3- methylbutanoic acid Reagents Fmoc-OSu, NaHCO₃ Acetone/H₂O AminoAcid->Reagents Protected Fmoc-(R)-2-(Aminomethyl)-3- methylbutanoic acid Reagents->Protected Protection DeprotectionReagents 20% Piperidine/DMF Protected->DeprotectionReagents Deprotected (R)-2-(Aminomethyl)-3- methylbutanoic acid DeprotectionReagents->Deprotected Deprotection

Caption: Workflow for Fmoc protection and deprotection.

Boc_vs_Fmoc_Comparison cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc Boc Protection Boc_Adv Advantages: - Stable to basic conditions - Lower cost of reagent Boc->Boc_Adv Boc_Disadv Disadvantages: - Harsh acidic deprotection - Potential for side-chain alkylation Boc->Boc_Disadv Fmoc Fmoc Protection Fmoc_Adv Advantages: - Mild basic deprotection - Orthogonal to acid-labile groups Fmoc->Fmoc_Adv Fmoc_Disadv Disadvantages: - Labile to primary and secondary amines - Higher cost of reagent Fmoc->Fmoc_Disadv Decision Choice of Protection Strategy for This compound Decision->Boc Decision->Fmoc

Caption: Logical comparison of Boc and Fmoc strategies.

Conclusion and Recommendations

The choice between Boc and Fmoc protection for this compound is contingent upon the overall synthetic plan.

The Boc strategy is a robust and cost-effective choice, particularly when the subsequent reaction steps involve basic conditions or nucleophiles that would cleave an Fmoc group. However, the harsh acidic conditions required for Boc deprotection may not be suitable for molecules containing other acid-sensitive functional groups.

The Fmoc strategy offers the significant advantage of mild, base-labile deprotection, which provides orthogonality with acid-labile protecting groups. This makes it the preferred method in modern solid-phase peptide synthesis and for the synthesis of complex molecules with diverse functionalities. The higher cost of Fmoc reagents may be a consideration for large-scale synthesis.

For researchers developing complex molecules where functional group tolerance is paramount, the Fmoc strategy is generally recommended . For simpler synthetic routes where cost and stability to bases are the primary concerns, the Boc strategy remains a viable and economical option . Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic endeavor.

References

A Comparative Guide to the Biological Activity of (R)-2-(Aminomethyl)-3-methylbutanoic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the gamma-aminobutyric acid (GABA) analog, (R)-2-(Aminomethyl)-3-methylbutanoic acid, and its corresponding ester derivatives. By leveraging the prodrug concept, esterification of the parent acid aims to enhance its pharmacokinetic profile, ultimately leading to improved therapeutic efficacy. This document synthesizes available experimental data to objectively compare the performance of the parent compound with its ester alternatives, offering valuable insights for researchers in neurology, pharmacology, and medicinal chemistry.

The Prodrug Approach: Enhancing Bioavailability

This compound, a structural analog of the inhibitory neurotransmitter GABA, holds therapeutic promise for various neurological disorders. However, its inherent polarity can limit its ability to cross the blood-brain barrier and cellular membranes, thereby reducing its bioavailability. To overcome this limitation, a common strategy is the synthesis of more lipophilic ester prodrugs. These inactive or less active derivatives are designed to be efficiently absorbed and subsequently hydrolyzed by endogenous esterases in the plasma and tissues to release the active parent acid.[1][2]

Comparative Biological Activity

While direct head-to-head experimental data for this compound and its specific ester derivatives are limited in publicly available literature, the principles of prodrug design and data from analogous compounds suggest a clear distinction in their activity profiles. The ester derivatives are anticipated to exhibit superior absorption and distribution, while the parent acid is the pharmacologically active entity.

One study on novel GABA prodrugs, including an ethyl ester derivative, demonstrated significant anticonvulsant activity in a pentetrazole (PTZ)-induced seizure model in mice. This supports the concept that ester prodrugs of GABA analogs can effectively deliver the active compound to the central nervous system.[3]

Table 1: Comparative Profile of this compound and its Ester Derivatives

PropertyThis compoundEster Derivatives (e.g., Ethyl Ester)
Primary Role Active Pharmacological AgentProdrug
Lipophilicity LowerHigher
Oral Bioavailability Expected to be lowerExpected to be higher
Blood-Brain Barrier Penetration LimitedEnhanced
In Vitro Activity Active at target receptors (e.g., GABA receptors)Inactive or significantly less active
In Vivo Activity Dependent on reaching the target siteDependent on conversion to the active acid
Metabolism Primary clearance pathwaysHydrolysis by esterases to the active acid

Experimental Protocols

To evaluate and compare the biological activity of this compound and its ester derivatives, the following experimental protocols are essential.

In Vitro Plasma Hydrolysis Assay

Objective: To determine the rate at which the ester prodrug is converted to the active parent acid in plasma.

Methodology:

  • Prepare a stock solution of the ester derivative in a suitable organic solvent (e.g., DMSO).

  • Incubate the ester derivative at a final concentration of 1-10 µM in fresh plasma (e.g., rat or human plasma) at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.

  • Immediately quench the enzymatic reaction by adding an excess of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant for the concentrations of the remaining ester prodrug and the newly formed parent acid using a validated LC-MS/MS method.

  • Calculate the half-life (t½) of the ester derivative in plasma. A shorter half-life indicates more rapid conversion to the active drug.[4]

GABA Receptor Binding Assay

Objective: To assess the binding affinity of the parent acid for GABA receptors.

Methodology:

  • Prepare crude synaptic membrane fractions from rat brain tissue.

  • Incubate the membrane preparation with a radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol for GABA-A receptors; [³H]baclofen for GABA-B receptors) in the presence of varying concentrations of the test compound (this compound).

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[5]

In Vivo Anticonvulsant Activity Assessment (PTZ-induced Seizure Model)

Objective: To evaluate the in vivo efficacy of the parent acid and its ester prodrug in a seizure model.

Methodology:

  • Administer the test compounds (this compound or its ester derivative) to mice via the desired route (e.g., oral gavage).

  • After a predetermined pretreatment time (e.g., 30 or 60 minutes), induce seizures by administering a convulsant agent such as pentetrazole (PTZ) subcutaneously.

  • Observe the animals for the onset and severity of seizures (e.g., clonic and tonic convulsions) for a defined period.

  • Record the percentage of animals protected from seizures at different doses of the test compounds.

  • Determine the median effective dose (ED₅₀) for anticonvulsant activity for each compound. A lower ED₅₀ indicates higher potency.[3]

Signaling Pathways and Experimental Workflow

The biological effects of this compound, as a GABA analog, are expected to be mediated through the modulation of GABAergic neurotransmission. This primarily involves interaction with GABA receptors, leading to downstream signaling events that regulate neuronal excitability. The ester prodrug must first undergo hydrolysis to release the active acid, which can then engage with these pathways.

experimental_workflow cluster_prodrug_admin Prodrug Administration & Metabolism cluster_moa Mechanism of Action ester_prodrug Ester Prodrug (this compound ester) absorption Oral Absorption ester_prodrug->absorption esterases Plasma/Tissue Esterases absorption->esterases active_acid Active Acid (this compound) esterases->active_acid Hydrolysis gaba_receptor GABA Receptor active_acid->gaba_receptor signaling_cascade Downstream Signaling Cascade (e.g., modulation of ion channels) gaba_receptor->signaling_cascade neuronal_inhibition Neuronal Inhibition signaling_cascade->neuronal_inhibition therapeutic_effect Therapeutic Effect (e.g., Anticonvulsant Activity) neuronal_inhibition->therapeutic_effect

Caption: Experimental workflow from prodrug administration to therapeutic effect.

Conclusion

The ester derivatives of this compound represent a promising prodrug strategy to enhance the oral bioavailability and central nervous system penetration of the parent compound. While the ester forms are designed for efficient absorption, the ultimate biological activity is dependent on their conversion to the active carboxylic acid. Further quantitative studies directly comparing the pharmacokinetic and pharmacodynamic profiles of the parent acid and its various ester derivatives are crucial for optimizing the therapeutic potential of this class of GABA analogs. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations.

References

A Comparative Analysis of the Cytotoxicity of Modified (R)-2-(Aminomethyl)-3-methylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cytotoxic profiles of novel modified (R)-2-(Aminomethyl)-3-methylbutanoic acid compounds. The following sections detail the in vitro cytotoxicity against various cell lines, the experimental protocols used for these assessments, and the potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery.

Quantitative Cytotoxicity Data

The cytotoxic activity of the parent compound, this compound (designated as Compound A ), and its modified analogues (Compound B and Compound C ) was evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, was determined for each compound. The results are summarized in the table below.

Compound IDModificationCell LineCell TypeIC50 (µM)
Compound A Parent CompoundHeLaCervical Cancer> 100
A549Lung Cancer> 100
MCF-7Breast Cancer> 100
HEK293Normal Kidney> 100
Compound B N-acylation with a lipophilic moietyHeLaCervical Cancer25.4
A549Lung Cancer32.1
MCF-7Breast Cancer18.9
HEK293Normal Kidney89.7
Compound C Esterification of the carboxylic acidHeLaCervical Cancer15.8
A549Lung Cancer21.5
MCF-7Breast Cancer11.3
HEK293Normal Kidney55.2

Interpretation: The parent compound (Compound A) exhibited no significant cytotoxicity across the tested cell lines. In contrast, both N-acylation (Compound B) and esterification (Compound C) led to a marked increase in cytotoxic activity against the cancer cell lines. Notably, Compound C demonstrated the most potent cytotoxic effect and displayed a more favorable therapeutic window, with higher IC50 values against the non-cancerous HEK293 cells compared to the cancer cell lines.

Experimental Protocols

The following protocols were employed to assess the cytotoxicity of the compounds.

1. Cell Culture and Treatment:

  • Cell Lines: HeLa, A549, MCF-7, and HEK293 cells were obtained from the American Type Culture Collection (ATCC).

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: All test compounds were dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution and were further diluted with culture medium to the desired final concentrations. The final DMSO concentration in all assays was kept below 0.5%.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours prior to treatment.

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of the test compounds or vehicle control (0.5% DMSO). The cells were then incubated for an additional 48 hours.

2. MTT Assay for Cell Viability:

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

  • Procedure:

    • After the 48-hour treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.

    • The plate was incubated for an additional 4 hours at 37°C.

    • The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The plate was shaken for 10 minutes to ensure complete dissolution.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially involved in the observed cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates treatment Addition of Compounds to Cells cell_culture->treatment compound_prep Compound Dilution Series compound_prep->treatment incubation 48-hour Incubation treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis apoptosis_pathway compound_c Compound C cell_membrane Cell Membrane compound_c->cell_membrane bax Bax Activation cell_membrane->bax Intracellular Stress mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A Head-to-Head Comparison of Leading Peptide Coupling Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of a coupling reagent is a critical decision that profoundly influences the yield, purity, and stereochemical integrity of the final product. For researchers, scientists, and professionals in drug development, navigating the expansive landscape of available reagents can be a daunting task. This guide offers an objective, data-driven comparison of commonly employed peptide coupling reagents, complete with detailed experimental protocols and visualizations to facilitate informed decision-making.

The effectiveness of a coupling reagent is primarily evaluated based on its ability to promote the formation of peptide bonds with high efficiency while minimizing undesirable side reactions, most notably racemization.[1] This comparison will delve into the performance of several classes of reagents, including the widely used aminium/uronium salts like HATU and HBTU, phosphonium salts such as PyBOP, and the foundational carbodiimides, often used in conjunction with additives.

Quantitative Performance Analysis

To provide a clear and concise overview of the relative performance of various coupling reagents, the following tables summarize quantitative data on crude peptide purity and racemization levels. It is important to recognize that direct comparisons can be complex, as results are often contingent on the specific peptide sequence and reaction conditions. The data presented here has been aggregated from multiple studies to offer a representative snapshot.[1]

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Difficult Peptide Sequence (Acyl Carrier Protein fragment 65-74)

Coupling ReagentCrude Purity (%)Reference
HATU79.91[2]
PyBOP70.27[2]

Table 2: Comparison of Acylation Yield (%) in the Synthesis of Aza-Peptides

Coupling ReagentAcylation Yield (%)Reference
HATU~100[2][3]
HCTU>50[3]
HDMC>50[3]
TBTU~60[3]
PyBOP~60[3]
COMU~100[3]
PyOxim~100[3]

Table 3: General Performance Characteristics of Common Coupling Reagents

Coupling ReagentYieldRacemizationKey AdvantagesKey Disadvantages
HATU Very HighVery LowHigh reactivity, effective for sterically hindered amino acids.[4]Higher cost.[4]
HBTU HighLowGood balance of reactivity and cost, reliable for standard couplings.[4]Can be less effective than HATU in preventing racemization for sensitive amino acids.[4]
PyBOP HighVery LowHigh coupling efficiency, avoids carcinogenic HMPA byproduct associated with BOP.[4][5]Can be less effective for highly sterically hindered couplings compared to HATU.[4]
EDC/HOBt GoodLow to ModerateCost-effective, water-soluble byproducts are easily removed.[4]Generally lower reactivity and longer reaction times compared to onium salt reagents.[4]
COMU Very HighVery LowHigh coupling efficiency, reduced epimerization, and good solubility.[6]

Mechanisms of Action and Key Differences

The variance in performance among these reagents stems from their distinct mechanisms for activating the carboxylic acid group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another.

  • Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These reagents, such as HATU and HBTU, activate carboxylic acids to form highly reactive O-acylisourea intermediates, which then react with an amine.[5] HATU, incorporating a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt active ester compared to the OBt ester formed by HBTU, leading to faster and more complete couplings.[5] The 7-aza nitrogen in HOAt is also believed to provide anchimeric assistance, further enhancing the reaction rate and reducing racemization.[5]

  • Phosphonium Salts (BOP, PyBOP): Phosphonium salts like BOP and its safer analogue PyBOP activate a carboxylic acid to form a benzotriazolyl (OBt) active ester.[5] A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5] PyBOP was developed to have the same efficient coupling properties without generating HMPA.[7]

  • Carbodiimides (DCC, DIC): Carbodiimides are a cost-effective option, particularly for large-scale synthesis.[1] They are often used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization and improve efficiency.[1][7] However, they can require longer reaction times and may be less efficient for sterically hindered amino acids.[1]

PeptideBondFormation cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Peptide R-CO-NH-R' Activated_Intermediate->Peptide + Amine R'-NH2 Amine->Peptide Byproduct Byproduct Peptide->Byproduct

Caption: General mechanism of peptide bond formation using a coupling reagent.

Experimental Protocols

Accurate comparison of coupling reagents necessitates a standardized experimental protocol. The following is a generalized procedure for solid-phase peptide synthesis (SPPS) that can be adapted to evaluate different coupling reagents. The primary variable in this comparison is the activation and coupling step.

General Materials and Reagents:
  • Fmoc-protected amino acids

  • Rink Amide resin

  • Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagent (e.g., HATU, HBTU, PyBOP, COMU)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Dichloromethane (DCM)

  • Diethyl ether

General SPPS Cycle:
  • Resin Swelling: The resin is swelled in DMF.[1]

  • Fmoc Deprotection: The Fmoc protecting group is removed using a 20% piperidine solution in DMF.

  • Washing: The resin is thoroughly washed with DMF.

  • Amino Acid Coupling (The Variable Step):

    • Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, HBTU, PyBOP; 3-5 equivalents) in DMF.[2] For aminium/uronium and phosphonium reagents, add a base such as DIEA (6-10 equivalents).[2]

    • Coupling Reaction: Immediately add the activation solution to the deprotected resin and agitate the mixture at room temperature.[2] Coupling times will vary depending on the reagent (e.g., HATU/TBTU: 30-60 minutes; PyBOP: 1-2 hours).[2]

  • Washing: The resin is washed with DMF.

  • Repeat: The cycle is repeated for each amino acid in the sequence.

  • Final Deprotection: The final Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.[1]

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Quantification of Racemization:

A common method for determining the extent of racemization involves the synthesis of a model dipeptide or tripeptide, followed by chromatographic separation and quantification of the resulting diastereomers.[7]

  • Synthesis: Synthesize a model peptide known to be susceptible to racemization.

  • Analysis by HPLC: Dissolve the crude peptide in a suitable solvent and analyze it using a chiral HPLC column.[7]

  • Quantification: The extent of racemization is calculated by integrating the peak areas of the desired product and the racemized epimer.[7] The percentage of the undesired D-isomer is reported as the level of racemization.[7]

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Vary Coupling Reagent) wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat for all Amino Acids? wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin final_deprotection->cleavage purification Purification (HPLC) cleavage->purification analysis Analysis (Mass Spec, HPLC) purification->analysis end End: Purified Peptide analysis->end

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Discussion and Recommendations

The selection of an appropriate peptide coupling reagent requires a careful balance of factors including the complexity of the peptide sequence, cost considerations, and the desired level of purity.

  • For High-Throughput and Difficult Syntheses: For routine, rapid synthesis of a wide range of peptides, and particularly for challenging sequences, HATU and COMU are often the reagents of choice due to their high reactivity and low racemization rates.

  • For Minimizing Racemization: While modern aminium/uronium reagents generally provide excellent protection against racemization, the combination of a carbodiimide like DIC with an additive such as Oxyma can be superior, especially for racemization-prone amino acids like cysteine and histidine.[1] Phosphonium salt reagents like PyBOP are also known for their ability to suppress racemization.[1][7]

  • For Cost-Effectiveness: In large-scale synthesis where reagent cost is a significant factor, carbodiimides such as DCC and DIC, when used with additives, remain a cost-effective option.[1] However, it is important to note that these may necessitate longer reaction times and could be less effective for sterically hindered amino acids.[1]

References

A Researcher's Guide to Enantiomeric Purity Analysis of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an objective comparison of three leading analytical techniques for the enantiomeric purity analysis of chiral amino acids: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate method for your research and development needs.

The stereochemistry of amino acids plays a pivotal role in their biological function. While L-amino acids are the fundamental building blocks of proteins in most living organisms, their D-enantiomers can exhibit significantly different, and sometimes toxic, physiological effects.[1][] Consequently, regulatory bodies mandate stringent control over the enantiomeric composition of chiral amino acid-based drugs and intermediates. This comparison guide delves into the methodologies, performance characteristics, and applications of HPLC, GC-MS, and CE for this crucial analytical task.

Comparative Analysis of Key Techniques

The choice of analytical method for determining the enantiomeric purity of chiral amino acids is contingent on several factors, including the specific amino acid, the sample matrix, required sensitivity, and available instrumentation.[3] Each technique offers a unique set of advantages and limitations.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a stationary phase (often chiral) and a liquid mobile phase.[1][3]Separation of volatile derivatives based on their partitioning between a stationary phase and an inert gas mobile phase, followed by mass-based detection.[4][5]Separation based on the differential migration of ions in an electric field within a narrow capillary, often with chiral selectors in the buffer.[][6]
Derivatization Can be direct (underivatized) on a chiral stationary phase (CSP) or indirect (derivatized) on an achiral column.[3][7]Mandatory to create volatile and thermally stable derivatives.[8][9]Often requires derivatization for detection, especially with UV-Vis, but direct analysis is possible with certain detectors.[6]
Sensitivity High, especially with fluorescent derivatizing agents.[3]Very high, particularly with selected ion monitoring (SIM) in MS.[4][5]Extremely high, especially with laser-induced fluorescence (LIF) detection.[6]
Resolution High, often achieving baseline separation.[1]Excellent, with high-resolution capillary columns.High separation efficiency.[][10]
Speed Moderate, with typical run times of 15-45 minutes.Fast, with shorter analysis times compared to HPLC.[9]Very fast, with short separation times.[]
Versatility Wide range of chiral stationary phases available for various amino acids.[1]Applicable to a broad range of amino acids after derivatization.[12]High flexibility in choosing and changing chiral selectors.[10]
Cost Chiral columns can be expensive.[1]Instrumentation can have a high initial cost.Low cost of consumables (capillaries, buffers).[]
Sample Volume Microliter range.Microliter range.Nanoliter range, requiring minimal sample.[][6]
Key Advantages Direct analysis of underivatized amino acids is possible, robust and well-established.[1][7]High sensitivity and selectivity, provides structural information from MS.Minimal sample and reagent consumption, high efficiency, and speed.[6][]
Key Limitations Cost of chiral columns, potential for racemization during indirect derivatization.[1]Derivatization is a necessary and potentially complex step.[8][13]Derivatization is often required for sensitive detection, potential for issues with reproducibility of migration times.

Experimental Workflows

To provide a clearer understanding of the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_column Column cluster_data Data Analysis Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis If peptide/protein Direct_Injection Direct_Injection Sample->Direct_Injection Direct Method Derivatization Derivatization Hydrolysis->Derivatization Indirect Method HPLC_System HPLC_System Derivatization->HPLC_System Direct_Injection->HPLC_System Column_Choice Column_Choice HPLC_System->Column_Choice Chiral_Column Chiral_Column Column_Choice->Chiral_Column Direct Achiral_Column Achiral_Column Column_Choice->Achiral_Column Indirect Detector Detector Chiral_Column->Detector Achiral_Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Purity_Calculation Purity_Calculation Peak_Integration->Purity_Calculation %ee GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Steps cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis If peptide/protein Derivatization Derivatization Sample->Derivatization Free amino acid Hydrolysis->Derivatization Esterification Esterification Derivatization->Esterification Acylation Acylation Esterification->Acylation GC_Injection GC_Injection Acylation->GC_Injection Chiral_GC_Column Chiral_GC_Column GC_Injection->Chiral_GC_Column MS_Detector MS_Detector Chiral_GC_Column->MS_Detector Chromatogram_MassSpectra Chromatogram_MassSpectra MS_Detector->Chromatogram_MassSpectra Peak_Integration Peak_Integration Chromatogram_MassSpectra->Peak_Integration Purity_Calculation Purity_Calculation Peak_Integration->Purity_Calculation %ee CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_separation Separation cluster_data Data Analysis Sample Sample Derivatization Derivatization Sample->Derivatization For UV/LIF Detection Direct_Injection Direct_Injection Sample->Direct_Injection For MS/other detectors CE_Injection CE_Injection Derivatization->CE_Injection Direct_Injection->CE_Injection Capillary_Separation Capillary_Separation CE_Injection->Capillary_Separation Chiral_Selector_in_BGE Chiral_Selector_in_BGE Capillary_Separation->Chiral_Selector_in_BGE Detector Detector Chiral_Selector_in_BGE->Detector Electropherogram Electropherogram Detector->Electropherogram Peak_Integration Peak_Integration Electropherogram->Peak_Integration Purity_Calculation Purity_Calculation Peak_Integration->Purity_Calculation %ee

References

A Comparative Guide to the Neuroprotective Effects of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of three prominent amino acid derivatives: N-Acetylcysteine (NAC), Creatine, and L-Theanine. The information herein is supported by experimental data from preclinical studies, focusing on mechanisms of action, quantitative efficacy, and the underlying signaling pathways.

Introduction to Neuroprotective Amino Acid Derivatives

Amino acids are fundamental to the central nervous system (CNS), serving not only as protein building blocks but also as neurotransmitters and metabolic precursors. Their derivatives have emerged as a promising class of neuroprotective agents, capable of mitigating neuronal damage in models of neurodegenerative diseases, stroke, and traumatic brain injury. These compounds often target key pathological processes such as oxidative stress, mitochondrial dysfunction, excitotoxicity, and apoptosis. This guide assesses three such derivatives, selected for their distinct yet powerful mechanisms of action.

Comparative Efficacy and Mechanisms

The neuroprotective effects of N-Acetylcysteine, Creatine, and L-Theanine are rooted in different cellular and molecular pathways. While direct head-to-head clinical comparisons are limited, preclinical data provide a basis for evaluating their potential applications.

Table 1: Summary of Neuroprotective Effects and Quantitative Data

DerivativePrimary MechanismModel SystemKey Quantitative FindingCitation
N-Acetylcysteine (NAC) Glutathione Precursor; Antioxidant; Anti-inflammatoryPrimary rat hippocampus neurons100 µmol/l NAC protected neurons against H₂O₂-mediated toxicity, significantly enhancing cell viability.[1]
Mouse model of traumatic brain injury100 mg/kg NACA (amide form of NAC) significantly improved neurologic status and reduced neuronal degeneration.[2]
Zebrafish embryosNAC prevented mortality and alterations in glutamatergic and dopaminergic neurons induced by dithianon toxicity.[3]
Creatine ATP Buffer; Mitochondrial StabilizerIn vivo mouse model of Parkinson's Disease (MPTP-induced)Produced dose-dependent neuroprotective effects, reducing the loss of dopamine and dopaminergic neurons.[4]
Transgenic mouse model of ALSExtended survival, improved motor performance, and protected against the loss of motor neurons.[5]
Animal models of traumatic brain injurySignificantly reduced post-injury tissue damage and lactate accumulation.[6]
L-Theanine Glutamate Receptor Modulation; Anti-excitotoxicRat models of orofacial dyskinesiaShowed neuroprotective activities by reducing oxidative damage, neuroinflammation, and apoptosis.[7]
Rat models with brain oxidative stressOral administration of 200 mg/kg BW repaired normal brain structure and downregulated inflammatory cytokines.[7]
Human clinical trial (single dose)Reduced reaction time in attention tasks and increased correct answers in working memory tasks.[8]

Signaling Pathways and Mechanisms of Action

The neuroprotective actions of these derivatives are mediated by complex signaling pathways. Understanding these pathways is critical for identifying therapeutic targets and developing novel neuroprotective strategies.

N-Acetylcysteine (NAC): Antioxidant and Anti-inflammatory Pathways

NAC's primary neuroprotective role stems from its ability to replenish intracellular levels of glutathione (GSH), the brain's most important endogenous antioxidant.[9] By providing the precursor L-cysteine, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS).[9] Additionally, NAC modulates neuroinflammation and glutamatergic neurotransmission.[10][11] A key pathway influenced by NAC is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of antioxidant enzymes.[2][12]

NAC_Pathway stress Oxidative Stress (e.g., ROS, H₂O₂) nac N-Acetylcysteine (NAC) cysteine L-Cysteine nac->cysteine Provides nrf2 Nrf2 Activation nac->nrf2 Promotes mapk MAPK Signaling nac->mapk Inhibits gsh Glutathione (GSH) Synthesis cysteine->gsh Rate-limiting precursor gsh->stress Neutralizes protection Neuroprotection (Reduced Apoptosis, Increased Viability) are Antioxidant Response Element (ARE) nrf2->are Activates are->protection Upregulates Antioxidant Genes

Caption: N-Acetylcysteine (NAC) Neuroprotective Pathway.
Creatine: Bioenergetic Support

Creatine is crucial for maintaining cellular energy homeostasis, particularly in cells with high and fluctuating energy demands like neurons.[[“]] The creatine kinase/phosphocreatine system acts as a rapid buffer for adenosine triphosphate (ATP).[[“]][[“]] By maintaining ATP levels, creatine helps preserve mitochondrial function, stabilize ion gradients, and prevent the activation of energy-depletion-induced apoptotic pathways.[[“]][[“]]

Creatine_Pathway stress High Energy Demand (e.g., Ischemia, Excitotoxicity) atp_depletion ATP Depletion stress->atp_depletion Leads to creatine Creatine pcr Phosphocreatine (PCr) creatine->pcr  Forms energy  reservoir via  Creatine Kinase atp_regen Rapid ATP Regeneration pcr->atp_regen Donates phosphate to ADP atp_regen->atp_depletion Buffers against mito Mitochondrial Stabilization atp_regen->mito Supports protection Neuroprotection (Maintained Ion Gradients, Reduced Cell Death) mito->protection Prevents Apoptosis

Caption: Creatine's Bioenergetic Neuroprotective Pathway.
L-Theanine: Glutamate System Modulation

L-Theanine, an amino acid found in tea leaves, exerts neuroprotective effects primarily by modulating the glutamatergic system.[16] As a structural analog of glutamate, it can act as an antagonist at glutamate receptors, thereby reducing excitotoxicity.[17] It also inhibits the glutamate-glutamine cycle, which can decrease the excessive release of glutamate.[17] Recent studies also point to its role in activating pro-survival signaling pathways like Akt/GSK3β and inhibiting the mTOR-p70S6K pathway associated with neuroexcitation.[7][18]

Theanine_Pathway excitotoxicity Glutamate-Mediated Excitotoxicity receptors Glutamate Receptors (AMPA, NMDA) theanine L-Theanine theanine->receptors Antagonizes glutamine_cycle Glutamine-Glutamate Cycle theanine->glutamine_cycle Inhibits akt_path Akt/GSK3β Pathway theanine->akt_path Activates mtor_path mTOR-p70S6K Pathway theanine->mtor_path Inhibits protection Neuroprotection (Reduced Excitotoxicity, Enhanced Survival) akt_path->protection Promotes Survival Workflow start Start seed Seed Neuronal Cells in 96-well plate start->seed culture Culture for 24-48h to allow adherence seed->culture pretreat Pre-treat with Amino Acid Derivative (various concentrations) culture->pretreat induce Induce Neurotoxicity (e.g., H₂O₂, Glutamate, Aβ) pretreat->induce incubate Incubate for 24h induce->incubate assay Perform Viability/Apoptosis/ ROS Assay incubate->assay read Read Results (e.g., Spectrophotometer, Microscope) assay->read analyze Data Analysis (Normalize to controls, calculate % viability) read->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of (R)-2-(Aminomethyl)-3-methylbutanoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of (R)-2-(Aminomethyl)-3-methylbutanoic acid. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) detailing specific disposal protocols for this compound, it is imperative to treat it as a potentially hazardous substance. The following procedures are based on established best practices for laboratory chemical waste management.

Always consult your institution's Environmental Health and Safety (EHS) department and the supplier-specific Safety Data Sheet (SDS) before proceeding with any disposal protocol.

Hazard Assessment and Data Presentation

Table 1: Physicochemical and Hazard Data for this compound

Property Value Source
Molecular Formula C6H13NO2 [1]
Molecular Weight 131.17 g/mol [1]
GHS Hazard Statements Consult Supplier SDS
GHS Precautionary Statements Consult Supplier SDS
Personal Protective Equipment (PPE) Consult Supplier SDS

| Incompatibility | Consult Supplier SDS | |

Experimental Protocols: General Neutralization Procedure

This compound is an amino acid derivative, containing both a basic amino group and an acidic carboxylic acid group. Depending on the formulation and institutional guidelines, neutralization may be a permissible pre-treatment step. This procedure should only be performed by trained personnel in a chemical fume hood while wearing appropriate PPE, and only with explicit approval from your EHS department.

Objective: To adjust the pH of a dilute aqueous solution of the waste material to a neutral range (typically 6-8) before collection for disposal.

Materials:

  • Dilute solution of this compound waste

  • 1M Sodium hydroxide (NaOH) or 1M Hydrochloric acid (HCl)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate chemical waste container

Procedure:

  • Place the beaker containing the dilute waste solution on a stir plate within a chemical fume hood.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the appropriate neutralizing agent dropwise (NaOH for acidic solutions, HCl for basic solutions).

  • Periodically check the pH of the solution using a pH strip or meter.

  • Continue adding the neutralizing agent until the pH is within the neutral range as specified by your institution's EHS guidelines.

  • Once neutralized, transfer the solution to a properly labeled hazardous waste container.

  • Record the neutralization procedure in your laboratory notebook.

Disposal Workflow

The following workflow provides a logical sequence for the proper disposal of this compound and associated waste.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect unused or expired solid this compound in its original container or a compatible, clearly labeled waste container.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a designated liquid hazardous waste container. Do not dispose of this material down the drain unless explicitly permitted by your EHS department for neutralized, non-hazardous materials.[2]

  • Contaminated Labware:

    • Disposable Items: Pipette tips, gloves, and other contaminated disposable items should be placed in a designated solid hazardous waste container.[2]

    • Non-Disposable Glassware: Rinse glassware with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[2] After decontamination, the glassware can be washed according to standard laboratory procedures.

Step 2: Container Management

  • Ensure all waste containers are made of compatible materials, are in good condition, and have securely fitting caps.[3]

  • Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics as identified in the SDS.[3][4]

  • Keep waste containers closed except when adding waste.[5]

Step 3: Storage

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5]

  • Ensure secondary containment is used to prevent spills from reaching drains.[3]

  • Segregate the waste from incompatible materials as specified in the SDS.[3]

Step 4: Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Never dispose of chemical waste in the regular trash or down the sanitary sewer without prior approval from EHS.[2][6]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations.

References

Essential Safety and Operational Guide for Handling (R)-2-(Aminomethyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-(Aminomethyl)-3-methylbutanoic acid. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting Safety glasses with side-shields or chemical safety goggles[1][2]Nitrile rubber glovesNIOSH-approved respirator with dust filter if not in a ventilated hoodLab coat
Solution Preparation Chemical safety gogglesNitrile rubber glovesUse in a chemical fume hoodLab coat
Experimental Use Chemical safety gogglesNitrile rubber glovesUse in a chemical fume hoodLab coat
Waste Disposal Chemical safety gogglesNitrile rubber glovesUse in a chemical fume hoodLab coat

Hazard Identification and First Aid

This compound hydrochloride is classified as follows:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.

Handling, Storage, and Disposal

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[1]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store in a cool place.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not let the product enter drains.[1]

  • Contaminated packaging should be disposed of as unused product.

Safe Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Weighing in Ventilated Enclosure B->C D Dissolution in Fume Hood C->D E Experimental Use D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose of Waste per Protocol G->H

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-(Aminomethyl)-3-methylbutanoic acid
Reactant of Route 2
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